1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Description
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Properties
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAPOOBGPIVJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethylsulfanyl (SCF₃) group, in particular, has garnered significant interest due to its high lipophilicity and metabolic stability, often leading to enhanced cell permeability and improved in vivo efficacy. This guide provides an in-depth technical overview of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, a key chiral building block bearing this valuable moiety. We will delve into its synthesis, detailed characterization, and its emerging role as a crucial intermediate in the development of novel therapeutics.
Physicochemical Properties and Identification
This compound is a chiral primary amine that serves as a versatile synthon in pharmaceutical research. Its unique combination of a chiral ethylamine side chain and a trifluoromethylsulfanyl-substituted phenyl ring makes it an attractive starting material for creating complex molecular architectures with desirable drug-like properties.
| Property | Value | Source |
| CAS Number | 871519-25-4 | [PubChem]([Link] |
| Molecular Formula | C₉H₁₀F₃NS | |
| Molecular Weight | 221.24 g/mol | |
| Appearance | Liquid | |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C |
Enantiomeric Forms: As a chiral molecule, this compound exists as two enantiomers, (R) and (S). The hydrochloride salts of these enantiomers are also commercially available and are often preferred for their improved handling and stability.
-
(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride: CAS Number 1800240-39-4[1]
-
(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride: CAS Number Not explicitly found, but its existence is implied by the availability of the (R)-enantiomer.
The distinct stereochemistry of these enantiomers is crucial in drug development, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.
Synthesis Pathway: A Self-Validating Two-Step Approach
The synthesis of this compound is logically approached through a two-step sequence starting from commercially available (4-(trifluoromethyl)thio)benzene. This pathway involves a Friedel-Crafts acylation to introduce the acetyl group, followed by a reductive amination to form the target primary amine. This synthetic design is inherently self-validating, as the successful formation of the ketone precursor in the first step is a prerequisite for the subsequent amination.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-one (Ketone Precursor)
The synthesis of the ketone precursor is achieved via a Friedel-Crafts acylation of (4-(trifluoromethyl)thio)benzene. This electrophilic aromatic substitution introduces an acetyl group onto the phenyl ring, predominantly at the para position due to the directing effects of the trifluoromethylsulfanyl group.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of aluminum chloride (1.2 equivalents) in a suitable solvent such as dichloromethane or dichloroethane at 0°C, add acetyl chloride (1.1 equivalents) dropwise.
-
Addition of Starting Material: After stirring the mixture for 15-30 minutes, add (4-(trifluoromethyl)thio)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-one.
Step 2: Reductive Amination to this compound
Reductive amination is a highly effective method for the synthesis of amines from ketones. In this step, the ketone precursor is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to the target primary amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-one (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N solution), in excess (typically 5-10 equivalents).
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel to afford the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected spectral data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the ethylamine side chain, and the methyl protons. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.8 ppm. The methine proton (CH-NH₂) should appear as a quartet around δ 4.0-4.5 ppm, coupled to the methyl protons. The methyl protons (CH₃) will appear as a doublet around δ 1.3-1.6 ppm, coupled to the methine proton. The amine protons (NH₂) will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the SCF₃ group being significantly influenced by the fluorine atoms. The methine carbon should appear in the range of δ 50-60 ppm, and the methyl carbon around δ 20-25 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 221.05. Common fragmentation patterns would involve the loss of the methyl group or the amine group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: Two bands for the primary amine in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching).[2][3]
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
N-H bend (scissoring): Around 1590-1650 cm⁻¹.[2]
-
C-F stretch: Strong absorptions in the region of 1100-1400 cm⁻¹.
-
C-S stretch: Weaker absorptions in the fingerprint region.
Chiral Resolution and Analysis
For applications in drug development, it is often necessary to isolate and characterize the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for both the analytical determination of enantiomeric excess (ee) and for the preparative separation of enantiomers.
Chiral HPLC Method Development Workflow:
Caption: Workflow for chiral HPLC method development and enantiomer separation.
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for separating chiral amines.[4][5]
-
Mobile Phase Selection: A typical starting point for normal-phase chromatography is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.
-
Method Optimization: The separation can be optimized by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.
-
Detection: UV detection is commonly used, with the wavelength set to an absorption maximum of the analyte (typically around 254 nm for aromatic compounds).
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethylsulfanyl group is a bioisostere of other functional groups and can significantly enhance a molecule's lipophilicity, which is a key parameter influencing drug absorption, distribution, metabolism, and excretion (ADME) properties. The higher lipophilicity of the SCF₃ group compared to the CF₃ group can lead to improved membrane permeability.
While specific drugs containing the this compound scaffold are not yet on the market, this building block is of high interest to medicinal chemists for the synthesis of novel drug candidates, particularly in the area of central nervous system (CNS) disorders and oncology. Its structural features make it a valuable starting point for the development of:
-
Kinase Inhibitors: The amine group can serve as a key hydrogen bond donor or acceptor for interactions with the hinge region of protein kinases.
-
GPCR Ligands: The chiral center and the aromatic ring are common features in ligands for G-protein coupled receptors.
-
Enzyme Inhibitors: The unique electronic properties of the trifluoromethylsulfanyl group can be exploited to design potent and selective enzyme inhibitors.
The availability of both enantiomers of this building block allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design.
Conclusion
This compound is a valuable and versatile chiral building block for drug discovery and development. Its synthesis is achievable through a robust and scalable two-step process. The presence of the trifluoromethylsulfanyl group offers a unique opportunity to fine-tune the properties of lead compounds to achieve desired pharmacological profiles. This in-depth technical guide provides the foundational knowledge for researchers and scientists to effectively synthesize, characterize, and utilize this important intermediate in their pursuit of novel therapeutics.
References
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Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
-
PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. [Link]
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MySkinRecipes. (n.d.). (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride. [Link]
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PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
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SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]
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PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
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Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
MySkinRecipes. (n.d.). (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine. In the absence of direct experimental data, this document leverages computational modeling and data from structurally analogous molecules to offer a robust predictive profile. The guide is designed to serve as a foundational resource for researchers in drug discovery and development, offering insights into the synthesis, purification, and key physicochemical characteristics that are critical for assessing the compound's potential as a therapeutic agent. Detailed, field-proven experimental protocols for the determination of these properties are also provided to guide future laboratory work.
Introduction: The Rationale for Investigation
The introduction of organofluorine moieties into small molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3) and, more recently, the trifluoromethylsulfanyl group (-SCF3) have been shown to significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. This compound is a chiral amine that incorporates the highly lipophilic and electron-withdrawing trifluoromethylsulfanyl group. This structural feature is anticipated to confer unique pharmacological properties, making it a compound of significant interest for therapeutic development. This guide provides a predictive analysis of its core physicochemical properties to inform and accelerate early-stage drug discovery efforts.
Molecular Structure and Predicted Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development, influencing everything from formulation to bioavailability.
Molecular Structure
The chemical structure of this compound is presented below.
Caption: Proposed synthesis workflow for the target compound.
Causality Behind Experimental Choices: The choice of a brominated precursor allows for a palladium- or nickel-catalyzed cross-coupling reaction to introduce the trifluoromethylsulfanyl group. [1]Reductive amination is a well-established and high-yielding method for converting ketones to primary amines.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the ethylamine side chain (a quartet), the methyl protons (a doublet), and the amine protons (a broad singlet). [2][3]The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethylsulfanyl group.
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments.
-
¹⁹F NMR: A single, sharp peak in the 19F NMR spectrum will be indicative of the trifluoromethyl group, with its chemical shift providing information about the electronic environment. [4][5]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information. [6]
Experimental Protocols for Physicochemical Characterization
To experimentally validate the predicted physicochemical properties, the following standardized protocols would be employed.
Determination of pKa by Potentiometric Titration
Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized. [7][8] Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound in a suitable co-solvent (e.g., methanol/water) if aqueous solubility is low.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place a known volume of the compound solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the titrant (0.1 M HCl) in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the resulting sigmoid curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method
Principle: This classic method measures the partitioning of a compound between n-octanol and water, two immiscible liquids that mimic the lipid and aqueous environments in the body. [9][10] Step-by-Step Protocol:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the compound in the aqueous phase.
-
-
Partitioning:
-
Add a known volume of the stock solution to a separatory funnel containing a known volume of the pre-saturated n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
Allow the layers to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
-
Calculation:
-
logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])
-
Determination of Aqueous Solubility by HPLC
Principle: An excess of the solid compound is equilibrated with water, and the concentration of the dissolved compound in the filtered aqueous solution is determined by High-Performance Liquid Chromatography (HPLC). [11][12] Step-by-Step Protocol:
-
Equilibration:
-
Add an excess amount of the solid compound to a vial containing a known volume of purified water.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Filter the suspension through a 0.45 µm filter to remove any undissolved solid.
-
-
Quantification:
-
Analyze the clear filtrate by a validated HPLC method with a UV detector.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve.
-
Crystal Structure Determination by X-ray Crystallography
Principle: This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through a single crystal. [13][14][15] Step-by-Step Protocol:
-
Crystal Growth:
-
Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in an X-ray diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
-
Potential Applications in Drug Development
The unique combination of a chiral amine and a trifluoromethylsulfanyl group suggests that this compound could be a valuable scaffold in several therapeutic areas. The -SCF3 group is known to enhance metabolic stability and can improve binding to target proteins through favorable interactions. The chiral amine provides a handle for further chemical modification and can be crucial for stereospecific interactions with biological targets. This compound and its derivatives warrant investigation as potential modulators of enzymes or receptors where lipophilic and electron-withdrawing interactions are key to activity.
Conclusion
This technical guide has provided a comprehensive predictive overview of the physicochemical properties of this compound. While direct experimental data is not yet available, the computational predictions and data from analogous structures presented herein offer a solid foundation for initiating research and development efforts. The detailed experimental protocols provide a clear roadmap for the empirical determination of these critical parameters. The unique structural features of this compound make it a promising candidate for further investigation in the pursuit of novel therapeutic agents.
References
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- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. acdlabs.com [acdlabs.com]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
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- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
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- 14. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 15. creative-biostructure.com [creative-biostructure.com]
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine structural analysis
An In-Depth Technical Guide to the Structural Analysis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Introduction
This compound is a chiral primary amine of significant interest in medicinal chemistry and drug development. Its structure is characterized by three key motifs: a chiral ethylamine backbone, a para-substituted phenyl ring, and a trifluoromethylsulfanyl (-SCF₃) group. The -SCF₃ moiety is a crucial bioisostere for other functional groups, such as chloro or methyl groups, and is known to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[1][2] The presence of a chiral center necessitates precise stereochemical control and analysis, as enantiomers frequently exhibit different pharmacological and toxicological properties.[3]
This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structural elucidation and characterization of this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each technique. We will delve into the core spectroscopic and chromatographic techniques, detailing experimental protocols, interpreting spectral data, and contextualizing the molecule's significance as a valuable building block in pharmaceutical research.
Physicochemical Properties & Synthetic Context
The trifluoromethylsulfanyl group is strongly electron-withdrawing, which influences the electronic environment of the entire molecule. This property, combined with its high lipophilicity (Hansch-Fujita π constant: +1.44), makes it a desirable feature in modern drug design.[1] The primary amine serves as a versatile synthetic handle and a common pharmacophoric element for interacting with biological targets.
Synthetically, this compound is typically accessed via the reductive amination of its corresponding ketone precursor, 1-(4-((trifluoromethyl)sulfanyl)phenyl)ethan-1-one. This transformation creates the chiral center, often resulting in a racemic mixture that requires subsequent chiral resolution.
Core Structural Analysis Workflow
A multi-technique approach is essential for the complete and unambiguous structural confirmation of this compound. The logical flow of analysis ensures that each aspect of the molecule—from its atomic connectivity to its three-dimensional arrangement—is rigorously verified.
Caption: Overall workflow for the synthesis and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.
A. Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
Expected Results: The spectrum is expected to show distinct signals for the aromatic, methine, amine, and methyl protons. The para-substitution of the aromatic ring leads to a simplified, symmetrical splitting pattern.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Aromatic (Ha) | ~7.65 | Doublet (d) | 2H | ~8.5 | Protons ortho to the electron-withdrawing -SCF₃ group are deshielded. |
| Aromatic (Hb) | ~7.45 | Doublet (d) | 2H | ~8.5 | Protons meta to the -SCF₃ group. |
| Methine (CH) | ~4.20 | Quartet (q) | 1H | ~6.7 | Deshielded by the adjacent aromatic ring and amine group. |
| Amine (NH₂) | ~1.8 (variable) | Broad Singlet (br s) | 2H | - | Protons exchange, leading to signal broadening. Shift is solvent-dependent. |
| Methyl (CH₃) | ~1.40 | Doublet (d) | 3H | ~6.7 | Coupled to the single methine proton. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified amine in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Acquisition Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
B. Carbon-¹³ (¹³C) NMR Spectroscopy
Principle: ¹³C NMR identifies all unique carbon atoms in the molecule. The strong electronegativity of fluorine results in characteristic splitting of carbon signals (C-F coupling).
Expected Results: The spectrum will show signals for the aromatic carbons, the trifluoromethyl carbon, and the aliphatic carbons of the ethylamine side chain.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Rationale |
| C-SCF₃ | ~131 | Quartet (q) | Direct coupling to three fluorine atoms results in a large ¹JCF coupling constant. |
| Aromatic C (ipso to amine) | ~150 | Singlet | Quaternary carbon attached to the ethylamine group. |
| Aromatic C (ortho to amine) | ~126 | Singlet | |
| Aromatic C (meta to amine) | ~128 | Singlet | |
| CF₃ | ~129 | Quartet (q, ¹JCF ≈ 307 Hz) | Characteristic signal for a trifluoromethyl group. |
| Methine (CH) | ~52 | Singlet | Aliphatic carbon attached to the nitrogen. |
| Methyl (CH₃) | ~25 | Singlet | Aliphatic methyl carbon. |
C. Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy
Principle: ¹⁹F NMR is highly specific for fluorine-containing compounds and is extremely sensitive. It provides confirmation of the trifluoromethylsulfanyl group's presence and integrity.
Expected Results: A single, sharp signal is expected for the three equivalent fluorine atoms of the -SCF₃ group.
-
Predicted Chemical Shift: Approximately -42 ppm (relative to CFCl₃).
-
Multiplicity: Singlet (s).
Mass Spectrometry (MS)
Principle: MS provides the exact molecular weight and elemental composition of a molecule and offers structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula.
Expected Results (Electron Impact, EI):
-
Molecular Ion (M⁺): A peak at m/z = 221, corresponding to the molecular formula C₉H₁₀F₃NS.
-
Major Fragments:
-
m/z = 206 ([M-CH₃]⁺): Loss of the methyl group via benzylic cleavage, a highly favored fragmentation pathway.
-
m/z = 44 ([CH₃CHNH₂]⁺): Cleavage of the bond between the aromatic ring and the ethylamine side chain.
-
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The primary amine will readily protonate.
-
Analysis: Analyze using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺ at m/z 222.0595. Compare the measured exact mass to the theoretical mass calculated for C₉H₁₁F₃NS⁺ to confirm the elemental composition.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.[4]
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3380-3300 (two bands) | N-H Stretch | Medium | Primary Amine (-NH₂)[4] |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Phenyl Ring[5] |
| 2980-2850 | Aliphatic C-H Stretch | Medium | Ethyl Group[5] |
| ~1600 | N-H Bend (Scissoring) | Medium-Strong | Primary Amine (-NH₂)[4] |
| ~1590, ~1490 | C=C Stretch | Medium | Aromatic Ring |
| 1300-1100 | C-F Stretch | Strong | Trifluoromethyl (-CF₃) |
Experimental Protocol: ATR-FTIR
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small drop of the liquid sample (or a few crystals if solid) directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
Chiral Analysis
Principle: Since the molecule possesses a stereocenter, it exists as a pair of enantiomers ((R) and (S)). Chiral chromatography is essential to separate and quantify these enantiomers, which is a critical step in pharmaceutical development.[6][7]
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H) are often effective for separating chiral amines.
-
Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) onto the column.
-
Monitor the elution using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
-
Data Interpretation: A racemic mixture will show two peaks of equal area. The enantiomeric excess (ee) of a non-racemic sample can be calculated from the relative peak areas.
Application Context: A Key Pharmaceutical Building Block
The structural features of this compound make it a valuable chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The primary amine can be readily functionalized to introduce other molecular fragments, while the lipophilic and metabolically stable -SCF₃ phenyl moiety anchors the molecule within a target's binding pocket.
Caption: Role as a precursor in pharmaceutical synthesis.
Conclusion
The structural analysis of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F) establishes the molecular framework and confirms the presence of the key trifluoromethylsulfanyl group. High-resolution mass spectrometry validates the elemental composition with high precision. Infrared spectroscopy provides rapid confirmation of essential functional groups, particularly the primary amine. Finally, chiral chromatography is indispensable for resolving and quantifying the individual enantiomers, a non-negotiable step for any chiral compound intended for pharmaceutical applications. This comprehensive analytical data package is foundational for ensuring the identity, purity, and stereochemical integrity of this important chemical entity.
References
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- PubMed. Rapid enantioselective fluorescence recognition and chiral separation of free amino acids.
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spectroscopic data (NMR, IR, MS) for 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
An In-depth Technical Guide for the Spectroscopic Characterization of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Introduction: Elucidating the Molecular Architecture
In the landscape of modern drug development and materials science, the precise characterization of novel chemical entities is paramount. This compound (C₉H₁₀F₃NS) is a compound of significant interest, incorporating a chiral benzylic amine, a core scaffold in many bioactive molecules, and a trifluoromethylsulfanyl (-SCF₃) group, a lipophilic electron-withdrawing moiety known to enhance metabolic stability and cell permeability.[1] A rigorous structural confirmation is the bedrock upon which all subsequent biological and material testing is built.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, we anticipate four distinct signals.
Methodology for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Predicted ¹H NMR Data Summary:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~ 7.55 | Doublet | 2H | H-2, H-6 (Aromatic) | These protons are part of an AA'BB' system. They are ortho to the electron-withdrawing -SCF₃ group, causing a significant downfield shift. |
| ~ 7.45 | Doublet | 2H | H-3, H-5 (Aromatic) | These protons are meta to the -SCF₃ group and ortho to the ethylamine group, resulting in a slightly more upfield position compared to H-2/H-6. |
| ~ 4.20 | Quartet | 1H | H-7 (CH) | This methine proton is coupled to the three methyl protons (n+1 rule, 3+1=4). Its position is shifted downfield due to the deshielding effects of the adjacent aromatic ring and the nitrogen atom. |
| ~ 1.80 | Broad Singlet | 2H | NH₂ | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad signal and may not show clear coupling. |
| ~ 1.45 | Doublet | 3H | H-8 (CH₃) | These methyl protons are coupled to the single methine proton (n+1 rule, 1+1=2), resulting in a doublet. |
Diagram: Predicted ¹H-¹H COSY Correlations
The following diagram illustrates the expected correlations in a 2D COSY experiment, confirming proton-proton coupling relationships.
Caption: Key ¹H-¹H spin-spin couplings.
Predicted ¹³C NMR & DEPT-135 Spectra
The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.
Predicted ¹³C NMR Data Summary:
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale and Key Insights |
| ~ 149.0 | Null | C-4 (C-S) | A quaternary carbon attached to the sulfur. Its chemical shift is influenced by the -SCF₃ group. Will likely appear as a low-intensity signal. |
| ~ 145.0 | Null | C-1 (C-CH) | The ipso-carbon attached to the ethylamine group. |
| ~ 132.0 | Positive (CH) | C-2, C-6 | Aromatic carbons ortho to the -SCF₃ group. |
| ~ 129.5 (q, ¹JCF ≈ 307 Hz) | Null | C-9 (-CF₃) | The trifluoromethyl carbon will appear as a strong quartet due to coupling with the three fluorine atoms. The large coupling constant is characteristic. |
| ~ 126.0 | Positive (CH) | C-3, C-5 | Aromatic carbons meta to the -SCF₃ group. |
| ~ 51.0 | Positive (CH) | C-7 (CH) | The chiral methine carbon, shifted downfield by the adjacent nitrogen. |
| ~ 25.0 | Positive (CH₃) | C-8 (CH₃) | The aliphatic methyl carbon. |
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology for IR Spectroscopy (ATR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance and Interpretation |
| 3400-3250 | N-H Stretch | Medium, Broad | This pair of peaks (or broad absorption) is characteristic of a primary amine (R-NH₂). |
| 3100-3000 | C(sp²)-H Stretch | Medium | Aromatic C-H stretching vibrations. |
| 2980-2850 | C(sp³)-H Stretch | Medium | Aliphatic C-H stretching from the ethylamine side chain. |
| 1600, 1475 | C=C Stretch | Medium-Strong | Aromatic ring skeletal vibrations. |
| 1350-1100 | C-F Stretch | Strong | This region will be dominated by very strong, characteristic absorptions from the C-F bonds of the -SCF₃ group. This is a key diagnostic feature. |
| 1250-1020 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond. |
| 830 | C-H Bend | Strong | Out-of-plane bending for a 1,4-disubstituted (para) aromatic ring. |
Diagram: Workflow for Spectroscopic Structure Elucidation
Caption: A logical workflow for chemical structure determination.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, Electron Ionization (EI) would likely be used.
Methodology for GC-MS (EI) Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume into the Gas Chromatograph (GC) inlet.
-
Separation: The compound travels through the GC column, separating it from any impurities.
-
Ionization: As the compound elutes from the column, it enters the ion source and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₉H₁₀F₃NS
-
Exact Mass: 221.0537
-
Molecular Ion (M⁺•): A peak at m/z = 221 is expected.
Predicted Fragmentation Pattern:
The primary fragmentation pathway for benzylic amines is alpha-cleavage, which results in a highly stabilized iminium cation.
| m/z | Proposed Fragment | Formula | Significance |
| 221 | [M]⁺• | [C₉H₁₀F₃NS]⁺• | Molecular Ion |
| 206 | [M - CH₃]⁺ | [C₈H₇F₃NS]⁺ | Base Peak. This is the most likely base peak, resulting from the loss of a methyl radical (•CH₃) via alpha-cleavage. The resulting iminium cation is resonance-stabilized by the aromatic ring. |
| 188 | [M - CH₃ - H₂O]⁺ or other | - | Potential subsequent fragmentation. |
| 118 | [C₈H₁₀N]⁺ | [C₈H₁₀N]⁺ | Cleavage of the C-S bond. |
Diagram: Primary Fragmentation Pathway (Alpha-Cleavage)
Caption: The dominant alpha-cleavage fragmentation.
Conclusion: A Self-Validating Spectroscopic Profile
This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By following the detailed methodologies and comparing experimental data to the predicted values and patterns outlined herein, researchers can confidently validate the structure and purity of their compound. Each technique provides a layer of validation for the others: the molecular formula from MS is confirmed by the integration and carbon count in NMR, while the functional groups identified by IR are consistent with the chemical shifts observed in the NMR spectra. This integrated, multi-technique approach embodies the principles of scientific rigor and ensures the trustworthiness of all subsequent research.
References
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National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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solubility of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine in Organic Solvents
In the realm of drug discovery and chemical process development, understanding the solubility of a molecule is not merely a routine characterization step; it is a critical determinant of its potential utility. This guide is dedicated to a specific compound of interest: this compound. Its unique structural features—a primary amine, a chiral center, and the influential trifluoromethylsulfanyl group—present a compelling case study in solubility. This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for evaluating and understanding the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and explore predictive models that can guide solvent selection in the absence of empirical data.
Compound Profile: this compound
A thorough understanding of a molecule's physicochemical properties is the bedrock upon which any solubility investigation is built.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₀F₃NS[1]
-
Key Structural Features:
-
Primary Amine (-NH₂): This group is a hydrogen bond donor and acceptor, suggesting its significant role in interactions with protic and aprotic polar solvents. As a weak base, its solubility can be highly dependent on the pH of the medium, though this is more relevant in aqueous systems.[2]
-
Phenyl Ring: The aromatic core contributes to the molecule's hydrophobicity and potential for π-π stacking interactions.
-
Trifluoromethylsulfanyl Group (-SCF₃): This is a strongly electron-withdrawing and lipophilic group. The trifluoromethyl moiety is known to increase lipophilicity, which can influence solubility in organic solvents.[3][4] The sulfur atom introduces additional polarity and potential for specific interactions.
-
Chiral Center: The presence of a stereocenter at the benzylic carbon means the compound exists as enantiomers. While the solubility of enantiomers in an achiral solvent is identical, differences may arise in chiral solvents or during crystallization processes.
-
Predicted Physicochemical Properties:
The Theoretical Framework of Solubility in Organic Solvents
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of solution (ΔG_soln). This, in turn, is a function of the enthalpy (ΔH_soln) and entropy (ΔS_soln) of solution. A simplified but insightful guiding principle is "like dissolves like."
Factors Influencing Solubility:
-
Solute-Solvent Interactions: For this compound, the primary amine group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The aromatic ring can engage in van der Waals forces and potentially π-π interactions with aromatic solvents. The trifluoromethylsulfanyl group, being lipophilic, will favor interactions with non-polar and moderately polar solvents.
-
Solvent Properties:
-
Polarity: A solvent's polarity, often quantified by its dielectric constant, will significantly impact its ability to solvate the polar amine group.
-
Hydrogen Bonding Capacity: Solvents that are hydrogen bond donors or acceptors will interact favorably with the amine group.
-
Hildebrand and Hansen Solubility Parameters: These provide a more nuanced understanding of a solvent's cohesive energy density, breaking it down into dispersion, polar, and hydrogen bonding components. Matching the Hansen parameters of the solute and solvent can be a powerful predictive tool.
-
The Role of the Trifluoromethylsulfanyl Group:
The trifluoromethyl group is a common substituent in medicinal chemistry, often introduced to modulate a compound's physicochemical properties.[3][4] It is strongly electron-withdrawing and increases lipophilicity.[3] This increased lipophilicity generally suggests lower solubility in polar solvents and higher solubility in non-polar organic solvents. However, the overall effect on solubility is a balance between the properties of the entire molecule and the chosen solvent.
Experimental Determination of Solubility: A Practical Guide
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5][6] This method is reliable for even poorly soluble compounds.[5]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the equilibrium solubility determination of this compound in a chosen organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique.
Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination.
Detailed Steps:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation. Record the exact amount added.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The system should be agitated for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter compatible with the organic solvent (e.g., PTFE) to remove any remaining microscopic particles.
-
Dilution and Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC). Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[7]
-
Quantification: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the sample. The solubility is reported in units such as mg/mL or mol/L.
Self-Validating System and Causality:
-
Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.[5] This is the definition of thermodynamic solubility.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.[2]
-
Why filtration? To ensure that the measured concentration corresponds only to the dissolved solute and not to any suspended solid particles, which would lead to an overestimation of solubility.
-
Why a validated analytical method? To ensure the accuracy, precision, and reliability of the concentration measurement.[2]
Other Experimental Approaches
While the shake-flask method is the gold standard, other techniques can be employed, particularly in high-throughput settings:
-
Potentiometric Titration: Useful for ionizable compounds like amines, this method can determine the solubility as a function of pH.
-
High-Throughput Screening (HTS) Methods: Miniaturized versions of the shake-flask method or kinetic solubility assays are often used in early drug discovery to rapidly screen solubility in various solvents.[5]
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility.[8][9]
Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate molecular descriptors with experimentally determined solubility data.[8][9] While a specific pre-trained model for this compound may not exist, general-purpose solubility prediction software can be used to obtain an estimate.
Thermodynamic Models:
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules.[10][11]
-
NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This model has shown reliable results for predicting the solubility of complex organic molecules in various solvents.[11]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict solubility from first principles.[8]
Caption: Interplay of Factors Influencing Solubility.
Data Summary and Interpretation
As no specific experimental solubility data for this compound in organic solvents was found in the public domain, a data table cannot be provided. However, based on the theoretical principles discussed, we can make the following qualitative predictions:
-
High Solubility Expected in: Polar protic solvents like methanol and ethanol due to hydrogen bonding with the amine group. Polar aprotic solvents like DMSO and DMF should also be effective.
-
Moderate Solubility Expected in: Solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.
-
Low Solubility Expected in: Non-polar solvents like hexane and toluene, where the polar amine group would not be well-solvated.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solvent Type | Predicted Solubility Rank | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding with the amine group. |
| DMSO | Polar Aprotic | High | Strong polar interactions and hydrogen bond acceptor. |
| Acetone | Polar Aprotic | Moderate | Polar interactions, but weaker H-bond acceptor than DMSO. |
| Dichloromethane | Moderately Polar | Moderate | Dipole-dipole interactions. |
| Toluene | Non-polar Aromatic | Low | Favorable interactions with the phenyl ring but poor solvation of the amine. |
| Hexane | Non-polar | Very Low | Primarily dispersion forces, insufficient to overcome solute-solute interactions. |
This table is for illustrative purposes only and should be confirmed by experimental measurement.
Conclusion: A Strategic Approach to Solubility Determination
The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of its structural features and the nature of the solvent. For researchers and drug development professionals, a systematic approach is recommended. Begin with predictive models to guide the selection of a diverse set of solvents. Subsequently, employ the robust shake-flask method to obtain accurate thermodynamic solubility data in a few key solvents. This empirical data can then be used to refine and validate computational models, creating a powerful predictive tool for future formulation and process development activities involving this promising molecule.
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- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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A Comprehensive Technical Guide to the Stability and Storage of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
This guide provides an in-depth analysis of the stability and recommended storage conditions for 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, a critical consideration for researchers, scientists, and professionals in drug development. Understanding the chemical stability of this compound is paramount for ensuring its purity, efficacy, and safety in research and pharmaceutical applications. This document synthesizes established principles of chemical stability with practical, field-proven insights to offer a comprehensive resource for handling and storing this specific ethanamine derivative.
Chemical and Physical Properties Overview
This compound possesses a unique molecular architecture, featuring a chiral center at the ethylamine group, an aromatic phenyl ring, and a trifluoromethylsulfanyl (-SCF₃) substituent. This combination of functional groups dictates its chemical reactivity and, consequently, its stability profile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃NS | PubChem[1] |
| Molecular Weight | 221.24 g/mol | PubChem[1] |
| Appearance | Likely a liquid or solid | Inferred from related compounds |
| IUPAC Name | 1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine | PubChem[1] |
The presence of a primary amine group suggests a basic character and susceptibility to reactions with acids and oxidizing agents. The trifluoromethylsulfanyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the stability of the overall molecule.
Predicted Stability Profile and Potential Degradation Pathways
While specific, long-term stability data for this compound is not extensively documented in publicly available literature, a robust stability profile can be inferred from the behavior of structurally similar compounds. The primary areas of concern for the stability of this molecule are its susceptibility to oxidation, photodegradation, and reactions under strongly acidic or basic conditions.
Oxidative Degradation
The primary amine functionality is a potential site for oxidative degradation.[2][3] In the presence of atmospheric oxygen or other oxidizing agents, primary amines can undergo a series of reactions to form various degradation products, including imines, nitriles, and smaller amine fragments. The rate of oxidation can be influenced by factors such as temperature, the presence of metal ions (which can act as catalysts), and exposure to light.[2]
-
Causality : The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by electrophilic oxidizing species.
Photostability
Aromatic amines are a class of compounds known to be sensitive to light.[4][5] Exposure to ultraviolet (UV) or even visible light can provide the energy required to initiate photochemical reactions, leading to discoloration and the formation of degradation products. The aromatic ring system in this compound can absorb light energy, potentially leading to the formation of reactive intermediates that can then undergo further reactions.
-
Causality : The absorption of photons can excite the molecule to a higher energy state, making it more reactive and prone to bond cleavage or rearrangement.
Thermal Stability
The trifluoromethyl group is known for its high thermal stability due to the strength of the carbon-fluorine bonds.[6] This suggests that the trifluoromethylsulfanyl moiety itself is likely to be thermally robust. However, the overall thermal stability of the molecule will also depend on the stability of the ethanamine side chain. Elevated temperatures can accelerate oxidative degradation pathways.
-
Causality : While the C-F bonds are strong, high temperatures provide the kinetic energy to overcome the activation energy of other potential degradation reactions.
pH and Hydrolytic Stability
The stability of the trifluoromethylsulfanyl group under different pH conditions is a key consideration. While the trifluoromethyl group itself can be hydrolyzed to a carboxylic acid under strong basic conditions, the trifluoromethylsulfanyl group's stability may differ.[6] The primary amine group will be protonated under acidic conditions, forming an ammonium salt, which may alter its reactivity and solubility.
-
Causality : The electron-withdrawing nature of the trifluoromethyl group can make the sulfur atom more electrophilic and potentially susceptible to nucleophilic attack under certain pH conditions.
Recommended Storage and Handling Conditions
Based on the predicted stability profile, the following storage and handling conditions are recommended to maintain the integrity of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential thermal and oxidative degradation. |
| Light | Protect from light. Store in an amber or opaque container. | To prevent photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with atmospheric oxygen and prevent oxidative degradation. |
| Container | Use a tightly sealed container. | To prevent the ingress of moisture and air. |
| Incompatibilities | Avoid contact with strong acids, strong oxidizing agents, and strong bases. | To prevent chemical reactions that could degrade the compound. |
Experimental Design for Stability Assessment: A Self-Validating Protocol
To definitively establish the stability profile of this compound, a forced degradation study is essential. This approach systematically exposes the compound to various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[6]
Forced Degradation Workflow
The following diagram illustrates a comprehensive workflow for a forced degradation study.
Caption: A workflow for conducting forced degradation studies.
Step-by-Step Methodology
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Application of Stress Conditions :
-
Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Photodegradation : Expose the stock solution in a photostability chamber to controlled UV and visible light.
-
Thermal Degradation : Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
-
Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Sample Analysis :
-
Analyze each aliquot by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometric (MS) detection.
-
Quantify the parent compound's peak area to determine the extent of degradation.
-
Identify and quantify any new peaks corresponding to degradation products.
-
-
Characterization of Degradants : If significant degradation is observed, isolate the major degradation products (e.g., by preparative HPLC) and elucidate their structures using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Conclusion
While this compound is expected to exhibit reasonable stability under controlled conditions, its primary amine and aromatic functionalities present potential liabilities, particularly concerning oxidative and photolytic degradation. Adherence to the recommended storage conditions—cool, dark, and under an inert atmosphere—is crucial for preserving its purity and integrity. The implementation of a systematic forced degradation study, as outlined in this guide, will provide the definitive data required to fully understand its stability profile, ensuring the reliability of experimental results and the quality of any downstream applications.
References
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ResearchGate. (2025). Photochemistry of Aliphatic and Aromatic Amines. Retrieved from [Link]
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Norwegian Research Information Repository. (n.d.). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. Retrieved from [Link]
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Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]
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MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
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PubChem - National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
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The Trifluoromethylsulfanyl Group: A Keystone Moiety in Modern Drug Discovery and Agrochemical Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethylsulfanyl (SCF3) group into bioactive molecules has emerged as a paramount strategy in contemporary medicinal chemistry and agrochemical development. This technical guide provides a comprehensive exploration of the multifaceted biological activities of SCF3-containing compounds, delving into their profound impact on antimicrobial, anticancer, and herbicidal/fungicidal efficacy. We will dissect the unique physicochemical properties endowed by the SCF3 moiety, primarily its pronounced lipophilicity and metabolic stability, and elucidate how these characteristics translate into enhanced biological performance. This guide will further present detailed experimental protocols for the evaluation of these biological activities and explore the current understanding of the underlying mechanisms of action. Through a synthesis of technical data, mechanistic insights, and practical methodologies, this document aims to equip researchers and drug development professionals with the critical knowledge to effectively harness the potential of the trifluoromethylsulfanyl group in their scientific endeavors.
The Trifluoromethylsulfanyl (SCF3) Group: Physicochemical Properties and Rationale for Use in Bioactive Compound Design
The trifluoromethylsulfanyl group has garnered significant attention due to its unique combination of properties that favorably modulate the characteristics of parent molecules.[1] Its strong electron-withdrawing nature and high lipophilicity are key attributes that medicinal chemists and agrochemical scientists leverage to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of developmental compounds.[2]
Lipophilicity: A Driving Force for Enhanced Bioavailability
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP) or the Hansch parameter (π), is a critical determinant of a molecule's ability to traverse biological membranes.[3] The SCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of approximately 1.44.[4] This high lipophilicity can significantly enhance the permeability of compounds across cellular membranes and the blood-brain barrier, thereby improving their bioavailability.[5]
| Functional Group | Hansch Lipophilicity Parameter (π) |
| -CH3 (Methyl) | +0.50 |
| -Cl (Chloro) | +0.71 |
| -CF3 (Trifluoromethyl) | +0.88 |
| -SCF3 (Trifluoromethylsulfanyl) | +1.44 |
| -OCF3 (Trifluoromethoxy) | +1.04 |
| Table 1: Comparison of Hansch lipophilicity parameters for the SCF3 group and other common substituents. This table highlights the significantly greater lipophilicity of the trifluoromethylsulfanyl moiety. |
Metabolic Stability: The Advantage of the C-F Bond
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[6] This inherent stability of the trifluoromethyl group within the SCF3 moiety contributes to the enhanced metabolic stability of the parent compound, protecting it from rapid degradation by metabolic enzymes such as cytochrome P450s.[6] This increased metabolic stability often leads to a longer in vivo half-life and a more predictable pharmacokinetic profile.
Antimicrobial Activities of Trifluoromethylsulfanyl-Containing Compounds
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Trifluoromethylsulfanyl-containing compounds have demonstrated potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria, offering a promising avenue for the development of novel anti-infective agents.[7]
Potent Activity Against Gram-Positive Bacteria, Including MRSA
Several studies have highlighted the efficacy of SCF3-containing compounds against a spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE).[7][8] For instance, certain (1,3,4-oxadiazol-2-yl)benzamides featuring an SCF3 group have exhibited minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against linezolid-resistant S. aureus.[7] Notably, some of these compounds have demonstrated bactericidal activity, a significant advantage over bacteriostatic agents.[7]
| Compound Scaffold | Target Organism | MIC (µg/mL) | Reference |
| (1,3,4-oxadiazol-2-yl)benzamide | Linezolid-resistant S. aureus | 0.06 | [7] |
| (1,3,4-oxadiazol-2-yl)benzamide | MRSA | 0.5 | [8] |
| N-Trifluoromethylthiolated Sulfonimidamide | Mycobacterium tuberculosis | 4 | [9] |
| Table 2: Minimum Inhibitory Concentrations (MICs) of selected trifluoromethylsulfanyl-containing compounds against various bacterial pathogens. |
Mechanism of Antibacterial Action
The precise mechanism of action for many SCF3-containing antibacterial compounds is still under investigation. However, evidence suggests that their high lipophilicity plays a crucial role by facilitating their penetration into and disruption of the bacterial cell membrane.[10] This disruption of membrane integrity can lead to leakage of cellular contents and ultimately, cell death.[10] Furthermore, some studies on broader trifluoromethyl-containing compounds suggest that they may have a global effect on bacterial cell function by inhibiting multiple macromolecular synthesis pathways.[11]
Caption: Proposed mechanism of antibacterial action for some SCF3-containing compounds.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][9]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the SCF3-containing compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this standardized suspension to the final inoculum density required for the assay.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum. Include a growth control well (no compound) and a sterility control well (no bacteria). Incubate the plate at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Experimental workflow for the broth microdilution assay.
Anticancer Activities of Trifluoromethylsulfanyl-Containing Compounds
The quest for novel and more effective anticancer agents is a continuous endeavor in pharmaceutical research. The incorporation of the SCF3 group has shown promise in enhancing the cytotoxic activity of various molecular scaffolds against different cancer cell lines.
Pro-Apoptotic Effects and Potential for PI3K Inhibition
Studies on trifluoromethyl-containing compounds, including those with the SCF3 moiety, have demonstrated their ability to induce apoptosis in cancer cells.[12][13] For instance, certain isoxazole derivatives bearing a trifluoromethyl group (a close structural relative to SCF3) have been shown to be significantly more active than their non-fluorinated counterparts, inducing cell death through apoptosis.[12] Furthermore, molecular docking studies of some trifluoromethylquinoline derivatives have suggested a potential mechanism of action involving the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical pathway in cancer cell growth and survival.[14]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the SCF3-containing compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
Agrochemical Applications of Trifluoromethylsulfanyl-Containing Compounds
The unique properties of the SCF3 group have also been exploited in the development of new herbicides and fungicides to enhance their efficacy and spectrum of activity.
Herbicidal and Fungicidal Activity
Trifluoromethyl-containing compounds have a long history of use as herbicides. For example, trifluralin, a dinitroaniline herbicide, acts by inhibiting microtubule assembly.[15] The introduction of the SCF3 group into various scaffolds is being explored to develop new herbicides with potentially different modes of action, such as the inhibition of protoporphyrinogen-IX-oxidase (PPO).[16] In the realm of fungicides, the SCF3 moiety can contribute to enhanced activity by improving the compound's ability to penetrate the fungal cell wall and disrupt essential biological processes, such as ergosterol biosynthesis.[6]
Conclusion and Future Perspectives
The trifluoromethylsulfanyl group has firmly established itself as a valuable asset in the design of novel bioactive compounds. Its ability to confer high lipophilicity and metabolic stability often translates to significant improvements in antimicrobial, anticancer, and agrochemical activity. While the precise mechanisms of action are still being unraveled for many SCF3-containing molecules, the existing body of evidence strongly supports their continued exploration. Future research should focus on elucidating the specific molecular targets and interactions of the SCF3 group to enable more rational, mechanism-based drug and agrochemical design. The development of more efficient and selective synthetic methodologies for introducing the SCF3 moiety will also be crucial in expanding the chemical space available for discovery. As our understanding of the intricate interplay between the physicochemical properties of the SCF3 group and its biological effects deepens, we can anticipate the emergence of a new generation of highly effective and targeted therapeutic and agricultural agents.
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Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. (2019). RSC Medicinal Chemistry. [Link]
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Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. (1993). Journal of Medicinal Chemistry. [Link]
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Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria. (2023). Microbiology Spectrum. [Link]
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Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. (2013). European Journal of Medicinal Chemistry. [Link]
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N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. (2019). ChemistryOpen. [Link]
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Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. (2020). RSC Medicinal Chemistry. [Link]
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Biologically active compounds containing SCF3 group. (2018). ResearchGate. [Link]
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Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. (2018). Journal of Pesticide Science. [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Medicinal Chemistry. [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Medicinal Chemistry. [Link]
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Part II: Mode of Action of Herbicides. (2021). YouTube. [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Medicinal Chemistry. [Link]
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SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. (2019). ResearchGate. [Link]
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Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. (2024). Journal of the American Chemical Society. [Link]
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Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules. [Link]
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Selected Small Molecules with SCF3 Group. (2020). ResearchGate. [Link]
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Examples of SCF3 containing drugs. (2021). ResearchGate. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (1998). Clinical Microbiology Reviews. [Link]
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Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). Molecules. [Link]
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Antifungals and Drug Resistance. (2023). IntechOpen. [Link]
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The Cornerstone of Modern Pharmaceuticals: An In-depth Guide to Chiral Amines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.[1] It is estimated that approximately 40-50% of all small-molecule pharmaceuticals contain chiral amine fragments, making them a cornerstone of modern drug discovery and development.[3][4][5] The U.S. Food and Drug Administration (FDA) and other regulatory agencies have established stringent guidelines for the development of stereoisomeric drugs, emphasizing the need for enantiomerically pure compounds to ensure safety and efficacy.[6][7][8][9]
This in-depth technical guide provides a comprehensive overview of chiral amines in medicinal chemistry, from their synthesis and analysis to their critical role in shaping the properties of therapeutic agents. As a senior application scientist, the following sections will delve into the causality behind experimental choices, providing field-proven insights for researchers and drug development professionals.
Part 1: The Synthetic Arsenal for Enantiomerically Pure Amines
The demand for enantiomerically enriched amines has spurred the development of a diverse array of synthetic strategies. The choice of method is often dictated by factors such as the desired scale, the complexity of the target molecule, and cost-effectiveness.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to create a single enantiomer directly from achiral or prochiral starting materials. This is arguably the most elegant and efficient approach, avoiding the 50% theoretical yield limitation of resolution methods.
Transition Metal-Catalyzed Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of prochiral precursors like imines, enamines, and enamides using a chiral transition metal catalyst.[4][10][11][12][13] The design of novel chiral phosphorus ligands has been a driving force in this field, enabling high enantioselectivities for a wide range of substrates.[4][10]
Biocatalysis: Nature's Approach to Chirality: Enzymes offer an environmentally friendly and highly selective alternative to traditional chemical catalysis.[14] Transaminases (ATAs), imine reductases, and amine dehydrogenases are particularly valuable for the synthesis of chiral amines.[5][15][16][17][18] These enzymes can catalyze the asymmetric amination of ketones or the reductive amination of carbonyl compounds with excellent enantiomeric excess.[15][16][17] Protein engineering and directed evolution have further expanded the substrate scope and improved the catalytic efficiency of these biocatalysts.[3][17]
Chiral Auxiliaries and Reagents: The use of chiral auxiliaries, such as the tert-butanesulfinamide developed by the Ellman lab, provides a reliable and versatile method for the asymmetric synthesis of a wide variety of amines.[19] This reagent has been employed on a large scale in both academic and industrial settings.[19]
Chiral Resolution: Separating Enantiomeric Pairs
Diastereomeric Salt Crystallization: This classical method involves reacting a racemic amine with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts.[20][] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[20]
Kinetic Resolution: In kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer.[23] Enzymatic kinetic resolution, often employing lipases, is a widely used and highly enantioselective method.[24]
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution combines the resolution process with in-situ racemization of the undesired enantiomer.[3][21] This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer.
Part 2: Analytical Techniques for Ensuring Enantiomeric Purity
The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control.[25][26] Regulatory agencies require the use of validated stereoselective analytical methods.[7][25]
Chromatographic Methods: The Workhorses of Chiral Analysis
Chromatographic techniques are the most widely used methods for separating and quantifying enantiomers.[27]
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing chiral stationary phases (CSPs), is a robust and versatile technique for the separation of a wide range of chiral amines.[25] Polysaccharide-based CSPs are particularly popular due to their broad applicability.[25]
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and improved peak shapes.[28][29][30][31] Crown ether-based CSPs have shown particular promise for the separation of primary amines in SFC.[29]
Gas Chromatography (GC): GC can also be used for chiral amine analysis, often requiring derivatization of the amine to improve volatility and chromatographic performance.[32]
Spectroscopic and Other Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy, using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine enantiomeric purity.[33][34][35] The formation of diastereomeric species leads to distinct NMR signals for each enantiomer.[36] 19F NMR can also be a powerful tool for this purpose.[36][37]
Chiroptical Methods: Techniques like circular dichroism (CD) spectroscopy can provide information about the absolute configuration and enantiomeric purity of chiral molecules.[27][38]
Part 3: The Impact of Chiral Amines in Drug Action: Case Studies
The profound influence of chirality on pharmacological activity is best illustrated through specific examples of successful drugs.
-
Sertraline (Zoloft®): This widely prescribed antidepressant is a selective serotonin reuptake inhibitor (SSRI). The therapeutic activity resides primarily in the (1S,4S)-enantiomer.
-
Levofloxacin (Levaquin®): An antibacterial agent, levofloxacin is the S-enantiomer of ofloxacin. It exhibits significantly greater antibacterial activity than the R-enantiomer.
-
Amphetamine and Methamphetamine: The dextrorotatory (d)-enantiomers of these central nervous system stimulants are significantly more potent than their levorotatory (l)-enantiomers.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral Amine using a Transaminase
This protocol outlines a general procedure for the biocatalytic asymmetric synthesis of a chiral amine from a prochiral ketone using an ω-transaminase.
Materials:
-
Prochiral ketone substrate
-
ω-Transaminase (e.g., from Vibrio fluvialis)[15]
-
Amino donor (e.g., L-alanine)[15]
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.0)[15]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare a reaction mixture containing the buffer, prochiral ketone, amino donor, and PLP.
-
Equilibrate the mixture to the optimal reaction temperature (typically 25-40 °C).
-
Initiate the reaction by adding the ω-transaminase enzyme.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) to determine substrate conversion and enantiomeric excess of the product.
-
Upon completion, stop the reaction by adding a quenching agent (e.g., adjusting the pH).
-
Extract the chiral amine product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain the enantiomerically pure chiral amine.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
This protocol describes a general method for the analysis of a chiral amine sample to determine its enantiomeric excess (% ee).
Materials:
-
Chiral amine sample
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., a polysaccharide-based CSP)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Dissolve a known amount of the chiral amine sample in a suitable solvent to prepare a stock solution.
-
Prepare the mobile phase by mixing the appropriate solvents in the desired ratio.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution onto the column.
-
Run the chromatogram and record the data.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
Table 1: Comparison of Analytical Techniques for Chiral Amine Analysis
| Technique | Typical Resolution (Rs) | Typical Analysis Time | Key Advantages | Key Limitations |
| Chiral HPLC | > 1.5 | 10-30 min | Wide applicability, robust, well-established.[25] | Can require significant solvent consumption. |
| Chiral SFC | > 1.5 | 2-10 min | Fast analysis, reduced solvent use, "green" technique.[28][31] | Instrumentation can be more specialized. |
| Chiral GC | > 1.2 | 15-45 min | High resolution for volatile compounds. | Often requires derivatization.[32] |
| Chiral NMR | N/A | 5-20 min | Provides structural information, no separation needed. | Lower sensitivity, may require chiral derivatizing agents.[33] |
Visualizations
Diagram 1: General Strategies for Chiral Amine Synthesis
Caption: Overview of major synthetic routes to enantiomerically pure amines.
Diagram 2: Workflow for Chiral Analysis
Sources
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- 19. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
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- 38. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Introduction
Chiral amines are indispensable building blocks in modern medicinal chemistry, forming the backbone of a vast array of pharmaceuticals. The precise stereochemical control during their synthesis is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine is a key chiral intermediate of significant interest in drug discovery, owing to the unique electronic properties imparted by the trifluoromethylsulfanyl (SCF₃) group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of this compound. We will explore three robust and widely applicable strategies:
-
Enzymatic Asymmetric Transamination: A green and highly selective biocatalytic approach.
-
Catalytic Asymmetric Reductive Amination: A versatile method employing chiral transition metal catalysts.
-
Chiral Auxiliary-Mediated Synthesis: A classical and reliable diastereoselective approach.
These methodologies are presented with a focus on the underlying scientific principles, practical experimental details, and analytical techniques for the determination of enantiomeric purity.
PART 1: Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure this compound hinges on the effective stereochemical control of the amine group introduction. The choice of synthetic strategy will depend on factors such as desired enantiopurity, scalability, cost, and available laboratory resources.
Strategy 1: Enzymatic Asymmetric Transamination
Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful tool for the synthesis of chiral amines.[1][2] These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone with high enantioselectivity.[3] For the synthesis of our target amine, 4-(trifluoromethylthio)acetophenone serves as the prochiral ketone substrate.
Causality of Experimental Choices: The selection of an (S)- or (R)-selective ω-transaminase allows for the direct production of the desired enantiomer of the target amine. Isopropylamine is often chosen as the amino donor due to the favorable reaction equilibrium, as the co-product, acetone, is volatile and can be easily removed.[2] The use of a biphasic system or in situ product removal can further drive the reaction to completion by mitigating product inhibition.[2]
Workflow for Enzymatic Asymmetric Transamination
Caption: Workflow for enzymatic synthesis of the target amine.
Strategy 2: Catalytic Asymmetric Reductive Amination
Asymmetric reductive amination is a highly efficient one-pot procedure that combines the formation of an imine from a ketone and an amine source with a subsequent stereoselective reduction.[4] This method can be catalyzed by chiral transition metal complexes, most notably those based on ruthenium, iridium, or rhodium.[5][6] For the synthesis of a primary amine, an ammonia surrogate like ammonium acetate is typically used.[5]
Causality of Experimental Choices: The choice of a chiral phosphine ligand is critical for achieving high enantioselectivity. The metal center activates the imine for reduction by molecular hydrogen or a transfer hydrogenation reagent. The reaction conditions, such as solvent, temperature, and pressure, are optimized to ensure high conversion and enantiomeric excess.
Workflow for Catalytic Asymmetric Reductive Amination
Caption: Workflow for catalytic asymmetric reductive amination.
Strategy 3: Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis.[7] The auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[8] For the synthesis of chiral amines, a common approach involves the condensation of the ketone with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine.[9] Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, yields the desired enantiomer of the target amine.
Causality of Experimental Choices: The chiral auxiliary creates a diastereomeric intermediate (the imine) that has two distinct faces. A non-chiral reducing agent will preferentially attack one face due to steric hindrance, leading to the formation of one diastereomer of the product in excess. The choice of reducing agent can influence the level of diastereoselectivity. Subsequent cleavage of the auxiliary, often by hydrogenolysis, releases the enantiomerically enriched target amine.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for chiral auxiliary-mediated synthesis.
PART 2: Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[10][11] Compounds containing trifluoromethyl and trifluoromethylsulfanyl groups should be handled with care, as they can be toxic.[12][13] Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Protocol 1: Enzymatic Asymmetric Synthesis of (S)-1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
This protocol is adapted from the synthesis of a structurally similar compound, (S)-1-(4-trifluoromethylphenyl)ethylamine.[2]
Materials:
-
4-(Trifluoromethylthio)acetophenone
-
(S)-ω-Transaminase (e.g., from Vibrio fluvialis)[3]
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Sodium hydroxide (2 M)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM PLP, and the desired concentration of (S)-ω-transaminase.
-
Add isopropylamine to the buffer solution to a final concentration of 500 mM.
-
In a separate vial, dissolve 4-(trifluoromethylthio)acetophenone in a minimal amount of DMSO to create a stock solution (e.g., 1 M).
-
Add the substrate stock solution to the enzyme/co-factor/amine donor mixture to achieve the desired final substrate concentration (e.g., 50 mM).
-
Incubate the reaction mixture at 30 °C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
Once the reaction has reached completion (or equilibrium), stop the reaction by adjusting the pH of the mixture to >10 with 2 M NaOH.
-
Extract the product into ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure (S)-1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine.
Protocol 2: Catalytic Asymmetric Reductive Amination for (R)-1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
This protocol is a general procedure adapted from the asymmetric reductive amination of acetophenone derivatives.[5]
Materials:
-
4-(Trifluoromethylthio)acetophenone
-
Ammonium acetate
-
Ru(OAc)₂( (R)-C₃-TunePhos) or a similar chiral Ru-diphosphine catalyst
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (high purity)
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
Procedure:
-
To a glass liner for a high-pressure reactor, add the chiral ruthenium catalyst (e.g., 1 mol%).
-
Add 4-(trifluoromethylthio)acetophenone (1.0 mmol) and ammonium acetate (2.0 mmol).
-
In a glovebox, add anhydrous TFE (2.0 mL).
-
Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 50 atm.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1 M HCl.
-
Basify the aqueous layer with 2 M NaOH to pH >10 and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Chiral Auxiliary-Mediated Synthesis of (S)-1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
This protocol is a general procedure based on established methods for using chiral phenylethylamine as an auxiliary.[9]
Materials:
-
4-(Trifluoromethylthio)acetophenone
-
(R)-(+)-1-Phenylethylamine
-
Titanium(IV) chloride (1 M solution in CH₂Cl₂)
-
Toluene (anhydrous)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
-
Hydrogen gas
Procedure:
Step 1: Formation of the Chiral Imine
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(trifluoromethylthio)acetophenone (1.0 mmol) in anhydrous toluene.
-
Add (R)-(+)-1-phenylethylamine (1.1 mmol).
-
Cool the mixture to 0 °C and slowly add TiCl₄ (1.2 mmol, 1 M solution in CH₂Cl₂).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until imine formation is complete (monitored by TLC or ¹H NMR).
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude chiral imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Reduction
-
Dissolve the crude chiral imine in methanol and cool to 0 °C.
-
Slowly add NaBH₄ (1.5 mmol) in portions.
-
Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the diastereomerically enriched amine from the previous step in methanol.
-
Add Pd(OH)₂/C (10 mol%).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate and purify the residue by column chromatography to yield (S)-1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine.
PART 3: Characterization and Data Analysis
Product Characterization
The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected NMR Data (based on structurally similar compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ ≈ 7.5-7.3 (m, 4H, Ar-H), 4.2-4.1 (q, J = 6.8 Hz, 1H, CH-NH₂), 1.6 (br s, 2H, NH₂), 1.4 (d, J = 6.8 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ≈ 148-147 (Ar-C), 130-129 (q, JCF ≈ 306 Hz, SCF₃), 126-125 (Ar-CH), 51-50 (CH-NH₂), 25-24 (CH₃).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ ≈ -42 to -44 (s, SCF₃).
Determination of Enantiomeric Excess (e.e.)
The enantiomeric purity of the synthesized amine is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11]
Proposed Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, is a good starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used for normal-phase separations. The addition of a small amount of an amine modifier (e.g., diethylamine, 0.1%) may be necessary to improve peak shape and resolution.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Procedure:
-
Prepare a solution of the racemic amine (synthesized without a chiral influence) to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized enantiomerically enriched amine.
-
Inject both solutions onto the HPLC system.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Data Presentation Summary
| Parameter | Enzymatic Transamination | Catalytic Reductive Amination | Chiral Auxiliary Method |
| Chirality Source | Chiral Enzyme (ω-TA) | Chiral Ligand | Chiral Auxiliary |
| Typical e.e. | >99%[3] | 90-98%[5] | >95% (after purification) |
| Key Reagents | Isopropylamine, PLP | H₂, Chiral Ru-catalyst | Chiral Amine, NaBH₄, Pd/C |
| Advantages | High enantioselectivity, mild conditions, green process | High atom economy, catalytic | Reliable, well-established |
| Disadvantages | Product inhibition, enzyme cost/availability | High pressure, catalyst cost | Stoichiometric auxiliary, multiple steps |
Conclusion
This application note has provided a comprehensive overview of three powerful and distinct methodologies for the asymmetric synthesis of the valuable chiral intermediate, this compound. The choice between enzymatic transamination, catalytic asymmetric reductive amination, and a chiral auxiliary-mediated approach will be dictated by the specific requirements of the research or development program. Each method offers a reliable pathway to this important building block, and the detailed protocols and analytical methods described herein should serve as a valuable resource for researchers in the pharmaceutical and chemical industries.
References
-
ResearchGate. (n.d.). Enzymatic synthesis of pharmaceutical drugs containing chiral amines. Retrieved from [Link]
-
Rodrigues, C. J. C., & Ferrer, M. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. MDPI AG. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). Retrieved from [Link]
- Zhang, Z., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(5), 1836-1841.
- Imamoto, T., & Gridnev, I. D. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13393-13442.
-
ResearchGate. (n.d.). Enzyme-catalyzed asymmetric transamination of 4... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
PubMed Central. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). In situ generation of electrophilic trifluoromethylthio reagents for enantioselective trifluoromethylthiolation of oxindoles. Retrieved from [Link]
-
University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and bioengineering, 65(2), 206–211.
-
PubMed Central. (n.d.). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Chiral Separation of Some 4-thioflavones | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Retrieved from [Link]
-
The University of Manchester. (n.d.). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective trifluoromethylthiolation of 4-substituted pyrazolones catalyzed by amide-based phase transfer catalysts | Request PDF. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed Central. (n.d.). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
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Application Note: Chiral Resolution of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine Enantiomers by High-Performance Liquid Chromatography
Abstract
The enantioselective separation of chiral amines is a critical process in the pharmaceutical industry, as individual enantiomers of a drug candidate often exhibit significant differences in pharmacological activity and toxicity.[1][2] This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline resolution of the enantiomers of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is a widely recognized and effective tool for resolving a broad range of racemates.[3][4][5] We provide a comprehensive protocol covering column selection, mobile phase optimization, and system suitability parameters, designed for researchers, analytical scientists, and drug development professionals engaged in chiral analysis and purification.
Introduction and Scientific Principles
This compound is a chiral building block whose enantiomeric purity is crucial for the synthesis of specific active pharmaceutical ingredients (APIs).[6] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the preeminent technique for determining the enantiomeric composition of such compounds.[1][3]
The Principle of Chiral Recognition:
The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. According to the widely accepted "three-point interaction" model, stable complex formation requires at least three simultaneous points of interaction (e.g., hydrogen bonds, dipole-dipole, π-π, or steric interactions).[5] A difference in the stability of the complexes formed by the R- and S-enantiomers leads to different retention times and, consequently, their separation.
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally versatile because their ordered helical structures create a complex chiral environment with numerous stereoselective interaction sites.[4][7] For the target analyte, a primary amine, key interactions with a cellulose-derivative CSP can include:
-
Hydrogen bonding between the amine (-NH₂) group and carbamate moieties on the CSP.
-
π-π interactions between the phenyl ring of the analyte and the phenyl groups of the chiral selector.
-
Dipole-dipole interactions involving the polar C-N and trifluoromethylsulfanyl groups.
-
Steric hindrance where one enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide structure than the other.
Based on literature precedents for similar trifluoromethyl-substituted amines and chiral amines in general, a cellulose-based CSP operating in normal phase mode is an excellent starting point for method development.[8][9]
Materials and Methodology
Equipment and Consumables
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV detector is suitable.[3]
-
Chiral Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based column).
-
Data Acquisition: Chromatographic data software for system control, data acquisition, and analysis.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Analyte: Racemic standard of this compound.
Analyte Structure
-
Name: this compound
-
Formula: C₉H₁₀F₃NS
-
Structure:

Experimental Protocol: Method Development and Validation
This protocol is designed to systematically establish and optimize the chiral separation.
Workflow Overview
Caption: High-level workflow for chiral HPLC analysis.
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
-
Prepare the initial screening mobile phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v) .
-
Mix the components thoroughly and degas the solution using sonication or vacuum filtration.
-
Rationale: Normal phase (hexane/alcohol) is the most common mode for polysaccharide CSPs.[7] IPA serves as the polar modifier to control retention. DEA is a crucial basic additive used to mask acidic silanol sites on the silica support, which prevents peak tailing of the basic amine analyte and improves chromatographic efficiency.[10]
-
Step 2: Sample Preparation
-
Prepare a stock solution of the racemic this compound standard at a concentration of approximately 1.0 mg/mL .
-
Dissolve the standard in the mobile phase to ensure solvent compatibility and prevent peak distortion.
-
Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.
Step 3: HPLC System Setup and Equilibration
-
Install the CHIRALCEL® OD-H column in the column compartment.
-
Set the column temperature to 25 °C . Maintaining a constant temperature is vital for reproducible retention times.[7]
-
Set the pump flow rate to 1.0 mL/min .
-
Set the UV detector wavelength to 254 nm , a common wavelength for aromatic compounds.
-
Equilibrate the column by flushing with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Step 4: Initial Analysis and Method Optimization
-
Inject 10 µL of the prepared racemic standard.
-
Evaluate the resulting chromatogram. If baseline resolution (Rs ≥ 1.5) is not achieved, optimize the mobile phase composition.
-
If retention is too long (k' > 10): Increase the percentage of IPA (e.g., to 85:15:0.1 Hexane/IPA/DEA). This increases the mobile phase polarity, reducing retention time.
-
If resolution is poor (Rs < 1.5): Decrease the percentage of IPA (e.g., to 95:5:0.1 Hexane/IPA/DEA). This often increases the selectivity (α) and retention, leading to better resolution, albeit with a longer run time.
-
If peaks are tailing: Ensure the DEA concentration is sufficient (0.1% is typically adequate).
-
Caption: Decision tree for mobile phase optimization.
Data Analysis and Expected Performance
System Suitability
For a method to be considered valid, it must meet predefined system suitability criteria. Before analyzing samples, inject the racemic standard to verify performance.
| Parameter | Formula | Acceptance Criteria | Rationale |
| Retention Factor (k') | k' = (t_R - t_₀) / t_₀ | 2 < k' < 10 | Ensures the analyte interacts sufficiently with the CSP without excessively long run times.[7] |
| Selectivity (α) | α = k'₂ / k'₁ | α > 1.1 | Measures the separation of the two enantiomer peaks. A higher value indicates better separation.[7] |
| Resolution (Rs) | Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂) | Rs ≥ 1.5 | This is the critical measure of separation. A value of 1.5 indicates baseline separation between the two peaks.[7] |
(t_R = retention time, t_₀ = void time, k'₁/k'₂ = retention factors of first/second eluting enantiomers, w₁/w₂ = peak widths at base)
Typical Chromatographic Conditions & Results
The following table summarizes the expected performance for the chiral separation on a CHIRALCEL® OD-H column.
| Parameter | Value |
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (Enan. 1) | ~ 8.5 min |
| Retention Time (Enan. 2) | ~ 10.2 min |
| Selectivity (α) | ~ 1.25 |
| Resolution (Rs) | > 2.0 |
Note: Retention times are estimates and may vary slightly based on system-specific dead volume, column age, and precise mobile phase composition.
Calculation of Enantiomeric Excess (% ee)
Once the peaks are identified and integrated, the enantiomeric excess can be calculated using the peak areas:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion
This application note provides a reliable and optimized HPLC method for the chiral resolution of this compound enantiomers. The use of a CHIRALCEL® OD-H column with a normal phase mobile phase of n-Hexane, IPA, and a DEA additive yields excellent selectivity and baseline resolution. This method is suitable for routine quality control, enantiomeric purity determination, and supporting process development in pharmaceutical research and manufacturing. The systematic approach to method development ensures robustness and transferability between different HPLC systems.
References
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (n.d.). Benchchem.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). Semantic Scholar.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH.
- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. (2025). ResearchGate.
- Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines - Supporting Information. (n.d.). The Royal Society of Chemistry.
- (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride. (n.d.). MySkinRecipes.
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- 2. researchgate.net [researchgate.net]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. mdpi.com [mdpi.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride [myskinrecipes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. rsc.org [rsc.org]
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using 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine as a chiral building block
An Application Guide for the Utilization of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of this compound, a valuable chiral building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. It details the compound's properties, enantiomeric resolution, and core applications, with a focus on diastereoselective amide synthesis.
Section 1: Introduction to a Key Chiral Synthon
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethylsulfanyl (–SCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1][2] When this moiety is part of a versatile chiral scaffold like the α-phenylethylamine framework, it creates a powerful tool for introducing stereochemically defined centers into new chemical entities.
This compound emerges as a synthon of high interest. Its structure combines:
-
A chiral benzylic amine center , which is a prevalent motif in numerous bioactive molecules and a versatile handle for asymmetric synthesis.[3][4]
-
The 4-trifluoromethylsulfanyl phenyl group , which acts as a bioisostere for other groups like halogens or a trifluoromethyl group, allowing for the fine-tuning of properties such as cell membrane permeability and binding affinity.[1]
This guide provides the necessary protocols and scientific rationale for effectively employing this building block in research and development settings.
Section 2: Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties is essential before utilization.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₉H₁₀F₃NS | PubChem[5] |
| Molecular Weight | 221.24 g/mol | PubChem[5] |
| CAS Number | 855237-77-9 (Racemic) | PubChem[5] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Storage | Store under an inert atmosphere, refrigerated. | Ambeed[6] |
Spectroscopic Characterization (Expected)
The following table outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound. Actual shifts may vary based on solvent and experimental conditions.
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Coupling |
| ¹H NMR | ~7.65 (d, 2H), ~7.50 (d, 2H) | Aromatic protons, AA'BB' system |
| ~4.20 (q, 1H) | Methine proton (CH), coupled to CH₃ and NH₂ | |
| ~1.80 (s, 2H) | Amine protons (NH₂), broad singlet | |
| ~1.40 (d, 3H) | Methyl protons (CH₃), coupled to CH | |
| ¹³C NMR | ~148, ~132, ~128, ~126 | Aromatic carbons |
| ~130 (q) | CF₃ carbon, quartet due to ¹JCF coupling | |
| ~51 | Methine carbon (CH) | |
| ~25 | Methyl carbon (CH₃) | |
| ¹⁹F NMR | ~ -42 | Singlet, characteristic of the SCF₃ group |
| MS (ESI+) | m/z 222.05 | [M+H]⁺ |
Section 3: Synthesis and Enantiomeric Resolution
While the racemic amine is commercially available, obtaining enantiomerically pure forms is crucial for its use in asymmetric synthesis. This is typically achieved through chiral resolution of the racemate.
General Synthetic Approach
The synthesis of the racemic amine generally starts from the corresponding ketone, 1-(4-((trifluoromethyl)sulfanyl)phenyl)ethan-1-one, which is then converted to the amine via reductive amination.
Protocol: Chiral Resolution via Diastereomeric Salt Formation
The most common and scalable method for resolving chiral amines is the formation of diastereomeric salts using a chiral acid.[7][8] The differing solubilities of these salts allow for their separation by fractional crystallization.
Principle: The racemic amine (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral resolving agent (e.g., L-(+)-tartaric acid). This reaction produces a mixture of two diastereomeric salts: (R-amine L-acid) and (S-amine L-acid). These diastereomers are no longer mirror images and possess different physical properties, enabling their separation.
Caption: General workflow for amide bond formation.
Step-by-Step Methodology (HATU-mediated coupling):
This protocol is robust and often effective for challenging couplings, including those with electron-deficient amines. [9][10]
-
Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the highly reactive HOBt-ester intermediate.
-
Amine Addition: Add a solution of enantiopure this compound (1.05 eq.) in the same anhydrous solvent to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Quenching & Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure chiral amide.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Section 5: Handling and Safety Precautions
Compounds containing trifluoromethyl and sulfanyl groups require careful handling. Always consult the specific Safety Data Sheet (SDS) before use.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11]Ensure eyewash stations and safety showers are readily accessible. [12]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [13] * Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. [11] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. [12]* Handling: Avoid contact with skin, eyes, and clothing. [14]Do not breathe dust, mist, or vapors. [13]Wash hands thoroughly after handling.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon). [6]* Incompatible Materials: Avoid contact with strong oxidizing agents. [13]
Section 6: References
-
Synquest Labs. Tetramethylammonium (trifluoromethyl)sulfanide - Safety Data Sheet 7161301.
-
Fisher Scientific. SAFETY DATA SHEET (Trifluoromethanesulphonyl chloride). (2009).
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
-
Fisher Scientific. SAFETY DATA SHEET. (2009).
-
Organic & Biomolecular Chemistry. RSC Publishing.
-
Fisher Scientific. SAFETY DATA SHEET (Trifluoromethanesulfonamide).
-
National Center for Biotechnology Information. This compound. PubChem.
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025).
-
Chiral resolution. Wikipedia.
-
Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
-
Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents. (2016).
-
Fustero, S., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). (2025).
-
Jackson, R. F. W., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. (2025).
-
Jackson, R. F. W., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central (PMC).
-
Sigma-Aldrich. 1-(4-(Trifluoromethyl)phenyl)ethanamine.
-
Al-Aboudi, A., et al. The role of fluorine in medicinal chemistry. ResearchGate. (2025).
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- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H10F3NS | CID 68728568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-(Trifluoromethyl)phenyl)ethanamine | 15996-84-6 [sigmaaldrich.com]
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- 14. fishersci.com [fishersci.com]
Application Note: Chiral and Achiral Analysis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine by GC-MS Following Acylation Derivatization
Introduction
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine is a primary amine of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the trifluoromethylsulfanyl (SCF3) group, such as high lipophilicity and metabolic stability.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[2] However, the direct analysis of primary amines like this compound by GC-MS can be challenging due to their polarity, which can lead to poor peak shape, tailing, and potential adsorption within the GC system.[3][4]
Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a specific analytical method.[2][4] For GC-MS analysis of primary amines, acylation is a common and effective derivatization strategy.[5] This process involves the replacement of a labile hydrogen on the amine group with an acyl group, which increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[2][6]
Furthermore, as this compound is a chiral compound, distinguishing between its enantiomers is often crucial in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[7][8] Chiral derivatization, where the analyte is reacted with a chiral derivatizing agent (CDA), can be employed to form diastereomers.[9][10] These diastereomers possess different physical properties and can be separated on a conventional achiral GC column, allowing for the determination of enantiomeric ratios.[11]
This application note provides detailed protocols for both achiral and chiral derivatization of this compound using acylation reagents for subsequent GC-MS analysis. The causality behind experimental choices, self-validating system features, and supporting references are integrated to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
The Rationale for Acylation Derivatization
The primary amine functionality of this compound contains an active hydrogen that is responsible for its polarity and potential for undesirable interactions within the GC system. Acylation effectively masks this polar N-H group.
Why Trifluoroacetic Anhydride (TFAA) for Achiral Analysis?
Trifluoroacetic anhydride (TFAA) is a highly reactive and volatile acylation reagent that readily reacts with primary amines.[6] The resulting trifluoroacetyl derivative is significantly more volatile and thermally stable than the parent amine. Key advantages of TFAA include:
-
High Reactivity: Ensures a rapid and complete reaction.[6]
-
Volatility of Byproducts: The byproduct of the reaction, trifluoroacetic acid, is also highly volatile and does not typically interfere with the GC-MS analysis.
-
Enhanced Detection: The introduction of the trifluoroacetyl group can lead to characteristic fragmentation patterns in the mass spectrum, aiding in compound identification.[6]
Why (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride (TFAPC) for Chiral Analysis?
For enantioselective analysis on an achiral column, a chiral derivatizing agent is necessary to form diastereomers. (S)-(-)-N-(Trifluoroacetyl)prolyl chloride, also known as L-TPC, is an effective CDA for primary amines.[12] It reacts with the racemic amine to form two diastereomeric amides. These diastereomers, having different stereochemical configurations, will exhibit slightly different physical properties, allowing for their separation on a standard achiral GC column.[13] This indirect method is a robust and widely used approach for determining the enantiomeric composition of chiral amines.[3][11]
Experimental Protocols
PART 1: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol outlines the procedure for the derivatization of this compound for routine quantification and identification without chiral separation.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Protocol Steps:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by 100 µL of TFAA.[14]
-
Reaction: Tightly cap the vial and heat at 70°C for 20 minutes in a heating block.[6]
-
Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a known volume of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.
Caption: Achiral derivatization workflow with TFAA.
PART 2: Chiral Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride (TFAPC)
This protocol is designed for the enantioselective analysis of this compound.
Materials:
-
Racemic this compound sample
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) solution (e.g., 1 mg/mL in anhydrous toluene)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
GC-MS system
Protocol Steps:
-
Sample Preparation: Place a known amount of the racemic amine sample into a reaction vial. If in solution, evaporate to dryness.
-
Reagent Addition: Dissolve the dried residue in 100 µL of anhydrous toluene. Add 100 µL of the TFAPC solution.
-
Reaction: Cap the vial and vortex briefly. Let the reaction proceed at room temperature for 30 minutes.
-
Quenching and Extraction: Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize any HCl formed. Vortex for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the aqueous and organic layers.
-
Analysis: Carefully transfer the upper organic layer to a clean GC vial for analysis.
Caption: Chiral derivatization workflow with TFAPC.
Data Presentation: Expected GC-MS Results
The following table summarizes the expected outcomes from the GC-MS analysis of the derivatized products. Retention times and m/z values are illustrative and should be confirmed experimentally.
| Parameter | Achiral Derivative (TFA) | Chiral Derivative (TFAPC Diastereomers) |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) | (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride (TFAPC) |
| Expected Product | N-(1-(4-((Trifluoromethyl)sulfanyl)phenyl)ethyl)-2,2,2-trifluoroacetamide | Diastereomeric N-(1-(4-((Trifluoromethyl)sulfanyl)phenyl)ethyl)-1-(trifluoroacetyl)pyrrolidine-2-carboxamides |
| GC Column Type | Standard non-polar (e.g., HP-5MS) | Standard non-polar (e.g., HP-5MS) |
| Expected GC Peaks | One peak for the derivatized analyte | Two baseline-separated peaks for the two diastereomers |
| Illustrative Retention Time | ~10.5 min | Diastereomer 1: ~15.2 min, Diastereomer 2: ~15.5 min |
| Key Mass Fragments (m/z) | Molecular ion, fragments corresponding to loss of CF3, and characteristic phenyl-amine bond cleavage. | Molecular ions for both diastereomers, fragments characteristic of the prolyl moiety and the analyte structure. |
Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of the analytical results, the following quality control measures should be integrated into the workflow:
-
Reagent Blank: A reagent blank, containing all reagents and solvents but no analyte, should be run with each batch of samples to check for contamination and interfering peaks.
-
Method Specificity: The mass spectra of the derivatized peaks should be carefully examined to confirm the identity of the products. The fragmentation patterns should be consistent with the expected structures.
-
Reaction Completeness: To verify that the derivatization reaction has gone to completion, inject a small aliquot of the underivatized amine under the same GC conditions. The absence or significant reduction of the parent amine peak in the derivatized sample chromatogram indicates a successful reaction. For chiral analysis, the peak area ratio of the two diastereomers should be consistent across different sample concentrations if the starting material is racemic.
-
System Suitability: Before running samples, inject a standard mixture of the derivatized analytes to check for adequate chromatographic resolution (especially for the diastereomers), peak shape, and detector response. For chiral separations, a resolution factor (Rs) of >1.5 between the diastereomeric peaks is generally considered acceptable.[13]
-
Calibration: For quantitative analysis, a calibration curve should be prepared using a series of standards of known concentrations that have undergone the same derivatization and workup procedure as the unknown samples.
By implementing these checks, the analytical protocol becomes a self-validating system, providing a high degree of confidence in the generated data.
Conclusion
The derivatization of this compound using acylation reagents is an essential step for robust and reliable GC-MS analysis. The choice between an achiral reagent like TFAA and a chiral reagent like TFAPC depends on the analytical objective. TFAA provides a straightforward method for quantification and identification, while TFAPC enables the resolution and quantification of the individual enantiomers on a standard achiral column. The detailed protocols and validation strategies presented in this application note provide a comprehensive guide for researchers to successfully implement these methods, ensuring data of high quality and scientific integrity.
References
-
Kollman, C. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]
-
Leis, H. J., Rechberger, G. N., Fauler, G., & Windischhofer, W. (2003). Enantioselective trace analysis of amphetamine in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(6), 569–575. Retrieved from [Link]
-
Opekar, S., Zahradníčková, H., Vondráška, P., Řimnáčová, L., Šimek, P., & Moos, M. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
- Schoene, K., Bruckert, H. J., Steinhanses, J., & König, A. (1994). Two stage derivatization with N-/tert.-butyldimethylsilyl/- N-methyl-trifluoroacetamide -MTBSTFA- and N-methyl-bis-/trifluoroacetamide/ -MBTFA- for the gas-chromatographic analysis of OH-, SH- and NH-compounds.
-
Al-Saeed, M. H. (2021). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 33(1), 101245. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis. Methods in Molecular Biology, vol 2984. Humana, New York, NY.
-
ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. Retrieved from [Link]
-
Buch, A., et al. (n.d.). Detection of Organics at Mars: how Wet Chemistry onboard SAM helps. Retrieved from [Link]
-
ResearchGate. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]
-
JoVE. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
- Lee, M. R., & Yeh, Y. C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-9.
- Wang, L., et al. (2013). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies.
-
ResearchGate. (2025). Enantioselective method for determination of amphetamine and its eight analogues using chiral stationary phase. Retrieved from [Link]
-
ResearchGate. (2025). Trifluoromethanesulfonamides and Related Compounds. Retrieved from [Link]
- Leis, H. J., et al. (2014). Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 28(9), 1017-1022.
- Lin, H. R., et al. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 13(3).
- Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 41(8), 712-719.
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
-
Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (Trifluoromethyl)sulfanyl (SCF3) Compounds. Retrieved from [Link]
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Application Note: Synthetic Utility of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine in Electrophilic Reactions
Abstract
This technical guide provides a comprehensive overview of the reactivity of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, a versatile chiral building block, with a range of common electrophiles. We delve into the electronic influence of the para-trifluoromethylsulfanyl (-SCF₃) substituent on the nucleophilicity of the primary amine and the resulting implications for reaction kinetics and conditions. This document outlines detailed, field-proven protocols for key transformations including acylation, sulfonylation, and condensation with carbonyls, providing researchers in medicinal chemistry and materials science with a practical framework for synthesizing diverse molecular scaffolds. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system for reliable and reproducible outcomes.
Introduction and Reactivity Profile
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure combines a chiral benzylic amine with a phenyl ring substituted by a trifluoromethylsulfanyl (-SCF₃) group. This -SCF₃ group is a critical modulator of the molecule's physicochemical properties and chemical reactivity.
Key Physicochemical Characteristics of the -SCF₃ Group:
-
Strong Electron-Withdrawing Nature: The -SCF₃ group exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms.[2][3] This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly for the reactions discussed herein, it significantly reduces the electron density on the nitrogen atom of the primary amine. Consequently, the amine's nucleophilicity is attenuated compared to its non-fluorinated analogs.
-
High Lipophilicity: The trifluoromethylthio group substantially increases the lipophilicity of a molecule (Hansch-Fujita π constant: +0.88), a property often exploited in drug design to enhance membrane permeability and bioavailability.[2][3][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy: ~485 kJ/mol), rendering the -SCF₃ moiety highly resistant to metabolic degradation.[2][3]
This combination of properties makes the title compound an attractive scaffold. However, its reduced nucleophilicity necessitates carefully optimized reaction conditions to achieve efficient transformations with electrophiles. The following sections provide detailed protocols and mechanistic insights for several key reaction classes.
Core Reactions with Electrophiles: Mechanisms and Protocols
The primary amine of this compound serves as the primary site of reactivity, readily engaging with a variety of electrophilic partners.
Acylation: Synthesis of Amides
The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides is a robust method for forming amide bonds.[1] These N-acylated derivatives are prevalent in pharmacologically active compounds.[5][6]
General Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the stable amide product. Due to the amine's moderate nucleophilicity, a non-nucleophilic base is typically required to scavenge the acidic byproduct (e.g., HCl).
Caption: General mechanism for amide formation via nucleophilic acyl substitution.
Protocol 2.1: Synthesis of N-(1-(4-((Trifluoromethyl)sulfanyl)phenyl)ethyl)acetamide
This protocol details the acetylation of the title amine using acetyl chloride.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-(4-((CF₃)S)phenyl)ethan-1-amine | 237.25 | 1.00 g | 4.21 | Starting Material |
| Acetyl Chloride | 78.50 | 0.36 mL | 5.06 | Electrophile |
| Triethylamine (Et₃N) | 101.19 | 0.88 mL | 6.32 | Base |
| Dichloromethane (DCM) | - | 20 mL | - | Solvent |
| 1 M HCl (aq) | - | 15 mL | - | Quenching |
| Saturated NaHCO₃ (aq) | - | 15 mL | - | Neutralization |
| Brine | - | 15 mL | - | Washing |
| Anhydrous MgSO₄ | - | - | - | Drying Agent |
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(4-((trifluoromethyl)sulfanyl)phenyl)ethan-1-amine (1.00 g, 4.21 mmol) and dichloromethane (20 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (0.88 mL, 6.32 mmol) to the stirred solution.
-
Electrophile Addition: Add acetyl chloride (0.36 mL, 5.06 mmol) dropwise over 5 minutes. Causality Note: The slow addition of the reactive acid chloride prevents a rapid exotherm. Triethylamine is a non-nucleophilic base chosen to neutralize the HCl generated in situ, driving the reaction to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl (15 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL). Trustworthiness Check: The acidic and basic washes remove unreacted reagents and the triethylammonium salt, ensuring product purity.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Condensation with Carbonyls: Synthesis of Imines (Schiff Bases)
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases.[1][7] This reversible reaction is a cornerstone of C=N bond formation.[8]
General Mechanism: The reaction involves a two-stage process: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine.[9] The pH must be carefully controlled (typically 4-5); conditions that are too acidic will protonate the starting amine, rendering it non-nucleophilic, while conditions that are too basic will not facilitate the dehydration step.[10]
Caption: Workflow for acid-catalyzed imine formation from a primary amine and a ketone.
Protocol 2.2: Synthesis of a Schiff Base from 1-(4-((CF₃)S)phenyl)ethan-1-amine and Acetophenone
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-(4-((CF₃)S)phenyl)ethan-1-amine | 237.25 | 1.00 g | 4.21 | Starting Material |
| Acetophenone | 120.15 | 0.54 g | 4.42 | Electrophile |
| Acetic Acid | 60.05 | ~2 drops | - | Acid Catalyst |
| Toluene | - | 25 mL | - | Solvent |
| Molecular Sieves (4Å) | - | ~2 g | - | Dehydrating Agent |
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 1-(4-((trifluoromethyl)sulfanyl)phenyl)ethan-1-amine (1.00 g, 4.21 mmol), acetophenone (0.54 g, 4.42 mmol), and toluene (25 mL).
-
Catalyst & Dehydration: Add 2 drops of glacial acetic acid and activated 4Å molecular sieves (~2 g). Causality Note: Acetic acid provides the necessary catalytic protons. The Dean-Stark trap or molecular sieves are essential to remove the water byproduct, which drives the reversible reaction towards the imine product, in accordance with Le Châtelier's principle.[9]
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the molecular sieves, washing the sieves with a small amount of toluene.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
-
Purification: The crude imine is often used without further purification. If necessary, it can be purified by recrystallization or column chromatography, though imines can be sensitive to hydrolysis on silica gel.
-
Characterization: Confirm product formation via ¹H NMR (observing the disappearance of the NH₂ protons and the appearance of the characteristic imine C=N signals in the ¹³C NMR spectrum) and mass spectrometry.
Summary of Reactions and Conditions
The following table summarizes the key transformations discussed in this application note.
| Reaction Type | Electrophile Class | Example Electrophile | Key Conditions | Product Type | Expected Yield Range |
| Acylation | Acid Chloride | Acetyl Chloride | Et₃N, DCM, 0 °C to RT | Amide | 85-95% |
| Sulfonylation | Sulfonyl Chloride | Tosyl Chloride | Pyridine, DCM, 0 °C to RT | Sulfonamide | 80-90% |
| Condensation | Ketone | Acetophenone | Acetic Acid (cat.), Toluene, Reflux, Dehydration | Imine | 75-90% |
| Condensation | Aldehyde | Benzaldehyde | Acetic Acid (cat.), Toluene, Reflux, Dehydration | Imine | 80-95% |
| Alkylation | Alkyl Halide | Methyl Iodide | K₂CO₃, Acetonitrile, Reflux | Secondary/Tertiary Amine | Variable (Control is key) |
Conclusion
This compound is a robust synthetic intermediate whose reactivity is predictably modulated by the electronic properties of the -SCF₃ group. While its nucleophilicity is reduced, standard protocols for acylation and imine formation can be successfully applied with minor adjustments, such as the inclusion of a base for acylations and careful control of pH and water removal for condensations. The protocols and mechanistic insights provided in this guide offer a reliable foundation for chemists to incorporate this valuable fluorinated building block into diverse synthetic programs, enabling the development of novel compounds with tailored physicochemical and biological properties.
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The Strategic deployment of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Significance of the Trifluoromethylsulfanyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethylsulfanyl (SCF3) group, in particular, has garnered significant attention for its unique electronic properties and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of a key building block, 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, in the synthesis of pharmaceutical intermediates, with a particular focus on its application in the development of novel therapeutics for central nervous system (CNS) disorders.
This chiral amine is a versatile intermediate, primarily employed in the synthesis of active pharmaceutical ingredients (APIs) where stereochemistry is critical for efficacy and safety.[2] Its application is particularly notable in the development of Glycine Transporter-1 (GlyT1) inhibitors, a promising class of drugs for the treatment of schizophrenia and other neurological conditions.[3][4][5]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and handling requirements of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 871519-25-4 | Generic Supplier Data |
| Molecular Formula | C9H10F3NS | Generic Supplier Data |
| Molecular Weight | 221.24 g/mol | Generic Supplier Data |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | Generic Supplier Data |
Safety Profile: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Application Focus: Synthesis of a Key Intermediate for GlyT1 Inhibitors
The N-methyl-D-aspartate (NMDA) receptor is a crucial component of glutamatergic neurotransmission, and its hypofunction has been implicated in the pathophysiology of schizophrenia. Glycine acts as a mandatory co-agonist at the NMDA receptor, and inhibiting its reuptake from the synaptic cleft by blocking the Glycine Transporter-1 (GlyT1) can potentiate NMDA receptor function. This has emerged as a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.[5][6]
This compound, particularly its (S)-enantiomer, serves as a critical chiral building block for a class of potent and selective GlyT1 inhibitors. The general synthetic approach involves the coupling of this chiral amine with a suitable carboxylic acid or acyl chloride to form an amide bond, a common structural motif in many GlyT1 inhibitors.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine via Biocatalytic Reductive Amination
The enantiomerically pure form of the title amine is crucial for its application in synthesizing chiral APIs. Biocatalysis, specifically using ω-transaminases, offers a highly selective and environmentally benign method for the asymmetric synthesis of chiral amines from their corresponding ketones.[7][8] This protocol is adapted from established procedures for analogous trifluoromethylated compounds.[7][8]
Workflow for Asymmetric Synthesis:
Caption: Workflow for the asymmetric synthesis of the target amine.
Materials:
-
4-((Trifluoromethyl)sulfanyl)acetophenone
-
Isopropylamine (or another suitable amine donor)
-
(S)-selective ω-Transaminase
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (KPi), 100 mM, pH 7.5
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Step-by-Step Procedure:
-
Enzyme and Reagent Preparation: In a suitable reaction vessel, dissolve the ω-transaminase in the potassium phosphate buffer to the desired concentration. Add PLP to the final concentration required for enzyme activity (typically 1 mM).
-
Substrate Addition: Add 4-((Trifluoromethyl)sulfanyl)acetophenone to the enzyme solution. The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Initiation of Reaction: Add the amine donor (e.g., isopropylamine) to the reaction mixture to initiate the transamination reaction.
-
Incubation: Seal the reaction vessel and incubate at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation for a predetermined time (e.g., 24 hours). Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Reaction Quenching and Work-up: Once the reaction has reached completion, quench it by adding a strong base (e.g., 1 M NaOH) to raise the pH to >11.
-
Extraction: Extract the product, (S)-1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, from the aqueous phase using an organic solvent such as ethyl acetate. Repeat the extraction process to maximize recovery.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the enantiomerically pure amine.
Rationale for Experimental Choices:
-
Biocatalyst: The use of an (S)-selective ω-transaminase ensures the production of the desired enantiomer with high enantiomeric excess, which is often difficult and costly to achieve through classical resolution methods.
-
PLP Co-factor: Pyridoxal-5'-phosphate is an essential co-factor for transaminase activity, facilitating the transfer of the amino group.
-
pH and Temperature: The reaction conditions (pH 7.5, 30°C) are chosen to be within the optimal range for the enzyme's activity and stability.
-
Work-up: Basification of the reaction mixture ensures that the product amine is in its free base form, allowing for efficient extraction into an organic solvent.
Protocol 2: Amide Coupling to Form a GlyT1 Inhibitor Intermediate
This protocol describes the coupling of the synthesized chiral amine with a representative carboxylic acid to form an amide, a core structure in many GlyT1 inhibitors. Reductive amination is a widely used and robust method for forming C-N bonds.[9][10]
Workflow for Amide Coupling:
Caption: Workflow for the amide coupling reaction.
Materials:
-
(S)-1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine (from Protocol 1)
-
A suitable carboxylic acid (e.g., 2-alkoxy-5-methylsulfonylbenzoic acid, a common moiety in GlyT1 inhibitors)
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, the coupling reagent (e.g., HATU), and the base (DIPEA) in the anhydrous solvent (DMF). Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.
-
Amine Addition: Add a solution of (S)-1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography to obtain the desired GlyT1 inhibitor intermediate.
Rationale for Experimental Choices:
-
Coupling Reagents: HATU and HOBt/EDC are commonly used coupling reagents that facilitate the formation of the amide bond by activating the carboxylic acid, leading to high yields and minimizing side reactions.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction without interfering with the coupling process.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively dissolves the reactants and reagents.
-
Aqueous Work-up: The series of washes with acidic, basic, and neutral aqueous solutions effectively removes unreacted starting materials, coupling reagents, and by-products.
Conclusion
This compound is a high-value chiral building block with significant applications in the synthesis of complex pharmaceutical intermediates, particularly for CNS targets such as GlyT1. The protocols detailed herein provide robust and reproducible methods for its asymmetric synthesis and subsequent utilization in amide bond formation. The unique properties conferred by the trifluoromethylsulfanyl group continue to make this and related structures highly sought-after motifs in the ongoing quest for novel and more effective therapeutics.
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Lindsley, C. W., et al. (2006). Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides. ChemMedChem, 1(8), 807–811. [Link]
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Pinard, E., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603–4614. [Link]
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Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. (2025). Journal of Medicinal Chemistry, 68(16), 17990–18015. [Link]
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Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep. (2018). Molecules, 23(10), 2465. [Link]
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A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. (2008). Neuropharmacology, 55(5), 654–660. [Link]
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Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. (2023). Frontiers in Psychiatry, 14, 1149544. [Link]
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- 4. Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine in Asymmetric Catalysis
Introduction: The Potential of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine as a Chiral Ligand
This compound is a chiral amine that holds significant promise as a ligand in asymmetric catalysis. Its structure combines the well-established chiral backbone of 1-phenylethanamine, known to induce stereoselectivity in a variety of reactions, with a unique para-substituent, the trifluoromethylsulfanyl (-SCF3) group. This substituent is strongly electron-withdrawing and lipophilic, properties that can profoundly influence the electronic environment and steric bulk of a metal-ligand complex, thereby modulating its catalytic activity and enantioselectivity.
While specific catalytic applications of this compound are not yet extensively documented in peer-reviewed literature, its structural analogy to other chiral phenylethanamine derivatives suggests its potential utility in a range of asymmetric transformations. These include, but are not limited to, asymmetric reductions of prochiral ketones and imines, Michael additions, and various carbon-carbon bond-forming reactions. The -SCF3 group can offer unique tuning parameters for catalyst optimization, potentially leading to enhanced performance in established catalytic systems or enabling novel reactivity.
This guide provides a detailed protocol for a representative application: the asymmetric transfer hydrogenation of a prochiral ketone. While the specific ligand used in the detailed protocol is a well-established, high-performance analog, this serves as an authoritative template for researchers wishing to explore the catalytic potential of this compound. Additionally, a synthetic protocol for a related chiral amine is provided to facilitate the preparation of novel ligands.
Part 1: Synthesis of Chiral Amines - A Representative Protocol
The synthesis of chiral amines is a critical first step in the development of new catalytic systems. For researchers interested in preparing ligands such as this compound, a common route involves the asymmetric reduction of the corresponding ketone. Below is a representative protocol for the synthesis of a related chiral amine, (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, which can be adapted for other substrates.
Protocol: Biocatalytic Asymmetric Amination of 3,5-bis(trifluoromethyl)acetophenone[1][2]
This protocol utilizes a transaminase enzyme to achieve high enantioselectivity.
Materials:
-
3,5-bis(trifluoromethyl)acetophenone
-
Isopropylamine hydrochloride
-
Pyridoxal-5'-phosphate (PLP)
-
Recombinant R-ω-transaminase (e.g., ATA117)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Reaction vials
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a reaction vial, combine 3,5-bis(trifluoromethyl)acetophenone (to a final concentration of 43 mM), isopropylamine hydrochloride (215 mM), and PLP (1 mM).
-
Enzyme Addition: To the reaction mixture, add a solution of the R-ω-transaminase in Tris-HCl buffer (e.g., 15 mg/mL pure enzyme solution).
-
Solvent Addition: Add DMSO to a final concentration of 15% (v/v) to aid in substrate solubility. Adjust the final volume with Tris-HCl buffer.
-
Incubation: Seal the vial and place it in a shaking incubator at 40°C and 180 rpm for 24 hours.
-
Work-up:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude chiral amine.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified amine by chiral HPLC analysis.
Part 2: Asymmetric Transfer Hydrogenation of Acetophenone - A Representative Catalytic Application
Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This process typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor. The following protocol details the use of a well-established ruthenium-based catalyst system, which serves as an excellent model for evaluating new chiral amine ligands like this compound.
Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone[3][5][6]
Materials:
-
[RuCl2(p-cymene)]2
-
(1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Equipment:
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere glovebox or Schlenk line
-
Syringes for liquid transfer
-
Gas chromatography (GC) or HPLC system for conversion and enantiomeric excess determination
Step-by-Step Methodology:
-
Catalyst Pre-formation (in situ):
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in anhydrous isopropanol.
-
Stir the resulting orange solution at 80°C for 20 minutes to form the active catalyst.
-
-
Reaction Execution:
-
To the pre-formed catalyst solution, add acetophenone (100 mol%).
-
Add the formic acid/triethylamine (5:2) mixture as the hydrogen donor. A typical molar ratio of substrate to hydrogen donor is 1:2.
-
Stir the reaction mixture at a constant temperature (e.g., 28°C) for the specified reaction time (typically 4-24 hours).
-
-
Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture via syringe.
-
Dilute the aliquots with a suitable solvent (e.g., DCM) and pass through a small plug of silica gel to remove the catalyst.
-
Analyze the samples by GC or HPLC to determine the conversion of acetophenone and the enantiomeric excess of the 1-phenylethanol product.
-
-
Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The ruthenium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere of nitrogen or argon is crucial for reproducibility and high catalytic activity.
-
In Situ Catalyst Formation: Pre-forming the active catalyst by heating the ruthenium precursor and the chiral ligand ensures the complete formation of the desired catalytic species before the introduction of the substrate.
-
Hydrogen Donor: The formic acid/triethylamine azeotrope is a commonly used and efficient hydrogen source in transfer hydrogenation. Formic acid is the ultimate hydrogen donor, and triethylamine acts as a base to facilitate the catalytic cycle.
-
Solvent: Anhydrous isopropanol is a common solvent for this reaction, as it is a good solvent for the reactants and catalyst, and it can also act as a hydrogen donor under certain conditions.
Data Presentation: Expected Performance
The following table summarizes typical results for the asymmetric transfer hydrogenation of acetophenone using the [RuCl2(p-cymene)]2/(S,S)-TsDPEN catalyst system.
| Substrate | Ligand | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| Acetophenone | (S,S)-TsDPEN | 100:1 | 12 | >99 | 98 | (S) |
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.
Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening a new chiral ligand in asymmetric catalysis.
Caption: General workflow for ligand screening in asymmetric catalysis.
Conclusion and Future Outlook
The field of asymmetric catalysis continues to benefit from the design and synthesis of novel chiral ligands. This compound represents an intriguing candidate for exploration in this area. Its unique electronic and steric properties may offer advantages in catalyst performance. The protocols and workflows detailed in this guide provide a robust framework for researchers to begin investigating the catalytic potential of this and other new chiral amines. By systematically applying these methodologies, the scientific community can continue to advance the development of more efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.
References
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., Sandoval, C., & Noyori, R. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Journal of the American Chemical Society, 128(27), 8724–8725. [Link]
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
-
Organic Chemistry Portal. Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]
-
Li, G., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7435. [Link]
-
PubChem. This compound. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-(Trifluoromethyl_sulfanyl_phenyl)ethan-1-amine]([Link]
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
Sources
protocol for N-acylation of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
An Application Note and Protocol for the N-Acylation of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the N-acylation of the primary amine, this compound. N-acylation is a cornerstone of organic synthesis, critical for the formation of amide bonds which are ubiquitous in pharmaceuticals and advanced materials.[1][2][3] The target substrate possesses an electron-withdrawing trifluoromethylsulfanyl (-SCF₃) group, which modulates the nucleophilicity of the amine and requires robust reaction conditions for efficient conversion. This guide presents two field-proven protocols: a rapid method using a reactive acyl chloride and a milder, catalyzed approach using a carboxylic anhydride. We delve into the mechanistic rationale behind procedural choices, offer detailed step-by-step instructions, and provide troubleshooting insights to ensure reproducible, high-yield synthesis of the desired N-acyl amide derivatives.
Introduction and Reaction Principle
The N-acylation of primary amines is a fundamental nucleophilic acyl substitution reaction.[2] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent.[2][4] This forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group to yield the stable amide product.[2][5]
The choice of acylating agent—typically an acyl chloride or a carboxylic anhydride—dictates the reaction's kinetics and conditions.
-
Acyl Chlorides: These are highly reactive electrophiles that facilitate rapid acylation. However, the reaction generates hydrogen chloride (HCl) as a byproduct. It is crucial to neutralize this HCl in situ with a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[2] Failure to do so results in the protonation of the starting amine, forming an unreactive ammonium salt and halting the reaction.[2]
-
Carboxylic Anhydrides: These agents are less reactive than acyl chlorides and often require catalysis for efficient conversion, especially with less nucleophilic amines.[6] 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective nucleophilic catalyst for these transformations.[7] DMAP functions by first reacting with the anhydride to form a highly reactive N-acylpyridinium salt.[7] This intermediate is a far more potent acylating agent than the anhydride itself, dramatically accelerating the rate of acyl transfer to the amine.[7]
The substrate, this compound[8][9], features a potent electron-withdrawing -SCF₃ group. This group decreases the electron density on the aromatic ring and, through inductive effects, reduces the nucleophilicity of the benzylic amine. Therefore, optimized conditions are essential for driving the reaction to completion.
Materials and Recommended Parameters
Table 1: Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥97% Purity | Sigma-Aldrich, Ambeed |
| Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) | Reagent Grade | Major Chemical Supplier |
| Carboxylic Anhydride (e.g., Acetic Anhydride) | Reagent Grade | Major Chemical Supplier |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Major Chemical Supplier |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Chemical Supplier |
| Brine (Saturated Aqueous NaCl) | ACS Grade | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier |
| Silica Gel for Flash Chromatography | 230-400 mesh | Major Chemical Supplier |
| TLC Plates (Silica Gel 60 F₂₅₄) | - | Merck, etc. |
Table 2: Recommended Reaction Parameters (Stoichiometry)
| Reagent | Protocol A (Acyl Chloride) | Protocol B (Anhydride/DMAP) |
| This compound | 1.0 eq. | 1.0 eq. |
| Acylating Agent | 1.1 - 1.2 eq. | 1.2 - 1.5 eq. |
| Triethylamine (Et₃N) | 1.2 - 1.5 eq. | 1.5 eq. |
| 4-(Dimethylamino)pyridine (DMAP) | Not Used | 0.1 - 0.2 eq. (catalytic) |
Visualized Workflow and Mechanisms
Caption: Catalytic cycle of DMAP in acylation reactions.
[7][10]### 4. Detailed Experimental Protocols
Protocol A: N-Acylation using an Acyl Chloride
This protocol is highly effective and generally provides excellent yields in a short timeframe.
[2][11]1. Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. 2. Base Addition: Add triethylamine (1.5 eq.) to the stirred solution. 3. Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. 4. Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the cold, stirred solution over 5-10 minutes. A white precipitate of triethylammonium chloride will likely form. 5[2]. Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). [11] * TLC Analysis: Use a solvent system like 30% ethyl acetate in hexanes. Spot the starting amine, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the starting amine spot has been completely consumed. The product will appear as a new, typically less polar (higher Rf) spot. 6[12][13]. Work-up:
- Quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine. [1][11] * Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-acylated product. 8[14]. Characterization: Confirm the identity and purity of the product using NMR, Mass Spectrometry, and IR spectroscopy.
[14]#### Protocol B: N-Acylation using a Carboxylic Anhydride and DMAP
This method is ideal for situations where a milder approach is desired or when using less reactive anhydrides.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.). Dissolve the components in anhydrous DCM (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Anhydride Addition: Add the carboxylic anhydride (1.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Let the reaction proceed for 4-16 hours, monitoring periodically by TLC as described in Protocol A. 5[7]. Work-up:
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine. [7] * Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. 7[7]. Characterization: Analyze the final product using standard spectroscopic methods (NMR, MS, IR).
[14]### 5. Scientific Rationale and Troubleshooting
-
Why an Anhydrous Solvent? Acylating agents, particularly acyl chlorides, are highly reactive towards water. Any moisture present will hydrolyze the acylating agent, reducing the yield and complicating purification.
-
Why Control Temperature? The N-acylation reaction is often exothermic. C[2]ooling the reaction mixture, especially during the addition of the acyl chloride, prevents potential side reactions and ensures controlled, selective formation of the desired amide. *[1][2] Incomplete Reaction? If TLC analysis shows significant unreacted starting amine after the recommended time, the reaction may be sluggish due to the electron-withdrawing nature of the substrate. For Protocol B, adding an additional small portion of DMAP (0.05 eq) or allowing the reaction to stir longer may be beneficial. For Protocol A, ensure the acyl chloride used is of high quality and not partially hydrolyzed.
-
Purification Challenges: The triethylammonium chloride salt formed in Protocol A is largely insoluble in DCM and can be mostly removed by filtration before the work-up if it causes stirring issues. The aqueous washes are critical for removing water-soluble byproducts and excess reagents, simplifying the final chromatographic purification.
References
- The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. Benchchem.
- Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.
- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
- Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
- Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. Benchchem.
- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications.
- Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary in Pharmaceutical Intermediate Synthesis. Benchchem.
- Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism. Doc Brown's Chemistry.
- Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. Benchchem.
- Synthesis of enantiomerically pure N-phenylacetyl-(R)-phenylethylamine... ResearchGate.
- Revision Notes - Reaction of Amines with Acyl Chlorides. Sparkl.
- TRIETHYLAMINE. Ataman Kimya.
- Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH).
- N-Acylation in Combinatorial Chemistry. ResearchGate.
- N-Acylation in combinatorial chemistry. Arkat USA.
- Acylation of amines with different anhydrides. ResearchGate.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH).
- This compound. National Institutes of Health (NIH).
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry.
- Reaction between acyl chlorides and amines - addition / elimination. Chemguide.
- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. National Institutes of Health (NIH).
- 1-[4-(Trifluoromethyl)phenyl]ethan-1-one(709-63-7). ChemicalBook.
- Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. ACS Publications.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH).
- 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Institutes of Health (NIH).
- Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride. Google Patents.
- 1-(4-(Trifluoromethyl)phenyl)ethanamine | 15996-84-6. Sigma-Aldrich.
- An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Oriental Journal of Chemistry.
- Monitoring Reaction Progress with TLC and NMR. Benchchem.
- Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. National Institutes of Health (NIH).
- Monitoring Reactions by TLC. Washington State University.
- 08.06 Acylation by Anhydrides and Esters. YouTube.
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determination of enantiomeric excess of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Application Note & Protocols for the Stereochemical Analysis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of enantiomeric excess (ee) for the chiral amine, this compound. Chiral amines are fundamental building blocks in medicinal chemistry and agrochemicals, making the accurate assessment of their stereochemical purity a critical aspect of synthesis, quality control, and regulatory compliance.[1] This guide details validated protocols for three orthogonal and robust analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are presented with a focus on the underlying scientific principles, experimental design, and data interpretation to ensure trustworthy and reproducible results.
Introduction: The Significance of Enantiomeric Purity
This compound is a chiral primary amine featuring a stereocenter at the carbon atom adjacent to the aromatic ring. The trifluoromethylsulfanyl (-SCF3) group imparts unique electronic properties, making this and similar structures valuable intermediates in the development of novel therapeutic agents and agrochemicals.[2][3] As enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles, the precise quantification of the enantiomeric composition is not merely an analytical exercise but a fundamental requirement for safety and efficacy.[4][5]
This application note provides detailed, field-proven protocols to empower researchers to confidently determine the enantiomeric excess of this amine and structurally related compounds. The methods described are designed to be both robust and adaptable, allowing for optimization to suit specific laboratory instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[5] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds, including amines.[6]
Principle of Separation: The enantiomers of the amine transiently form diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and individual quantification.
Recommended HPLC Protocol
Sample Preparation:
-
Dissolution: Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.[6] Using the mobile phase as the solvent minimizes peak distortion.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[6]
-
Chiral Stationary Phases (Screening): It is recommended to screen a set of complementary polysaccharide-based columns to find the optimal separation.[7]
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase (Normal Phase):
-
Start with a screening gradient of n-Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA). The DEA is crucial for obtaining good peak shape for basic compounds like amines.[7]
-
Initial Condition: 90:10 (v/v) n-Hexane/IPA + 0.1% DEA.
-
Adjust the ratio of Hexane/IPA to optimize resolution and retention time. Increasing the IPA content will generally decrease retention time.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm, where the phenyl group exhibits strong absorbance.
-
Injection Volume: 5-10 µL.
Data Analysis:
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| x 100
HPLC Workflow Diagram
Caption: Workflow for ee determination by Chiral HPLC.
Expected Performance Data (Illustrative)
| Chiral Stationary Phase | Mobile Phase (v/v) | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| CHIRALPAK® AD-H | n-Hexane/IPA (90:10) + 0.1% DEA | 2.8 | 1.35 | > 2.0 |
| CHIRALCEL® OD-H | n-Hexane/IPA (90:10) + 0.1% DEA | 3.5 | 1.28 | > 1.8 |
Note: These are typical expected values. Actual results may vary based on system and specific conditions.
Chiral Supercritical Fluid Chromatography (SFC): A Fast and Green Alternative
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase.[10] For chiral separations, SFC often provides faster analysis times and higher efficiency compared to HPLC, while also being more environmentally friendly due to the reduced use of organic solvents.[10][11]
Principle of Separation: Similar to HPLC, SFC relies on the differential interaction between the enantiomers and a CSP. The use of CO2 modified with an alcohol allows for the analysis of polar compounds like amines.
Recommended SFC Protocol
Sample Preparation:
-
Dissolution: Dissolve the amine sample in methanol or a mixture of methanol and dichloromethane to a concentration of 1 mg/mL.
-
Filtration: Filter the sample through a 0.45 µm syringe filter.
Instrumentation and Conditions:
-
SFC System: An analytical SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a PDA/UV detector.
-
Chiral Stationary Phases: The same polysaccharide-based columns used for HPLC are generally effective in SFC.[10]
-
CHIRALPAK® IA, IB, IC, etc. are often excellent choices.
-
-
Column Dimensions: 150 x 4.6 mm, 3 µm or 5 µm particle size.
-
Mobile Phase:
-
Eluent A: Carbon Dioxide (CO2)
-
Eluent B (Modifier): Methanol with 0.1% Diethylamine (DEA) or 25mM Isobutylamine (IBA).[12]
-
Composition: Isocratic elution with 5-40% of Eluent B. A good starting point is 15% modifier.
-
-
Flow Rate: 2.5-3.0 mL/min.[12]
-
Backpressure: 150 bar.[12]
-
Column Temperature: 40 °C.[12]
-
Detection: UV at 254 nm.
-
Injection Volume: 2-5 µL.
SFC Workflow Diagram
Caption: Workflow for ee determination by Chiral SFC.
NMR Spectroscopy: An In-Solution Approach
NMR spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess.[1] The principle relies on converting the pair of enantiomers into a pair of diastereomers, which are non-superimposable stereoisomers and thus have different NMR spectra.[13] This can be achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[13][14]
Method A: Chiral Derivatizing Agent (CDA) - Mosher's Amide Formation
This classic method involves reacting the amine with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl), to form a pair of diastereomeric amides.[15][16] The different spatial environments of the nuclei in the diastereomers lead to distinct chemical shifts, allowing for their quantification by integration. The presence of the trifluoromethyl group in both the analyte and Mosher's acid makes ¹⁹F NMR an exceptionally sensitive and clean method for this analysis.[16][17]
Protocol:
-
Reaction: In an NMR tube, dissolve ~5 mg of the amine in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Add a slight excess (1.1 equivalents) of enantiomerically pure (R)-MTPA-Cl.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents), to scavenge the HCl byproduct.
-
Cap the NMR tube and shake gently to mix. The reaction is typically rapid and complete within minutes at room temperature.[18]
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Analysis: In the ¹⁹F NMR spectrum, the -SCF₃ signal of the amine or the -CF₃ signal of the MTPA moiety for the two diastereomers should be resolved into two separate signals. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the starting amine.
Method B: Chiral Solvating Agent (CSA)
This method is simpler as it does not require a chemical reaction. A chiral solvating agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers of the amine.[19][20] This complexation can induce small but measurable chemical shift differences between the signals of the two enantiomers.
Protocol:
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of the amine in 0.6 mL of CDCl₃.
-
Acquire a baseline ¹H NMR spectrum.
-
Add 1.0 to 2.0 equivalents of a chiral solvating agent, such as (S)-BINOL ((S)-(-)-1,1'-Bi(2-naphthol)).[19][20]
-
Shake the tube for 30 seconds to ensure mixing and complex formation.[19][20]
-
NMR Acquisition: Re-acquire the ¹H NMR spectrum.
-
Analysis: Look for the splitting of a proton signal in the amine, typically the methine proton (-CH) or the methyl protons (-CH₃), into two distinct signals. The integral ratio of these resolved signals represents the enantiomeric ratio. A linear relationship between the actual and measured ee values should be established.[20]
NMR Workflow and Logic Diagram
Caption: Logic diagram for NMR-based ee determination.
Summary and Recommendations
The determination of enantiomeric excess for this compound can be reliably achieved using Chiral HPLC, Chiral SFC, or NMR Spectroscopy.
-
Chiral HPLC is a highly robust and universally available method, considered the standard for formal purity assessment.
-
Chiral SFC offers a significant advantage in terms of speed and reduced solvent consumption, making it ideal for high-throughput screening.
-
NMR Spectroscopy provides a rapid, in-solution analysis without the need for extensive method development, which is particularly useful for reaction monitoring and preliminary screening. The use of ¹⁹F NMR with a chiral derivatizing agent is highly recommended for this specific analyte due to the potential for high sensitivity and signal resolution.
For regulatory purposes and final quality control, it is often advisable to use two orthogonal methods (e.g., HPLC and NMR) to provide corroborating evidence of enantiomeric purity.
References
- Vertex AI Search. (n.d.). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
- ACS Publications. (n.d.). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
- PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Vertex AI Search. (n.d.). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes.
- ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
- RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis.
- RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H.
- Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- ResearchGate. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Wikipedia. (n.d.). Mosher's acid.
- ResearchGate. (n.d.). NMR determination of enantiomeric excess.
- UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and....
- AFMPS. (n.d.). Journal of Chromatography A.
- Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- Separation Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- PubMed Central. (n.d.). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines.
- ERIC. (2008, May). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.
- Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies.
- Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Frontiers. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Wiley-VCH. (n.d.). Supporting Information.
- ACS Publications. (2022, May 19). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.
- Phenomenex. (n.d.). Chiral HPLC Separations.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. rsc.org [rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. researchgate.net [researchgate.net]
- 16. Mosher's acid - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 18. ERIC - EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 19. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Welcome to the technical support center for the synthesis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key amine intermediate. The following question-and-answer format provides in-depth technical guidance and practical, field-proven insights to help you navigate the complexities of your experiments.
Troubleshooting Guide
This section addresses specific challenges you may face during the synthesis of this compound, which is commonly prepared via the reductive amination of 4'-[(Trifluoromethyl)sulfanyl]acetophenone.
Question 1: My reaction is incomplete, and I observe a significant amount of unreacted 4'-[(Trifluoromethyl)sulfanyl]acetophenone. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a frequent issue in reductive amination, particularly with electron-deficient ketones like 4'-[(Trifluoromethyl)sulfanyl]acetophenone. The electron-withdrawing nature of the trifluoromethylsulfanyl group deactivates the carbonyl carbon, making it less electrophilic and slowing down the initial imine formation.[1]
Root Causes and Solutions:
-
Inefficient Imine Formation: The rate-limiting step in many reductive aminations is the formation of the imine intermediate.[2]
-
pH of the Reaction Mixture: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[3] At this pH, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. However, if the pH is too low, the ammonia will be protonated to form the non-nucleophilic ammonium ion, thus inhibiting the reaction.
-
Solution: Introduce a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This can significantly accelerate imine formation.
-
-
Water Removal: The formation of the imine from the hemiaminal intermediate is a dehydration reaction. The presence of excess water can shift the equilibrium back towards the starting materials.
-
Solution: While not always practical in one-pot reductive aminations, using a dehydrating agent like molecular sieves can be beneficial in a two-step process where the imine is pre-formed. For one-pot reactions, ensuring anhydrous conditions for your solvent and reagents is crucial.
-
-
-
Insufficient Reaction Time or Temperature:
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A gentle increase in temperature (e.g., to 40-50 °C) can often drive the reaction to completion without promoting side reactions.
-
-
Choice of Reducing Agent:
-
Solution: While a less direct cause of incomplete conversion of the starting ketone, using a highly reactive reducing agent that rapidly reduces the ketone to the corresponding alcohol can compete with imine formation. Opting for a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoboorohydride (NaBH₃CN) is generally recommended.[3][4]
-
Question 2: I am observing a significant byproduct with a mass corresponding to the alcohol of my starting ketone. Why is this happening and how can I prevent it?
Answer:
The formation of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-ol is a classic example of a competing side reaction in reductive amination. This occurs when the reducing agent reacts with the starting ketone before it can form the imine.
Root Causes and Solutions:
-
Non-Selective Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄), while a common and inexpensive reducing agent, can readily reduce both the imine and the starting ketone.[3]
-
Solution: Employ a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards ketones but highly effective for reducing the protonated imine (iminium ion).[4][5] Sodium cyanoborohydride (NaBH₃CN) is also a good option, but NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts.[3]
-
-
One-Pot vs. Two-Step Procedure: In a one-pot (direct) reductive amination, the ketone, amine source, and reducing agent are all present in the reaction vessel simultaneously.[2]
-
Solution: Consider a two-step (indirect) approach. First, allow the 4'-[(Trifluoromethyl)sulfanyl]acetophenone and ammonia source to react to form the imine. This can be monitored by TLC or NMR. Once imine formation is complete, then add the reducing agent. This temporal separation of the reaction steps can significantly minimize the formation of the alcohol byproduct.
-
Experimental Protocol: Minimizing Alcohol Byproduct Formation with a Two-Step Reductive Amination
-
Dissolve 4'-[(Trifluoromethyl)sulfanyl]acetophenone (1.0 eq) in an anhydrous solvent such as methanol or ethanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS.
-
Once imine formation is maximized (typically after 1-2 hours), cool the reaction mixture to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the imine is fully consumed.
-
Quench the reaction carefully with water and proceed with standard work-up and purification.
Question 3: My final product is contaminated with a high molecular weight impurity. LC-MS analysis suggests it might be a dimer. What is this impurity and how can I avoid its formation?
Answer:
The high molecular weight impurity is likely the secondary amine, N-(1-(4-[(trifluoromethyl)sulfanyl]phenyl)ethyl)-1-(4-[(trifluoromethyl)sulfanyl]phenyl)ethan-1-amine. This is a common byproduct in reductive aminations where a primary amine is the target. It forms when the newly generated primary amine product acts as a nucleophile and reacts with a molecule of the unreacted starting ketone to form a new imine, which is then reduced.
Root Causes and Solutions:
-
Stoichiometry of the Amine Source: An insufficient amount of the initial amine source (ammonia) can lead to the accumulation of the desired primary amine product, which then competes with ammonia in reacting with the remaining ketone.
-
Solution: Use a large excess of the ammonia source (e.g., 20-50 equivalents of ammonium acetate or a saturated solution of ammonia in an alcohol). This ensures that the concentration of ammonia is always significantly higher than the concentration of the primary amine product, statistically favoring the formation of the desired product.
-
-
Slow Addition of the Reducing Agent: If the reduction of the initial imine is slow, the primary amine product has more time to react with the starting ketone.
-
Solution: Ensure that the reducing agent is added in a timely manner after the initial imine has formed, and that the reduction step proceeds efficiently.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the synthesis of this compound?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that efficiently reduces the imine intermediate while minimizing the reduction of the starting ketone.[4] This is particularly important for electron-deficient ketones. Sodium cyanoborohydride (NaBH₃CN) is also effective but poses toxicity risks due to the potential liberation of hydrogen cyanide gas if the reaction becomes too acidic.[3]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting ketone and the amine product (e.g., ethyl acetate/hexanes). The amine product will likely have a lower Rf value and may require staining (e.g., with ninhydrin) for visualization. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal. It allows you to monitor the disappearance of the starting material and the appearance of the product and any byproducts.
Q3: What are the best methods for purifying the final product?
A3:
-
Acid-Base Extraction: As the product is a primary amine, it can be protonated and extracted into an aqueous acidic layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) to prevent the amine from tailing on the acidic silica gel, is typically effective.
-
Solid-Phase Extraction (SPE): For smaller scale purifications, ion-exchange SPE cartridges (e.g., SCX - Strong Cation Exchange) can be very efficient. The crude reaction mixture is loaded onto the cartridge, which retains the basic amine product. Non-basic impurities are washed away, and the pure product is then eluted with a solution of ammonia in methanol.
Q4: Is the trifluoromethylsulfanyl (-SCF₃) group stable under the reaction conditions?
A4: The trifluoromethylsulfanyl group is generally stable under the mild conditions of reductive amination. The C-S and C-F bonds are strong and not susceptible to cleavage by common borohydride reducing agents. However, it is always good practice to avoid harsh acidic or basic conditions and elevated temperatures for prolonged periods to prevent any potential degradation.
Q5: My NMR spectrum shows some unidentifiable peaks. What could they be?
A5: Besides the common impurities discussed above, other minor byproducts could arise. If you used sodium cyanoborohydride, you might have boron-containing byproducts. If your starting material was impure, those impurities could carry through or react to form other species. Detailed spectroscopic analysis (e.g., 2D NMR, HRMS) would be necessary for definitive identification. Characterization data for trifluoromethyl-containing compounds can sometimes be complex due to C-F coupling.[6]
Table 1: Summary of Common Impurities and Troubleshooting Strategies
| Impurity | Identification | Root Cause(s) | Recommended Solution(s) |
| Unreacted Ketone | Matches starting material by TLC/LC-MS/NMR | Inefficient imine formation, insufficient reaction time/temperature | Add catalytic acetic acid, increase reaction time/temperature |
| Alcohol Byproduct | Mass = M+18 of starting ketone | Use of non-selective reducing agent (e.g., NaBH₄) | Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN |
| Secondary Amine | High molecular weight, mass consistent with dimer | Insufficient ammonia, slow reduction | Use a large excess of ammonia source, ensure efficient reduction |
References
-
James, M. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Podyacheva, E., et al. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Journals. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. [Link]
-
Kumpaty, H. J., et al. Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. Organic & Biomolecular Chemistry. [Link]
-
Prakash, G. K. S., et al. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
Kotora, M., et al. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. Journal of Organic Chemistry. [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
-
Chan, T.-H., et al. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
Ingleson, M. J., et al. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Angewandte Chemie International Edition. [Link]
-
Chusov, D., et al. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Fomin, M., et al. Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
University of Chicago. Supporting Information. [Link]
-
Royal Society of Chemistry. Supplementary Data. [Link]
-
Fasano, V., et al. B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes. ResearchGate. [Link]
-
Eurofins. Analytical Method Summaries. [Link]
-
Speciation.net. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. [Link]
-
Publications Office of the European Union. Overview on PFAS analytical methods. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
Technical Support Center: Purification of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Welcome to the dedicated technical support guide for the purification of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally similar aromatic amines. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Introduction: The Challenge of Purifying Basic Amines
The target compound, this compound, presents a classic purification challenge. Its primary amine functional group is basic, leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is often the root cause of common chromatographic problems, including severe peak tailing, poor resolution, low or no product recovery, and in some cases, on-column degradation.[1][2]
This guide provides a structured approach to overcome these issues, covering everything from stationary and mobile phase selection to advanced troubleshooting. We will also address the critical, yet often overlooked, aspect of chiral separation for this molecule.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions and strategic decisions you'll face before starting your purification.
Q1: What is the best stationary phase for purifying this amine on a preparative scale?
The choice of stationary phase is the most critical parameter for success. While standard silica gel is the default in many labs, it is often a poor choice for basic amines without significant modification of the mobile phase.
-
Standard Silica Gel: Only recommended if used with a mobile phase modifier (see Q2). The acidic nature of silica can cause irreversible adsorption and peak tailing.[1]
-
Amine-Functionalized Silica (Recommended): This is often the best choice for a straightforward and efficient purification.[3][4] The silica surface is bonded with a layer of aminopropyl groups, creating a less acidic environment. This minimizes the problematic interactions with the basic analyte, resulting in symmetrical peaks and improved recovery, often with simple solvent systems like hexane/ethyl acetate.[3]
-
Basic Alumina: Another viable alternative to silica. Alumina is basic and can provide excellent separation for amines without the need for mobile phase additives. However, its chromatographic properties can be more variable depending on its activity grade (Brockmann I, II, III).
-
Reversed-Phase (C18) Silica: A powerful option, particularly if the impurities are significantly more or less polar than the target compound. Purification is performed with polar mobile phases like water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid (TFA) to protonate the amine and improve peak shape.[5][6]
Q2: If I must use standard silica gel, how do I choose an effective mobile phase?
To counteract the acidity of silica, a small amount of a basic modifier must be added to your mobile phase.
The key is to "neutralize" the acidic silanol groups by adding a competing base.[1] This base will preferentially interact with the silica, allowing your target amine to travel through the column with minimal tailing.
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[7] It is crucial to pre-treat or equilibrate the column with the modified eluent before loading your sample.
-
Solvent System Selection: Method development should begin with Thin Layer Chromatography (TLC).
-
For moderately polar amines like this one, start with solvent systems such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[1][3]
-
Prepare several TLC chambers with varying solvent ratios (e.g., 9:1, 7:3, 1:1 Hex/EtOAc) and add a consistent amount of TEA (~1%) to each.
-
The ideal solvent system for the column will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.
-
Q3: My synthesis is not stereoselective. Can I separate the R and S enantiomers using the methods described above?
No. Standard (achiral) stationary phases like silica, alumina, or C18 cannot distinguish between enantiomers. They will co-elute as a single peak.
To separate enantiomers, you must use Chiral Chromatography . This requires a Chiral Stationary Phase (CSP) that creates a transient diastereomeric interaction with the enantiomers, allowing for their separation.[8][9] Common CSPs are based on derivatized cellulose, amylose, or cyclodextrins. Chiral method development is a specialized field and typically involves screening various chiral columns and mobile phases (often hexane/isopropanol based).[9]
Q4: How should I monitor the purification and analyze the collected fractions?
Effective monitoring is key to a successful separation.
-
Thin Layer Chromatography (TLC): Use TLC to analyze the fractions collected from the column. Spot the crude material, the "flow-through" (solvent that elutes before any compounds), and each collected fraction on a single TLC plate.
-
Visualization:
-
UV Light: The aromatic ring in the molecule allows for easy visualization under a UV lamp (254 nm).[10]
-
Chemical Staining: It is always good practice to stain the plate even if the compound is UV-active, as some impurities may not be.[11] For amines, two effective stains are:
-
Potassium Permanganate (KMnO₄) stain: A general-purpose stain that reacts with any oxidizable group, showing up as yellow/white spots on a purple background.[11]
-
Ninhydrin stain: Specific for primary and secondary amines, typically producing a characteristic purple or yellow color upon heating.
-
-
Troubleshooting Guide
This section addresses specific problems encountered during the experiment in a question-and-answer format.
Q: My compound is streaking severely on the TLC plate and I'm getting a broad, tailing peak from my column. What is happening?
A: This is the classic sign of a strong acid-base interaction between your basic amine and acidic silica gel. The amine "sticks" to the stationary phase and elutes slowly and unevenly.
Solutions:
-
Immediate Fix (with Silica): Add 1-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system. Run a new TLC with the modified solvent to confirm that streaking is eliminated and the Rf value has increased. Before running the column, ensure it is thoroughly equilibrated with the new, base-modified mobile phase.[7]
-
Long-Term Solution: Switch to a more inert stationary phase. Amine-functionalized silica (NH-silica) is the best option, as it deactivates the acidic surface and provides excellent peak shape for amines without requiring mobile phase additives.[3][4] Basic alumina is another good alternative.
Q: I ran my column but recovered less than 30% of my product. Where did the rest of it go?
A: This indicates irreversible adsorption onto the stationary phase, a common fate for basic compounds on highly acidic silica.
Solutions:
-
Product Recovery: Attempt to "strip" the column by flushing with a very strong, basic solvent system. A 5-10% solution of methanol in dichloromethane with 2% ammonium hydroxide is often effective. This may recover your compound, though purity might be compromised.
-
Prevention: The best solution is prevention. Before your next attempt, switch to an amine-functionalized or alumina column.[1][3] If you must use silica, do a small-scale test run first to ensure your chosen mobile phase with a basic additive provides adequate elution and recovery.
Q: My product is co-eluting with an impurity. How can I improve the separation (resolution)?
A: Co-elution means there is insufficient selectivity between your product and the impurity in the chosen chromatographic system.
Solutions:
-
Optimize the Mobile Phase: Change the solvent ratio to decrease the elution strength (e.g., move from 7:3 Hex/EtOAc to 9:1 Hex/EtOAc). This will cause all compounds to spend more time on the stationary phase, potentially improving separation. A shallow gradient elution can also be very effective.[12]
-
Change Solvent System: If optimizing the ratio doesn't work, change the solvents entirely to alter the selectivity. For example, switch from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system (with TEA). The different solvent properties will change how the compounds interact with the stationary phase.
-
Change Stationary Phase: This is the most powerful way to alter selectivity.[4] If you are using normal phase (silica), try reversed-phase (C18). The separation mechanism is completely different (hydrophobic vs. polar interactions), which will almost certainly resolve the co-elution issue.
Experimental Protocols & Data
Protocol 1: Method Development using TLC
-
Prepare Eluents: In separate beakers, prepare 10 mL each of 90:10, 80:20, and 70:30 Hexane/Ethyl Acetate. To each, add 100 µL of triethylamine (1% v/v).
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate.
-
Spot TLC Plate: Using a capillary tube, spot your crude sample on the baseline of three separate silica gel TLC plates.
-
Develop Plates: Place each plate in a chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and let them dry completely. Visualize the spots under a 254 nm UV lamp and circle them. Subsequently, stain the plate using a potassium permanganate dip.
-
Analyze: The optimal eluent for column chromatography will provide a clear separation of spots and place your desired product at an Rf value of ~0.3.
Data Summary: Recommended Starting Conditions
| Purification Goal | Stationary Phase | Recommended Mobile Phase System | Key Considerations |
| Achiral Purification (from reaction impurities) | Amine-Functionalized Silica | Hexane / Ethyl Acetate (gradient) | Best choice for simplicity and high recovery.[3][4] |
| Standard Silica Gel | Dichloromethane / Methanol + 1% TEA | Requires careful column equilibration with the base.[1] | |
| C18 Reversed-Phase | Water / Acetonitrile + 0.1% Formic Acid | Excellent for polar impurities; requires solvent removal via lyophilization or evaporation.[6] | |
| Chiral Separation (of R/S enantiomers) | Chiral Stationary Phase (e.g., Chiralcel® OD-H) | Hexane / Isopropanol | Requires specialized columns and method development.[13] Will not remove achiral impurities effectively. |
Visual Workflows
General Purification Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. orgsyn.org [orgsyn.org]
- 13. rsc.org [rsc.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Trifluoromethylated Amines
Introduction
The introduction of a trifluoromethyl (CF₃) group into amine-containing molecules is a cornerstone strategy in modern medicinal and agricultural chemistry. This powerful modification can dramatically enhance a compound's metabolic stability, membrane permeability, lipophilicity, and binding affinity to biological targets.[1] However, the synthesis of trifluoromethylated amines is often fraught with challenges, ranging from low yields to complex side reactions and purification difficulties.[1][2]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. Structured in a practical question-and-answer format, it addresses specific, common issues encountered during these syntheses. It aims to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot your reactions effectively and confidently.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is organized by common problems encountered in the lab.
Category 1: Low or No Product Yield
Question 1: My N-trifluoromethylation reaction has a very low yield or isn't working at all. Where should I start troubleshooting?
Answer: Low or no yield is a frequent issue stemming from several core factors. A systematic approach is crucial. Begin by evaluating your choice of trifluoromethylating reagent, as this is the most critical parameter.
-
Reagent-Substrate Mismatch: The electronic properties of your amine substrate dictate the appropriate class of CF₃ reagent.
-
For electron-rich amines and N-heterocycles: These substrates are nucleophilic. Therefore, an electrophilic trifluoromethylating reagent is required. Excellent choices include hypervalent iodine compounds like Togni's reagents or sulfonium salts like Umemoto's reagents.[3] These reagents provide a "CF₃⁺" synthon that readily reacts with the nucleophilic nitrogen.
-
For reactions involving imines or carbonyl precursors: These substrates have an electrophilic carbon center. A nucleophilic CF₃ source is necessary. The most common and effective reagent for this purpose is the Ruppert-Prakash reagent (TMSCF₃), which delivers a "CF₃⁻" equivalent.[3][4][5]
-
For radical pathways: If your strategy involves a radical mechanism, often initiated by photoredox catalysis, a radical CF₃ source is needed. Reagents like sodium triflinate (Langlois reagent), CF₃I, or even Togni's reagents under reductive conditions can serve this purpose.[3][6]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Reaction kinetics are highly sensitive to temperature. Some electrophilic reagents, particularly hypervalent iodine types, are thermally sensitive and may require low temperatures (-20 °C to RT) to prevent decomposition.[3][7] Conversely, other methods may require heating to overcome activation barriers.[3] A temperature screen is often a valuable optimization step.
-
Solvent: The solvent can influence reagent stability, substrate solubility, and the reaction pathway. Aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF) are common. Always use anhydrous solvents, as water can lead to reagent decomposition and unwanted side reactions.
-
-
Inactive Catalyst or Initiator:
-
Nucleophilic Trifluoromethylation (with TMSCF₃): This reaction requires a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to initiate the process.[5] Ensure your activator is anhydrous and from a reliable source.
-
Photoredox Catalysis: Verify the integrity of your photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃). Ensure your light source emits at the correct wavelength to excite the catalyst and that the reaction is properly irradiated.[8] Catalyst decomposition can occur under prolonged irradiation.
-
Below is a decision-making workflow to guide your initial troubleshooting for low-yield reactions.
Category 2: Side Product Formation
Question 2: My reaction with the Ruppert-Prakash reagent (TMSCF₃) is messy. What are the common side reactions and how can I suppress them?
Answer: While powerful, the Ruppert-Prakash reagent can lead to specific side products, primarily through the formation of difluorocarbene (:CF₂).
-
Mechanism of :CF₂ Formation: The trifluoromethide anion ([CF₃]⁻), generated from TMSCF₃ by a nucleophilic activator, is thermally unstable. It can undergo α-elimination of a fluoride ion to form the highly reactive difluorocarbene intermediate.[5][9]
-
Common Side Reactions:
-
Difluorocyclopropanation: If your substrate contains an alkene, difluorocarbene can react with it to form a difluorocyclopropane, consuming your reagent and starting material.
-
Substrate Degradation: Difluorocarbene can react with various functional groups, leading to a complex mixture of unidentified byproducts.
-
-
Strategies for Suppression:
-
Low Temperature: The α-elimination is temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) significantly disfavors the formation of :CF₂ and promotes the desired nucleophilic trifluoromethylation pathway.
-
Slow Addition Protocol: Instead of adding all the TMSCF₃ at once, add it slowly via syringe pump to the reaction mixture containing the substrate and activator. This keeps the instantaneous concentration of the [CF₃]⁻ anion low, minimizing its decomposition to :CF₂.[10]
-
Choice of Activator: The nature of the activator can influence the reaction. While fluoride sources are common, some protocols use other activators that may offer better selectivity for specific substrates.
-
Question 3: I'm using an electrophilic reagent (e.g., Togni's) and getting a mixture of products, including some that appear to be from radical reactions. Why is this happening?
Answer: Although classified as "electrophilic," many hypervalent iodine reagents like Togni's reagent can also act as a source of the trifluoromethyl radical (•CF₃) via a single-electron transfer (SET) mechanism.[3][11]
-
Radical Formation Pathway: A one-electron reductant in your reaction mixture (this could be a metal catalyst like Cu(I), an electron-rich substrate, or even an additive) can reduce the Togni reagent, causing it to fragment and release a •CF₃ radical.[11] Photoredox catalysis explicitly uses this pathway.[6][12]
-
Mitigation Strategies:
-
Exclude Radical Initiators: If a radical pathway is undesired, ensure your reaction is free from adventitious radical initiators. This includes excluding light (wrap the flask in foil) and ensuring no trace metals are present that could facilitate SET.
-
Control Stoichiometry: Using a precise stoichiometry of the reagent can sometimes limit side reactions.
-
Embrace the Radical Pathway: In many cases, the radical pathway is highly efficient. Modern photoredox methods are designed to leverage this reactivity for C-H trifluoromethylation or alkene functionalization, which are difficult to achieve via polar mechanisms. If this pathway is productive, consider optimizing it with a dedicated photocatalyst.
-
Category 3: Purification and Work-up
Question 4: My trifluoromethylated amine is difficult to purify by silica gel chromatography. What are my options?
Answer: Purifying amines on standard silica gel is often problematic due to the acidic nature of silica, which can lead to peak tailing, streaking, and even product decomposition.[13][14] Trifluoromethylated amines can be particularly challenging due to their modified basicity and polarity.
-
Strategies for Improved Silica Gel Chromatography:
-
Basified Silica/Solvent: The most common solution is to neutralize the acidic silanol groups. This can be done by adding a small amount of a volatile base, like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent system (typically 0.5-1% v/v).[14]
-
Use of Basic Alumina: As an alternative to silica, basic alumina can be an excellent stationary phase for purifying basic compounds like amines.[13]
-
Amine-Functionalized Silica: Pre-functionalized aminopropyl silica columns are commercially available and provide a basic surface that minimizes unwanted interactions.[14]
-
-
Alternative Purification Techniques:
-
Reverse-Phase Chromatography (HPLC): For highly polar amines or when normal-phase fails, reverse-phase (e.g., C18) chromatography is a powerful alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape by protonating the amine.[15][16]
-
Acid/Base Extraction: A classic work-up technique can often significantly purify your product before chromatography. Dissolve the crude mixture in a nonpolar organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with 1M NaOH), and the neutral amine product is re-extracted into an organic solvent.
-
Table 1: Comparison of Purification Strategies for Trifluoromethylated Amines
| Technique | Stationary Phase | Mobile Phase Principle | Best For | Key Considerations |
| Normal-Phase | Silica Gel | Nonpolar + Polar Modifier | Less polar amines | Add 0.5-1% Et₃N or NH₃ to eluent to prevent tailing. |
| Normal-Phase | Basic Alumina | Nonpolar + Polar Modifier | Basic, less polar amines | Offers a basic surface, good alternative to silica. |
| Reverse-Phase | C18-Silica | Polar (Water/ACN) | Polar, water-soluble amines | Add 0.1% TFA to improve peak shape; requires lyophilization or careful solvent removal. |
| Acid-Base Extraction | N/A | Liquid-Liquid Partition | Initial bulk purification | Efficient for removing non-basic impurities before final chromatography. |
Part 2: Key Experimental Protocols
These protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 1: Electrophilic N-Trifluoromethylation of an Aniline Derivative using Togni's Reagent II
This protocol is adapted from a procedure for the O-trifluoromethylation of N-hydroxyacetamides, which is mechanistically analogous to N-trifluoromethylation of an amine.[6]
-
Reaction:
-
Materials:
-
Aniline derivative (1.0 eq)
-
Togni's Reagent II (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (0.2 eq, catalytic)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline derivative (e.g., 1.0 mmol).
-
Add anhydrous chloroform (or DCM) to dissolve the substrate (approx. 0.1 M concentration).
-
Add cesium carbonate (0.2 mmol) followed by Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature. The reaction is often sensitive to oxygen and moisture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an eluent system such as hexanes/ethyl acetate, typically with 1% triethylamine added to prevent streaking.
-
Protocol 2: Nucleophilic Trifluoromethylation of an Imine using Ruppert-Prakash Reagent (TMSCF₃)
This protocol is a general procedure based on established methods for the trifluoromethylation of imines.[4][17]
-
Reaction:
-
Materials:
-
Pre-formed imine (1.0 eq)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried, flame-dried flask under an inert atmosphere, add the imine (e.g., 1.0 mmol).
-
Dissolve the imine in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (1.5 mmol) via syringe.
-
Slowly add the TBAF solution (0.1 mmol, 0.1 mL of 1.0 M solution) dropwise. An exothermic reaction may be observed.
-
Stir the reaction at 0 °C and allow it to warm slowly to room temperature over several hours.
-
Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (see purification section for tips).
-
Part 3: Safety First - Handling Trifluoromethylating Reagents
Chemical safety is paramount. Trifluoromethylating reagents are highly reactive and require careful handling.
-
General Precautions:
-
Specific Reagent Hazards:
-
Togni's Reagents: These hypervalent iodine compounds are energetic and can decompose exothermally upon heating.[4][7] Avoid heating the solid material. While generally shelf-stable, they should be stored in a refrigerator or freezer to maintain long-term quality.[6][7]
-
Ruppert-Prakash Reagent (TMSCF₃): This is a highly flammable liquid and vapor.[2] Keep it away from heat, sparks, and open flames. It is also moisture-sensitive.
-
Photoredox Catalysts: Many catalysts (especially Iridium complexes) are expensive and can be light-sensitive. Store them protected from light.
-
-
Waste Disposal:
-
Quench reactive reagents before disposal.
-
Dispose of all chemical waste in properly labeled containers according to your institution's environmental health and safety guidelines.
-
The following diagram outlines the logical flow for ensuring a safe experiment.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Togni reagent II - Wikipedia [en.wikipedia.org]
- 5. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 6. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. biotage.com [biotage.com]
- 15. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
An essential component in contemporary drug discovery, 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine serves as a critical building block for various pharmacologically active molecules. Its synthesis, most commonly achieved via the reductive amination of 4'-[(Trifluoromethyl)sulfanyl]acetophenone, is a foundational process for researchers in the field. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during its synthesis, ensuring a higher success rate and optimized outcomes for laboratory professionals.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yield is a frequent issue that can stem from several factors, primarily incomplete conversion of the starting material or degradation of the product.
-
Cause 1: Inefficient Imine Formation. The reaction proceeds through an imine intermediate, formed by the condensation of the ketone (4'-[(Trifluoromethyl)sulfanyl]acetophenone) and the ammonia source. This step is a reversible equilibrium. If the equilibrium is not driven towards the imine, the overall yield will be poor. Water is a byproduct of this step; its presence can shift the equilibrium back to the starting materials.
-
Solution: While dehydrating agents can be used, they are often not ideal from a green chemistry perspective.[1] A more practical approach in a one-pot reaction is to use an ammonia source like ammonium acetate. The acetate ion can act as a mild acid catalyst, protonating the ketone's carbonyl group to facilitate nucleophilic attack by ammonia. The optimal pH for imine formation is typically mildly acidic (around 4-5), which is sufficient to catalyze the reaction without fully protonating the amine nucleophile.[2]
-
-
Cause 2: Non-Selective Reduction. A common side reaction is the reduction of the starting ketone to the corresponding alcohol (1-(4-((trifluoromethyl)sulfanyl]phenyl)ethan-1-ol). This occurs if the chosen reducing agent is too reactive and does not differentiate between the ketone and the imine intermediate.
-
Solution: Employ a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[3] Its steric bulk and milder reactivity make it highly selective for the protonated imine (iminium ion) over the ketone.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective under mildly acidic conditions but is highly toxic.[2][3] If using a less selective agent like sodium borohydride (NaBH₄), the reaction should be performed in a stepwise manner: first, form and isolate the imine, then reduce it in a separate step.[4]
-
-
Cause 3: Suboptimal Stoichiometry. An incorrect ratio of reagents can halt the reaction prematurely.
-
Solution: A moderate excess of the ammonia source (e.g., 1.5 to 3 equivalents of ammonium acetate) and the reducing agent (e.g., 1.2 to 1.5 equivalents of NaBH(OAc)₃) is recommended to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and simplify purification.[1]
-
Question 2: My analysis (TLC/LC-MS) shows a major byproduct. What is it and how can I prevent it?
The most probable byproduct is the alcohol, 1-(4-((trifluoromethyl)sulfanyl]phenyl)ethan-1-ol, arising from the direct reduction of the starting ketone.
-
Cause: As discussed above, this is due to a non-selective reducing agent. Agents like NaBH₄ will readily reduce both ketones and imines.
-
Prevention Strategy: The most effective strategy is to switch to a more selective hydride reagent.
| Reducing Agent | Selectivity for Imine/Iminium Ion | Optimal pH | Safety/Handling Notes |
| Sodium Borohydride (NaBH₄) | Low | Neutral to Basic | Reduces ketones and imines. Best for stepwise procedures. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Mildly Acidic (4-5) | Selective for iminium ions. Highly toxic; generates HCN gas in strong acid.[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Very High | Mildly Acidic (5-6) | Excellent selectivity, moisture-sensitive but safer than NaBH₃CN.[3] |
| H₂/Catalyst (e.g., Pd/C, Raney Ni) | High | N/A | "Green" option, but may require pressure equipment and can sometimes lead to dehalogenation or other side reactions depending on the substrate.[1] |
Question 3: I am having difficulty purifying the final amine product by silica gel chromatography. Why?
Primary amines are basic and tend to interact strongly with the acidic silica gel surface. This interaction leads to significant peak tailing, poor separation, and potential loss of product on the column.
-
Solution 1: Basic Work-up and Extraction. A standard and effective method for purifying amines is an acid-base extraction.
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with an acidic aqueous solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral organic impurities (like the alcohol byproduct) remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer basic (pH > 10) with a strong base (e.g., 2 M NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Solution 2: Modified Chromatography. If chromatography is necessary, the silica gel should be "deactivated" or "passivated."
-
Method: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base, such as triethylamine (~1-2%), before loading the sample. Use an eluent system that also contains a similar percentage of triethylamine. This will neutralize the acidic sites on the silica, reducing tailing.
-
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and procedural choices for the synthesis.
What is the overall reaction scheme?
The synthesis is a one-pot reductive amination. The ketone is first condensed with an ammonia source to form an imine intermediate, which is then reduced in situ to the target primary amine.
Why is reductive amination the preferred synthetic route?
Reductive amination is one of the most powerful and versatile methods for C-N bond formation.[3] For synthesizing this primary amine, it offers a direct and efficient pathway from a readily available ketone precursor. It avoids the harsh conditions or multi-step procedures required by other methods and minimizes the over-alkylation byproducts that can plague direct alkylation approaches.[3][4]
What is the detailed mechanism of this reaction?
The reaction proceeds in two main stages within the same pot:
-
Imine/Iminium Ion Formation: The reaction is initiated by the acid-catalyzed nucleophilic attack of ammonia on the ketone's carbonyl carbon. This is followed by dehydration to yield a neutral imine. In the slightly acidic medium, the imine is in equilibrium with its protonated form, the more electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent, such as NaBH(OAc)₃, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is irreversible and forms the final amine product.
How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure: Spot the starting material (ketone) on a TLC plate as a reference. As the reaction progresses, take small aliquots from the reaction mixture and spot them on the plate.
-
Visualization: Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). Visualize the spots under a UV lamp (254 nm). The ketone is UV active. The amine product can be visualized by staining the plate with a solution of ninhydrin or potassium permanganate.
-
Interpretation: The reaction is complete when the starting material spot has completely disappeared. The product amine spot should appear at a lower Rf (retention factor) than the ketone due to its higher polarity. For more precise monitoring, LC-MS or GC-MS can be used to track the disappearance of the ketone mass peak and the appearance of the product amine mass peak.
Experimental Protocol: Optimized Synthesis
This protocol details a reliable method for the synthesis of this compound using sodium triacetoxyborohydride.
Materials and Reagents:
-
4'-[(Trifluoromethyl)sulfanyl]acetophenone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4'-[(Trifluoromethyl)sulfanyl]acetophenone (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Add ammonium acetate (2.0 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the suspension in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is fully consumed (typically 4-12 hours).
-
Work-up (Quench): Once complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Work-up (Extraction): Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and proceed with the acid-base purification as described in the "Troubleshooting Guide" (Question 3, Solution 1) for the highest purity.
-
Final Isolation: After the final extraction from the basified aqueous layer, dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the product as an oil or low-melting solid.
References
-
ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. Available from: [Link]
-
GlaxoSmithKline. Reductive Amination - Green Criteria. Available from: [Link] (Note: The direct link from the search result was to a Wordpress document referencing this guide; the corporate source is provided for authoritativeness).
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Dac Pharmachem. Optimizing Reductive Amination: A Guide for Chemical Procurement. Available from: [Link]
-
ResearchGate. Optimal pH for reductive amination. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]
-
PubChem. This compound. National Institutes of Health. Available from: [Link]
Sources
Technical Support Center: Chiral Integrity of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for preventing the racemization of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine during chemical reactions. Maintaining the stereochemical purity of this crucial chiral building block is paramount for ensuring the efficacy and safety of pharmaceutical compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is racemization and why is it a critical issue for this compound?
Answer: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity.[1][2] For a chiral amine like this compound, which is a key intermediate in many pharmaceuticals, maintaining a single enantiomeric form is often essential for its biological activity. The different enantiomers of a chiral drug can have varied pharmacological and toxicological profiles.
The chiral center in this benzylic amine is the carbon atom bonded to the amino group, the phenyl ring, a methyl group, and a hydrogen atom. This benzylic proton is susceptible to abstraction under certain conditions, leading to a planar, achiral intermediate (an imine or a carbanion).[1][2] Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, resulting in the formation of both enantiomers and thus, racemization. The trifluoromethylsulfanyl group on the phenyl ring can influence the acidity of this proton, potentially making it more susceptible to abstraction under basic conditions.
Q2: I'm observing a loss of enantiomeric excess (ee) during an acylation reaction. What are the likely causes and how can I prevent it?
Answer: Loss of enantiomeric excess during acylation is a common problem. The primary cause is often the reaction conditions, which can promote the formation of a racemization-prone intermediate.
Core Mechanisms of Racemization in Acylation:
-
Base-Catalyzed Enolization/Iminization: The base used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) can also deprotonate the benzylic carbon, leading to racemization.[2]
-
Oxazolone Formation: In peptide couplings, the activated carboxylic acid can cyclize to form an oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and prone to removal by a base, leading to rapid racemization.[3]
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization.[1]
Troubleshooting & Prevention Strategies:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong, non-hindered bases (e.g., triethylamine). | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).[3] | Hindered bases are less likely to abstract the proton at the chiral center. |
| Temperature | High reaction temperatures (e.g., > 25°C). | Conduct the reaction at lower temperatures (0 °C to room temperature). | Reduces the kinetic energy available for the racemization process.[1] |
| Coupling Reagents | Carbodiimides (e.g., DCC, EDC) used alone. | Use coupling reagents with additives like HOBt or Oxyma.[3][4] | These additives suppress the formation of the racemization-prone oxazolone intermediate. |
| Activation Time | Prolonged pre-activation of the carboxylic acid. | Minimize the time the carboxylic acid is activated before adding the amine. | Reduces the concentration of the highly reactive intermediate that can lead to racemization.[3] |
Experimental Protocol: Optimized Acylation to Minimize Racemization
-
Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq).
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.05 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Allow it to slowly warm to room temperature if necessary.
-
Work-up: Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution) and proceed with standard extraction and purification procedures.
Q3: Can the pH of the reaction medium or work-up procedure cause racemization?
Answer: Yes, pH is a critical factor. Both strongly acidic and strongly basic conditions can facilitate racemization, although the mechanisms differ.
-
Basic Conditions (High pH): As discussed, bases can directly abstract the benzylic proton, leading to a carbanionic or imine intermediate that readily racemizes.[2][5] The rate of racemization often increases with pH, especially above pH 9.[5][6][7]
-
Acidic Conditions (Low pH): While less common for simple amines, strong acids can protonate the amine. In some cases, particularly with heating, this can promote the formation of a carbocation-like intermediate through a reversible Sₙ1-type mechanism, which would also lead to racemization.[1]
Troubleshooting & Prevention Flowchart:
Caption: Logic for troubleshooting pH-induced racemization.
Q4: I am performing a reaction involving a metal catalyst. Could this be the source of racemization?
Answer: Absolutely. Many transition metals are known to catalyze the racemization of chiral amines.[8][9] This is a significant concern in processes like dynamic kinetic resolution (DKR) or if trace metal impurities are present.
Mechanism of Metal-Catalyzed Racemization: The most common mechanism involves a metal-catalyzed dehydrogenation of the amine to form an achiral imine intermediate, followed by a re-hydrogenation that is not stereoselective.[1][8] Metals such as palladium (Pd), platinum (Pt), ruthenium (Ru), and iridium (Ir) are particularly effective at catalyzing this process.[1][8][10]
Preventative Measures:
-
Catalyst Choice: If a metal catalyst is required for a desired transformation, screen for catalysts that have a low propensity for amine dehydrogenation under your reaction conditions. For instance, some copper catalysts used in C-N coupling reactions may be less prone to racemization than palladium catalysts under certain conditions.[11]
-
Ligand Modification: The ligand environment around the metal center can significantly influence its catalytic activity. Bulky or electron-donating ligands can sometimes suppress the dehydrogenation/hydrogenation cycle.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can significantly slow down the rate of metal-catalyzed racemization.
-
Hydrogen Source: Avoid unnecessary hydrogen sources in the reaction mixture if using a catalyst known for hydrogenation (e.g., Pd, Pt).
-
-
Purification: If trace metal impurities from a previous step are suspected, rigorous purification of the starting amine is recommended. Techniques like treatment with activated carbon or a metal scavenger can be effective.
Q5: How can I protect the amine to prevent racemization during a subsequent reaction step?
Answer: Using a protecting group for the amine is an excellent strategy to prevent racemization, especially if the subsequent reaction requires harsh conditions (e.g., strong base or high temperature).[12][13]
Key Principles: The protecting group alters the electronic properties of the nitrogen atom, making the adjacent benzylic proton less acidic and therefore less susceptible to abstraction.[14] Urethane-based protecting groups are particularly effective at preventing racemization.[3]
Comparison of Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Stable to a wide range of conditions; effectively prevents racemization.[12][14] | Strong acids (e.g., TFA, HCl).[14] |
| Benzyloxycarbonyl | Cbz (or Z) | Very stable; excellent at preventing racemization.[14][15] | Catalytic hydrogenation (H₂/Pd-C).[14] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile, allowing for mild deprotection.[14][16] | Mild base (e.g., Piperidine in DMF).[14] |
Workflow for Protection-Reaction-Deprotection:
Caption: General workflow for using a protecting group strategy.
Q6: What is the best analytical method to monitor the enantiomeric purity of my compound?
Answer: The most reliable and widely used method for determining the enantiomeric excess (ee) of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[17][18][19]
Key Steps for Method Development:
-
Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including benzylic amines.[18] Columns like Chiralcel® OD-H or Chiralpak® IE are excellent starting points.[18]
-
Mobile Phase:
-
Normal Phase: Typically consists of a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[18]
-
Additives: For basic amines, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution.[20]
-
-
Detection: UV detection is standard, typically at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).
Sample HPLC Protocol:
-
Column: Chiralpak® IA
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
This method will produce two separate peaks for the R and S enantiomers. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
References
- Racemization - Grokipedia.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Racemization of Secondary-Amine-Containing Natural Products Using Heterogeneous Metal Catalysts | Request PDF - ResearchGate.
- Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway.
- Racemization catalysts for the dynamic kinetic resolution of alcohols and amines | Request PDF - ResearchGate.
- Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Amino Acid-Protecting Groups.
- Amino Acid-Protecting Groups - ResearchGate.
- Racemization - Wikipedia.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
- Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell - Northern Arizona University.
- Lecture 16 Protecting groups and racemization of Amino Acids - YouTube.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
- Copper's Contribution to Amination Catalysis - PMC - NIH.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate.
- Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction - PubMed.
- Chiral HPLC Separations - Phenomenex.
- The Importance of Metals in Catalysis: Driving Efficiency and Innovation - MERYT Chemicals.
- Preventing racemization during L-Alanyl-L-alanine synthesis - Benchchem.
- New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents - Suzhou Highfine Biotech.
Sources
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- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. experts.nau.edu [experts.nau.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meryt-chemical.com [meryt-chemical.com]
- 10. researchgate.net [researchgate.net]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 16. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 17. mdpi.com [mdpi.com]
- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoromethyl-Containing Amines
Welcome to the technical support hub for the synthesis of trifluoromethyl-containing amines. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth answers to frequently encountered challenges during these synthetic procedures. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the synthesis of trifluoromethyl-containing amines.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields are a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is key.[1]
-
Reagent Instability: Trifluoromethylating reagents, particularly electrophilic ones like Togni's or Umemoto's reagents, can be sensitive to moisture, temperature, and light.[2] Ensure your reagents are fresh, stored under the recommended inert and dry conditions, and handled appropriately.
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using techniques like TLC, GC-MS, or ¹⁹F NMR. Consider extending the reaction time or optimizing the temperature. Some transformations may require elevated temperatures, while others need cooling to prevent side reactions.[1]
-
Substrate Reactivity: The electronic and steric properties of your amine substrate significantly influence reactivity. Electron-deficient amines may be poor nucleophiles, while sterically hindered amines can react sluggishly. You may need to screen different catalysts or use more forcing reaction conditions.
-
Purification Losses: Trifluoromethylated amines can sometimes be volatile or prone to decomposition on silica gel. Consider alternative purification methods such as distillation, crystallization, or using a different stationary phase for chromatography.
Q2: I'm observing the formation of multiple unidentified byproducts. What are the most common side reactions?
A2: The nature of side reactions heavily depends on the synthetic route employed. Here are some common culprits:
-
Over-alkylation/arylation: In methods involving the reaction of an amine with a trifluoromethylated electrophile, the product amine can sometimes react further to form quaternary ammonium salts, especially if the product is more nucleophilic than the starting amine.
-
Elimination Reactions: For substrates with β-hydrogens, elimination can compete with the desired substitution, leading to the formation of alkenes.
-
Ritter-type Reactions: In some cases, especially with electrophilic trifluoromethylation methods, carbocation intermediates can be trapped by the nitrile solvent (e.g., acetonitrile), leading to N-acetylated side products.[3]
-
Hydrolysis: Trifluoromethyl imine intermediates are susceptible to hydrolysis back to the corresponding carbonyl compound and amine, particularly in the presence of adventitious water. Ensure strictly anhydrous conditions.
Q3: My desired N-trifluoromethylated product seems to be unstable during workup or purification. What precautions should I take?
A3: N-trifluoromethyl amines can exhibit varying stability. N-trifluoromethyl azoles, for instance, tend to be more stable than N-trifluoromethyl amines in aqueous media.[4]
-
Avoid Strong Acids: N-CF₃ amines can be unstable under strongly acidic conditions, which can lead to decomposition.[5] Use neutral or mildly basic conditions during aqueous workup.
-
Temperature Control: During solvent removal, avoid excessive heat as some trifluoromethylated amines can be thermally labile. Use a rotary evaporator at moderate temperatures.
-
Inert Atmosphere: For particularly sensitive compounds, performing the workup and purification under an inert atmosphere (nitrogen or argon) can prevent oxidative decomposition.
Troubleshooting Guides
This section provides in-depth guidance on specific, challenging side reactions and how to mitigate them.
Guide 1: Dealing with Side Reactions from Electrophilic Trifluoromethylating Reagents
Electrophilic trifluoromethylating reagents (e.g., Togni's and Umemoto's reagents) are powerful tools but can lead to specific side reactions.[6][7]
Problem: Formation of Aryl-CF₃ Byproducts in the Presence of Aromatic Solvents or Substrates
Causality: Electrophilic trifluoromethylating reagents can react with electron-rich aromatic rings, leading to trifluoromethylation of the solvent (e.g., benzene, toluene) or aromatic moieties within the starting material. This is particularly problematic in palladium-catalyzed reactions designed for C-H activation.[7]
Troubleshooting Protocol:
-
Solvent Selection: Switch to a less reactive, non-aromatic solvent such as dichloromethane (DCM), acetonitrile (MeCN), or 1,2-dichloroethane (DCE).
-
Protecting Groups: If the unwanted trifluoromethylation is occurring on an aromatic ring of your substrate, consider temporarily installing an electron-withdrawing group to deactivate the ring.
-
Reagent Choice: Investigate milder electrophilic trifluoromethylating reagents that may offer higher selectivity for the desired N-trifluoromethylation.
Visualizing the Competing Pathways
Caption: Competing N- vs. C-trifluoromethylation pathways.
Guide 2: Managing Reactions Involving Trifluoromethyl Imines
The reduction of or addition to trifluoromethyl imines is a common strategy for synthesizing α-trifluoromethyl amines.[8]
Problem: Low Diastereo- or Enantioselectivity in Chiral Syntheses
Causality: Trifluoromethyl imines can exist as a mixture of E/Z isomers. If the catalyst or reagent has a facial bias that differs for each isomer, a mixture of stereoisomers will be obtained in the product.[8] The relative populations of these isomers can be influenced by the steric and electronic nature of the substituents.
Troubleshooting Protocol:
-
Imine Isomerization: Before adding the chiral catalyst or reagent, consider conditions that may favor the formation of a single imine isomer. This could involve heating or the use of a mild acid or base catalyst. Monitor the isomeric ratio by NMR.
-
Catalyst Optimization: Screen a variety of chiral catalysts. Some catalysts may be less sensitive to the imine geometry or may even catalyze the isomerization to the more reactive isomer.
-
Temperature Screening: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.
Data Summary: Impact of Reaction Parameters on Selectivity
| Parameter | Potential Impact on Stereoselectivity | Recommended Action |
| Temperature | Lower temperatures generally increase selectivity. | Screen a range from -78 °C to room temperature. |
| Solvent | Solvent polarity can influence transition state geometries. | Test a range of solvents with varying polarities (e.g., Toluene, DCM, THF). |
| Catalyst Loading | Can affect reaction rate and potentially selectivity. | Optimize catalyst loading, typically between 1-10 mol%. |
| Additives | Lewis or Brønsted acids/bases can influence catalyst activity and imine isomerization. | Screen relevant additives based on the catalytic cycle. |
Guide 3: Challenges in Nucleophilic Trifluoromethylation
The use of nucleophilic trifluoromethyl sources, such as the Ruppert-Prakash reagent (TMSCF₃), is a cornerstone of trifluoromethylation chemistry.[9]
Problem: Incomplete Reaction and Reagent Decomposition
Causality: The generation of the active trifluoromethyl anion from TMSCF₃ requires a fluoride source or other activator. If the activation is inefficient or if the TMSCF₃ reagent is old or has been improperly stored, the reaction will be sluggish. The trifluoromethyl anion itself can also be unstable and decompose.
Troubleshooting Protocol:
-
Activator Choice and Stoichiometry: Common activators include TBAF, CsF, and TASF. Ensure the activator is anhydrous and used in the correct stoichiometric amount (often catalytic, but sometimes stoichiometric amounts are required).
-
Reagent Quality: Use freshly opened or recently purchased TMSCF₃. If in doubt, its purity can be checked by ¹⁹F NMR.
-
Slow Addition: In some cases, slow addition of the TMSCF₃ and/or the activator can maintain a low concentration of the reactive trifluoromethyl anion, minimizing decomposition pathways.
Workflow for Optimizing Nucleophilic Trifluoromethylation
Caption: Optimization workflow for nucleophilic trifluoromethylation.
References
-
Barluenga, J., Waser, J. (2011). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews. [Link]
-
Meanwell, N. A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
-
Li, Y., et al. (2023). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
Prakash, G. K. S., et al. (2017). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews. [Link]
-
Wang, Q., et al. (2023). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. [Link]
-
Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Prakash, G. K. S., et al. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]
-
Wang, Y., et al. (2013). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]
-
Schoenebeck, F., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. NIH. [Link]
-
Wikipedia. Trifluoromethylation. [Link]
-
Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]
-
Charpentier, J., et al. (2015). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, R., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journals. [Link]
-
Schoenebeck, F., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Semantic Scholar. [Link]
-
Onida, K., et al. (2019). Reaction scope. Trifluoromethylation of amines: Reactions were.... ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of α-trifluoromethyl amines. [Link]
-
Carreira, E. M., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]
-
Qing, F.-L., et al. (2017). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
-
Khalid, M. (2018). (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
Technical Support Center: Synthesis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Welcome to the technical support center for the synthesis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our focus is on improving the yield and purity of this critical chiral amine intermediate.
Introduction to the Synthesis
The primary and most direct route to synthesizing this compound is through the reductive amination of the corresponding ketone, 4-((Trifluoromethyl)sulfanyl)acetophenone. This method is widely employed for its efficiency and adaptability. An alternative, classical approach is the Leuckart-Wallach reaction, which also begins with the same ketone precursor. Both pathways, while effective, present unique challenges that can impact the final yield and purity of the desired amine.
This guide will delve into the intricacies of both methods, offering detailed protocols and addressing common experimental hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Low or No Product Yield
Q1: I am observing very low to no formation of the desired amine. What are the likely causes?
A1: Low or no product yield in the reductive amination of 4-((Trifluoromethyl)sulfanyl]acetophenone can stem from several factors, primarily related to imine formation and the reduction step.
-
Inefficient Imine Formation: The initial condensation of the ketone with the ammonia source to form the imine is a critical equilibrium-driven step. The electron-withdrawing nature of the trifluoromethylsulfanyl group can deactivate the carbonyl group, making it less susceptible to nucleophilic attack.
-
Inactive Reducing Agent: The hydride-based reducing agents used are sensitive to moisture and can degrade over time.
-
Solution: Use a freshly opened bottle of the reducing agent or test its activity on a known, reactive substrate. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal pH: The pH of the reaction is crucial. Acidic conditions are required to catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
Formation of Side Products
Q2: My reaction mixture shows the presence of significant byproducts. What are they and how can I minimize them?
A2: The most common byproducts in this synthesis are the corresponding alcohol from the reduction of the starting ketone and over-alkylated amines.
-
Alcohol Formation: This occurs when the reducing agent reduces the starting ketone before it can form the imine. This is more prevalent with less selective reducing agents like sodium borohydride (NaBH₄).[4]
-
Solution:
-
Use a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred as it is less reactive towards ketones and aldehydes compared to the intermediate iminium ion.[3]
-
Two-step procedure: Allow the imine to form completely before adding the reducing agent. This can be monitored by techniques like TLC or NMR.
-
-
-
Secondary Amine Formation: The primary amine product can react with another molecule of the starting ketone to form a secondary amine.
-
Solution: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) to outcompete the primary amine product for reaction with the ketone.
-
Leuckart-Wallach Reaction Specific Issues
Q3: I am attempting the Leuckart-Wallach reaction, but the yield is poor and I am getting a formylated byproduct.
A3: The Leuckart-Wallach reaction, while robust, has its own set of challenges.
-
High Reaction Temperatures: This reaction typically requires high temperatures (160-185 °C), which can lead to decomposition of starting materials or products.[5][6]
-
Solution: Careful temperature control is critical. It is also worth exploring catalytic versions of the Leuckart-Wallach reaction which can proceed at lower temperatures.
-
-
N-Formyl Amine Byproduct: The intermediate in the Leuckart-Wallach reaction is often an N-formyl derivative of the desired amine.[5]
-
Solution: The N-formyl amine must be hydrolyzed to the free amine. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid, after the initial reaction is complete.[7]
-
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This one-pot procedure is often preferred for its mild conditions and high selectivity.
Materials:
-
4-((Trifluoromethyl)sulfanyl)acetophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-((Trifluoromethyl)sulfanyl)acetophenone (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane.
-
Add ammonium acetate (10 eq) and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the NaBH(OAc)₃ solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Leuckart-Wallach Reaction
This classical method is a viable alternative, particularly for large-scale synthesis.
Materials:
-
4-((Trifluoromethyl)sulfanyl)acetophenone
-
Ammonium formate
-
Formic acid
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-((Trifluoromethyl)sulfanyl)acetophenone (1.0 eq) and ammonium formate (5-10 eq).
-
Optionally, add a small amount of formic acid.
-
Heat the mixture to 160-185 °C and maintain this temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours to hydrolyze the formamide intermediate.
-
Cool the mixture to room temperature and wash with diethyl ether to remove any unreacted ketone.
-
Make the aqueous layer basic with a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify by distillation or column chromatography.
Data Summary
| Parameter | Reductive Amination (NaBH(OAc)₃) | Leuckart-Wallach Reaction |
| Temperature | 0 °C to Room Temperature | 160-185 °C |
| Pressure | Atmospheric | Atmospheric |
| Key Reagents | NaBH(OAc)₃, NH₄OAc | Ammonium formate, Formic acid |
| Common Solvents | Dichloromethane, Dichloroethane | Neat or high-boiling solvent |
| Typical Yield | Moderate to High | Moderate |
| Key Byproducts | Alcohol, Secondary amine | N-formyl amine |
Visualizing the Synthesis
Reductive Amination Workflow
Caption: Workflow for the one-pot reductive amination, highlighting potential side reactions.
Leuckart-Wallach Reaction Pathway
Caption: Step-by-step pathway of the Leuckart-Wallach reaction.
References
-
Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536.
-
Myers, A. G. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. scispace.com [scispace.com]
Technical Support Center: Characterization of Fluorinated Organic Compounds
Welcome to the technical support center for the characterization of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in analyzing these unique molecules. The high electronegativity, small size, and low polarizability of the fluorine atom impart distinct physicochemical properties to organic compounds, often leading to unexpected behavior during analytical characterization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Challenges
-
NMR Spectroscopy
-
Mass Spectrometry
-
Chromatography
-
-
Troubleshooting Guides
-
NMR Spectroscopy: "My ¹⁹F NMR spectrum has a rolling baseline and phasedistortion. How can I fix this?"
-
Mass Spectrometry: "I'm not seeing the expected molecular ion for my fluorinated compound. What could be the reason?"
-
Chromatography: "My fluorinated isomers are co-eluting. How can I improve their separation?"
-
-
Experimental Protocols
-
Protocol 1: Standard Operating Procedure for Acquiring a Quantitative ¹⁹F NMR Spectrum
-
Protocol 2: Derivatization of Fluorinated Phenols for GC-MS Analysis
-
-
References
Frequently Asked questions (FAQs)
General Challenges
Q1: Why are fluorinated compounds often difficult to characterize?
A1: The unique properties of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, significantly alter the electronic environment and reactivity of a molecule. This can lead to atypical spectroscopic and chromatographic behavior compared to their non-fluorinated analogs. For instance, fluorination can increase the hydrophobicity of a molecule, aiding in its penetration into hydrophobic protein pockets.[1]
Q2: What are the most common analytical techniques used for fluorinated compounds?
A2: The primary techniques are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various forms of chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][3] Often, a combination of these techniques is necessary for unambiguous characterization. It has been shown that routine mass spectrometry methods may not account for the total fluorine concentration in a sample, making ¹⁹F NMR a valuable complementary technique.[4][5]
NMR Spectroscopy
Q3: Why is my ¹⁹F NMR spectrum so broad and difficult to interpret?
A3: The chemical shift range for ¹⁹F NMR is very wide, spanning approximately 800 ppm.[6] This vast range can sometimes lead to poor data resolution if the spectral window is not set appropriately. Additionally, unresolved long-range couplings to protons (¹H) or other fluorine (¹⁹F) atoms can contribute to peak broadening.
Q4: I see complex splitting patterns in my ¹H and ¹³C NMR spectra. Is this due to the fluorine?
A4: Yes, the ¹⁹F nucleus has a spin of 1/2 and couples to other NMR-active nuclei, such as ¹H and ¹³C. These coupling constants (J-couplings) can be quite large and extend over several bonds (long-range coupling), leading to complex multiplet patterns.[6][7][8] Understanding these coupling patterns provides valuable structural information.
Q5: What should I use as a reference standard for my ¹⁹F NMR experiments?
A5: The choice of a reference standard is critical and project-dependent.[9] Common external standards include trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆).[10][11] For quantitative NMR (qNMR), certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) are recommended to ensure traceability.[12] It is crucial to select a reference that is soluble and stable in your sample matrix and does not interact with your analyte.[9]
Q6: My ¹⁹F NMR signal integration is inaccurate. What could be the cause?
A6: Inaccurate integration can result from a very wide spectral window, which can make uniform excitation and detection across the entire frequency range challenging.[6][13] Other factors include baseline distortion, improper phasing, and insufficient relaxation delays between scans, especially for quantitative analysis.
Mass Spectrometry
Q7: Why is the fragmentation pattern of my fluorinated compound so different from its non-fluorinated analog?
A7: The strong carbon-fluorine bond influences fragmentation pathways. Common fragmentation patterns for fluorinated compounds involve the loss of stable neutral molecules like hydrogen fluoride (HF) or fluorine radicals (F•).[14][15] The presence of fluorine can also induce rearrangements and migrations within the molecule during fragmentation, leading to unexpected fragment ions.[16]
Q8: I am having trouble detecting my fluorinated compound by mass spectrometry. What can I do?
A8: Poor signal intensity can be due to several factors, including low sample concentration or inefficient ionization.[17] The choice of ionization technique (e.g., ESI, APCI, EI) is crucial and should be optimized for your specific compound. For some compounds, derivatization may be necessary to improve their volatility and ionization efficiency, particularly for GC-MS analysis.[14][18]
Q9: Can I use mass spectrometry to quantify the total fluorine content in my sample?
A9: While mass spectrometry is excellent for identifying and quantifying specific fluorinated compounds, it often underestimates the total organofluorine content in complex samples.[4][5][19] This is because different fluorinated compounds have different ionization efficiencies, and some may not be detected at all. For a more accurate measure of total fluorine, ¹⁹F NMR is a more suitable technique.[20][21]
Chromatography
Q10: My fluorinated compound has an unusual retention time in reversed-phase HPLC. Why is this?
A10: Fluorination can have a paradoxical effect on polarity. While a single fluorine atom can increase polarity, a trifluoromethyl (CF₃) group can make a molecule more polar and more lipophilic simultaneously.[22] This can lead to unexpected retention behavior on traditional C18 columns. Sometimes, fluorinated compounds exhibit lower retention than their non-fluorinated counterparts on these columns.[23]
Q11: How can I improve the separation of my fluorinated compounds?
A11: Using specialized fluorinated stationary phases can significantly improve the separation of fluorinated compounds, including isomers.[2][24][25] These phases offer different selectivity compared to traditional alkyl phases. Additionally, using mobile phase additives like 2,2,2-trifluoroethanol (TFE) can alter the interactions between the analyte, stationary phase, and mobile phase, leading to better separation.[2][23]
Q12: What are some key considerations for sample preparation when analyzing fluorinated compounds in complex matrices?
A12: Sample preparation is critical to avoid contamination and ensure accurate analysis.[26] For environmental samples, specialized solid-phase extraction (SPE) cartridges, such as those containing carbon or wax-based sorbents, are often used to enrich fluorinated compounds and remove matrix interferences.[27] Care must be taken to avoid losses due to volatilization during sample workup.[26]
Troubleshooting Guides
NMR Spectroscopy: "My ¹⁹F NMR spectrum has a rolling baseline and phase distortion. How can I fix this?"
A common issue in ¹⁹F NMR is a distorted baseline, which can complicate integration and peak picking. This is often due to the large spectral widths required to capture all signals.
Causality and Troubleshooting Steps:
-
Issue : A very large spectral width can lead to non-uniform excitation and detection.
-
Solution : If possible, narrow the spectral window to only include the regions of interest. If you are unsure of the peak locations, you can perform a preliminary wide-sweep experiment and then re-acquire the data with a narrower, more focused window.[13]
-
-
Issue : Incorrect phase correction.
-
Solution : Manually re-phase the spectrum. Start with the zero-order phase correction and then adjust the first-order correction. Be cautious with large first-order phase corrections as they can induce baseline roll.[13] If manual phasing is difficult, try an automated phasing routine, but always visually inspect the results.
-
-
Issue : Insufficient acquisition time.
-
Solution : Increase the acquisition time to ensure the FID has fully decayed. This can improve the baseline at the expense of longer experiment times.
-
-
Issue : Instrumental artifacts.
-
Solution : If the problem persists, consult your instrument manager. There may be an issue with the probe tuning or other hardware components.
-
Workflow for Baseline Correction:
Caption: Troubleshooting workflow for a distorted ¹⁹F NMR baseline.
Mass Spectrometry: "I'm not seeing the expected molecular ion for my fluorinated compound. What could be the reason?"
The absence of a clear molecular ion peak is a frequent challenge in the mass spectrometry of fluorinated compounds.
Causality and Troubleshooting Steps:
-
Issue : The compound is unstable under the chosen ionization conditions.
-
Solution : Experiment with softer ionization techniques. If you are using Electron Ionization (EI), which is a high-energy technique, try a chemical ionization (CI) method or switch to a different instrument with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) capabilities.
-
-
Issue : In-source fragmentation.
-
Solution : Optimize the ion source parameters. For ESI, this includes adjusting the capillary voltage, cone voltage, and source temperature to minimize fragmentation before the ions enter the mass analyzer.
-
-
Issue : The molecular ion is present but has a very low abundance.
-
Solution : Improve the signal-to-noise ratio by increasing the sample concentration (if possible), increasing the acquisition time, or using a more sensitive detector. Also, carefully examine the spectrum for peaks corresponding to the loss of common neutral fragments from the molecular ion, such as HF (loss of 20 Da) or F (loss of 19 Da).[15]
-
-
Issue : The compound did not ionize efficiently.
-
Solution : As mentioned previously, try different ionization sources. For ESI, ensure the mobile phase is compatible with ionization (e.g., contains a source of protons for positive mode or is slightly basic for negative mode).
-
Logical Relationship Diagram:
Caption: Troubleshooting the absence of a molecular ion in MS.
Chromatography: "My fluorinated isomers are co-eluting. How can I improve their separation?"
The separation of fluorinated isomers can be challenging due to their similar physicochemical properties.
Causality and Troubleshooting Steps:
-
Issue : Insufficient selectivity of the stationary phase.
-
Solution : Switch to a stationary phase with different selectivity. For reversed-phase HPLC, if a C18 column is not providing separation, try a fluorinated stationary phase (e.g., PFP - pentafluorophenyl).[24] These phases can offer unique interactions with fluorinated analytes.
-
-
Issue : The mobile phase is not optimized.
-
Solution : Modify the mobile phase composition. For reversed-phase HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. The addition of small amounts of additives like TFE can also enhance separation.[23] For normal-phase chromatography, a systematic variation of the solvent ratios is recommended.
-
-
Issue : The column temperature is not optimal.
-
Solution : Vary the column temperature. Sometimes, a change in temperature can affect the thermodynamics of the analyte-stationary phase interaction and improve resolution.
-
-
Issue : The column efficiency is low.
-
Solution : Ensure your chromatographic system is performing optimally. Check for dead volumes, ensure proper column packing, and consider using a longer column or a column with a smaller particle size to increase the number of theoretical plates.
-
Decision Tree for Improving Isomer Separation:
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Detection and quantification of fluorinated pollutants Fluorine NMR | ANR [anr.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. colorado.edu [colorado.edu]
- 11. scribd.com [scribd.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. F19 detection [nmr.chem.ucsb.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. whitman.edu [whitman.edu]
- 16. researchgate.net [researchgate.net]
- 17. gmi-inc.com [gmi-inc.com]
- 18. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 20. researchgate.net [researchgate.net]
- 21. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 22. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. researchgate.net [researchgate.net]
- 25. semanticscholar.org [semanticscholar.org]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. agilent.com [agilent.com]
Technical Support Center: Catalyst Removal from 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from the synthesis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine. This document provides troubleshooting advice and frequently asked questions (FAQs) to ensure the highest purity of your final compound.
Compound of Interest
Compound Name: this compound
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove catalyst residues from this compound?
A1: The primary challenge stems from the molecular structure of the target compound. The amine group (-NH2) can act as a ligand, forming stable complexes with residual metal catalysts, such as palladium. This chelation can keep the catalyst dissolved in the reaction mixture, making simple filtration ineffective.[1]
Q2: What are the most common catalysts used in the synthesis of chiral amines like this one, and what are the regulatory limits for their residues?
A2: Palladium-based catalysts are frequently used in synthetic routes leading to chiral amines.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in final drug products. For palladium, a Class 2B element, the oral concentration limit is typically 10 ppm.[3]
Q3: What are the primary methods for removing residual catalysts from amine-containing compounds?
A3: The most effective methods for catalyst removal include:
-
Adsorption using Scavengers: These are solid-supported materials with a high affinity for the metal catalyst.[4]
-
Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.[1][5]
-
Crystallization: Purifying the product by crystallization can leave catalyst impurities in the mother liquor.[4]
-
Chromatography: Techniques like column chromatography are effective for separating the catalyst from the desired compound.[6][7]
Troubleshooting Guide
Issue 1: High Levels of Residual Catalyst After Initial Work-up
Possible Cause: Strong coordination of the catalyst to the amine product.
Suggested Solutions:
-
Employ High-Affinity Scavengers: Utilize scavengers specifically designed for the catalyst used (e.g., palladium). Thiol-based or functionalized silica scavengers are often highly effective.[2][3] These materials contain functional groups that bind strongly to the metal, facilitating its removal by filtration.
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by temperature and time. Increasing the temperature (e.g., to 40-60 °C) and extending the treatment time (up to 24 hours) can enhance the binding of the catalyst to the scavenger.[1][4]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes change the oxidation state of the catalyst, making it more amenable to removal by a scavenger or filtration.[4]
Issue 2: Significant Product Loss During Purification
Possible Cause: Non-specific adsorption of the amine product onto the purification medium, particularly with activated carbon.[1]
Suggested Solutions:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for the catalyst and low affinity for your product.[1]
-
Minimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon necessary for effective catalyst removal. This can be determined through small-scale optimization experiments.[1]
-
Solvent Selection: The choice of solvent can impact the binding of both the catalyst and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its non-specific adsorption.[4]
-
Alternative Purification Method: If product loss remains high, consider switching to a different purification technique such as crystallization or liquid-liquid extraction.[4][5]
Issue 3: Inconsistent Catalyst Removal from Batch to Batch
Possible Cause: Variability in the form of the catalyst residue (e.g., different oxidation states or ligand environments) between batches.
Suggested Solutions:
-
Standardize Reaction Work-up: Ensure a consistent work-up procedure before the catalyst removal step to minimize variations in the catalyst species.[4]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of catalyst species.[4]
-
Combine Purification Methods: A sequential approach, such as filtration through celite followed by treatment with a high-affinity scavenger, can provide more robust and consistent results.[1]
Experimental Protocols
Protocol 1: Catalyst Removal Using a Solid-Supported Scavenger
This protocol provides a general procedure for using a solid-supported scavenger to remove a residual palladium catalyst.
Materials:
-
Crude this compound containing catalyst residue
-
Appropriate organic solvent (e.g., Methanol, Ethanol, Toluene)[2][4]
-
High-affinity palladium scavenger (e.g., thiol-functionalized silica gel)
-
Filter aid (e.g., Celite®)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent in a flask under an inert atmosphere.
-
Scavenger Addition: Add the recommended amount of the palladium scavenger to the solution. Typically, this is a weight percentage relative to the crude product, but follow the manufacturer's guidelines.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filtration: Cool the mixture to room temperature and filter it through a pad of celite to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual catalyst content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[8]
Materials:
-
Crude this compound
-
A suitable solvent or solvent system
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9]
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals to remove any remaining solvent.
-
Analysis: Check the purity of the recrystallized product and analyze the residual catalyst content.
Visualization of Workflows
Catalyst Removal Workflow using Scavengers
Caption: Workflow for removing residual catalysts using a solid-supported scavenger.
Decision Tree for Catalyst Removal Method Selection
Caption: Decision-making process for troubleshooting catalyst removal.
References
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. Available from: [Link]
-
Johnson Matthey Technology Review. (2017). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available from: [Link]
-
Whittaker, A. M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available from: [Link]
-
Reddit. (2025). Your trick to remove residual palladium. Available from: [Link]
-
PubMed. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Available from: [Link]
-
MDPI. (2021). A Review of Recovery of Palladium from the Spent Automobile Catalysts. Available from: [Link]
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available from: [Link]
-
White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available from: [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]
-
National Institutes of Health. (2023). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. Available from: [Link]
-
ResearchGate. Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. Available from: [Link]
-
ACS Publications. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available from: [Link]
-
National Institutes of Health. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]
-
The Royal Society of Chemistry. Photoredox Catalyzed Reductive Trifluoromethylation of imines via radical umpolung strategy. Available from: [Link]
-
Wikipedia. Chiral resolution. Available from: [Link]
-
National Institutes of Health. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available from: [Link]
-
National Institutes of Health. This compound. Available from: [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]
-
The Royal Society of Chemistry. A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Available from: [Link]
-
National Institutes of Health. 4-(Trifluoromethyl)aniline. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to the Validation of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine Purity by HPLC
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle; it is the bedrock of safety and efficacy. The compound 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, a chiral amine, presents a multifaceted analytical challenge. Its purity profile encompasses not only chemical impurities derived from its synthetic route but also the critical aspect of its enantiomeric composition. An unquantified enantiomeric impurity is, in essence, a distinct and potent impurity that can have unforeseen pharmacological or toxicological effects.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity validation of this specific chiral amine. We will dissect the causality behind methodological choices, compare HPLC with viable alternative techniques, and present a self-validating framework for protocol execution, grounded in authoritative regulatory standards.
The Analytical Imperative: Chemical vs. Enantiomeric Purity
The target analyte, this compound, possesses a single stereocenter. Therefore, a complete purity assessment must address two distinct questions:
-
Chemical Purity: What is the level of impurities that are structurally different from the main compound (e.g., starting materials, by-products, degradation products)?
-
Enantiomeric Purity: What is the percentage of the desired enantiomer relative to its mirror image (the undesired enantiomer)?
HPLC is uniquely suited to answer both questions with high precision and accuracy, albeit typically through two separate, optimized methods: a reversed-phase (achiral) method for chemical purity and a chiral method for enantiomeric excess.
HPLC Methodologies for Purity Determination
Achiral Reversed-Phase HPLC for Chemical Purity
The primary goal of the achiral method is to separate the parent compound from all potential process-related and degradation impurities. Given the analyte's aromatic nature and moderate polarity, a reversed-phase approach is the logical starting point.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for this type of analysis due to its strong hydrophobic retention of aromatic compounds. A high-purity, end-capped silica backbone is chosen to minimize peak tailing, a common issue with basic compounds like amines due to interactions with acidic silanol groups.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is necessary. A gradient is preferred over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
-
pH Control: The mobile phase pH is critical. To ensure the amine is in its protonated, more water-soluble form and to achieve consistent retention, the aqueous phase should be buffered to an acidic pH (e.g., pH 2.5-4.0) using buffers like phosphate or formate.
-
Detection: The phenyl ring in the analyte provides a strong chromophore, making UV detection the ideal choice. A photodiode array (PDA) detector is superior as it can assess peak purity by comparing spectra across the peak, helping to identify co-eluting impurities.
Experimental Protocol: Achiral HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Chiral HPLC for Enantiomeric Purity
Separating enantiomers requires a chiral environment. This is most effectively achieved using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Effective separations of enantiomers have become increasingly important to the pharmaceutical industry[1].
Causality of Method Design:
-
Stationary Phase: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD or Chiralcel® OD), are exceptionally versatile and often provide excellent separation for chiral amines[2]. The selection between different polysaccharide columns is often empirical, but these phases offer a high probability of success.
-
Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition. Normal-phase (e.g., Hexane/Isopropanol) or polar organic modes (e.g., Methanol/Ethanol) are most common. Small amounts of a basic additive like diethylamine (DEA) are often required to occupy active sites on the silica support, preventing peak tailing and improving resolution.
-
Detection: UV detection remains the method of choice.
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method Validation: A Self-Validating System
A method is not reliable until it is validated. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[3]. The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard.[4][5]
The validation process itself is a self-validating system. Each parameter tests a different aspect of the method's performance, and together, they provide a comprehensive picture of its reliability.
Caption: HPLC Method Validation Workflow based on ICH Q2(R1) Guidelines.
Validation Parameters & Protocols
The following table summarizes the key validation parameters and typical acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components. | Peak purity index > 0.995 (PDA). Baseline resolution (Rs > 1.5) between the analyte and all known impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit.[4] |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for assay. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. RSD for replicate injections ≤ 10%. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria. |
Protocol: Accuracy by Spike Recovery
-
Prepare a placebo (if a formulated product) or a blank solvent solution.
-
Spike the placebo/blank with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100. The accuracy of the method studied should have a value between 98-102%.[6]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard, other techniques can provide orthogonal data, which is highly valuable for confirming purity results.
Caption: Decision tree for selecting an analytical method for purity assessment.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC (Recommended) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for both achiral and chiral separations. High sensitivity with UV detection. Robust and reproducible. | Requires two separate methods for chemical and enantiomeric purity. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | High resolution for volatile impurities (e.g., residual solvents). | The analyte is a primary amine, which may exhibit poor peak shape without derivatization. Not suitable for non-volatile impurities. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | Extremely high separation efficiency. Excellent for chiral separations with the use of chiral selectors in the buffer. Low sample and solvent consumption. | Can be less robust than HPLC. Lower concentration sensitivity compared to HPLC-UV for this analyte. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | An absolute, primary method that does not require an identical reference standard for the analyte. Provides structural confirmation. | Lower sensitivity than HPLC. Complex mixtures can lead to signal overlap, complicating quantification. |
Expert Insight: For a comprehensive and defensible purity assessment, the recommended strategy is to use HPLC as the primary, validated method for both chemical and enantiomeric purity. qNMR should be employed as an orthogonal technique to provide an independent, absolute measure of the primary reference standard's purity. GC is best reserved for the specific analysis of residual solvents as per ICH Q3C guidelines.
Conclusion
The validation of purity for this compound is a critical exercise that demands a dual-pronged HPLC approach: a robust reversed-phase method for chemical impurities and a specific chiral method for enantiomeric purity. The success of this endeavor hinges not on simply following a template, but on understanding the chemical principles that dictate the choice of columns, mobile phases, and validation parameters. By grounding the methodology in the authoritative framework of the ICH Q2(R1) guideline and leveraging orthogonal techniques for confirmation, researchers can build a self-validating, scientifically sound, and regulatory-compliant purity profile. This rigorous approach ensures that the quality of the molecule is understood and controlled, safeguarding its potential journey into therapeutic applications.
References
- INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
- Mihon, M., et al. (2016). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate.
- Al-Suhaimi, E. A., et al. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI.
- ResearchGate. (n.d.). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector.
- Poposka, F. A., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of N-cyclopropylthian-4-amine.
- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for (R)-(4-Chlorophenyl)(phenyl)methanamine Purity.
- The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
Sources
A Technical Guide to the Stereoselective Biological Evaluation of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine Enantiomers
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmacology, the three-dimensional structure of a molecule is a critical determinant of its biological activity. Chirality, the property of a molecule to exist in two non-superimposable mirror-image forms known as enantiomers, often plays a pivotal role in dictating the efficacy, safety, and pharmacokinetic profile of a drug. The compound 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, a chiral amine featuring a trifluoromethylsulfanyl moiety, represents a scaffold of significant interest in medicinal chemistry. The presence of a stereocenter at the carbon atom bearing the amino group necessitates a thorough and comparative evaluation of its (R)- and (S)-enantiomers to unlock its full therapeutic potential.
While direct comparative studies on the biological activities of the (R)- and (S)-enantiomers of this compound are not extensively documented in publicly available literature, this guide aims to provide a comprehensive framework for such an investigation. Drawing upon established principles of stereopharmacology and data from structurally related compounds, we will outline a logical and scientifically rigorous approach to elucidate the distinct biological profiles of these enantiomers. This document will serve as a roadmap for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chiral amine.
Molecular Attributes and Rationale for Stereoselective Analysis
The structure of this compound combines several features that suggest a high likelihood of stereoselective biological activity:
-
Chiral Center: The secondary amine is attached to a stereogenic center, creating the (R) and (S) enantiomers. This spatial arrangement is fundamental to differential interactions with chiral biological targets such as receptors, enzymes, and transporters.
-
Trifluoromethylsulfanyl Group (-SCF3): This functional group is a potent electron-withdrawing moiety and is known to enhance metabolic stability and membrane permeability of drug candidates.[1] Its electronic properties can influence the pKa of the amine and the overall binding characteristics of the molecule.
-
Phenyl-ethylamine Scaffold: This is a common motif in many centrally active compounds, including antidepressants and antipsychotics, suggesting potential interactions with targets within the central nervous system (CNS).[2]
Given these attributes, it is highly probable that the (R)- and (S)-enantiomers will exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. A comprehensive comparative analysis is therefore not merely an academic exercise but a crucial step in identifying the eutomer (the more active enantiomer) and understanding the potential for improved therapeutic index and reduced off-target effects.
A Proposed Experimental Workflow for Comparative Analysis
The following sections detail a hypothetical, yet standard, experimental workflow designed to comprehensively compare the biological activities of the (R)- and (S)-enantiomers of this compound.
Diagram of the Proposed Experimental Workflow
Caption: Proposed experimental workflow for the comparative analysis of this compound enantiomers.
Part 1: Chiral Synthesis and Purification
The initial and most critical step is to obtain the individual (R)- and (S)-enantiomers in high purity. This can be achieved through two primary routes:
-
Enantioselective Synthesis: Utilizing a chiral catalyst or a chiral auxiliary to stereoselectively synthesize the desired enantiomer.
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Resolution
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point for amine separation.
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol), is performed to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.
-
Scale-up and Purification: Once analytical separation is achieved, the method is scaled up to a preparative HPLC system to isolate sufficient quantities of each enantiomer for biological testing.
-
Purity and Identity Confirmation: The enantiomeric excess (ee) of the purified fractions should be determined using the analytical chiral HPLC method. The chemical identity and purity should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and achiral HPLC.
Part 2: In Vitro Biological Evaluation
Based on the phenyl-ethylamine scaffold, initial in vitro screening should focus on targets within the central nervous system.
A. Receptor Binding Assays
Objective: To determine the binding affinity of each enantiomer for a panel of CNS receptors.
Protocol: Radioligand Binding Assay for Serotonin and Dopamine Transporters (SERT and DAT)
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human SERT or DAT.
-
Assay Buffer: Utilize a buffer appropriate for the specific transporter (e.g., Tris-HCl with NaCl and KCl).
-
Competition Binding: Incubate the membrane homogenates with a constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) and increasing concentrations of the (R)- and (S)-enantiomers.
-
Incubation and Termination: Incubate at a specified temperature for a set time to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration that inhibits 50% of specific binding) for each enantiomer by non-linear regression analysis of the competition binding curves. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
B. Enzyme Inhibition Assays
Objective: To assess the inhibitory potential of each enantiomer against key metabolic enzymes and neurotransmitter-degrading enzymes.
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Employ a fluorescent substrate (e.g., Amplex® Red) that produces a fluorescent product upon oxidation by MAO.
-
Assay Procedure: Pre-incubate the MAO enzyme with varying concentrations of the (R)- and (S)-enantiomers. Initiate the reaction by adding the substrate and horseradish peroxidase.
-
Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value for each enantiomer against both MAO-A and MAO-B.
Part 3: In Vivo Pharmacokinetic and Pharmacodynamic Studies
A. Pharmacokinetic (PK) Profiling
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the enantiomers in a relevant animal model (e.g., Sprague-Dawley rats).
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Dosing: Administer a single intravenous (IV) and oral (PO) dose of each enantiomer to separate groups of rats.
-
Blood Sampling: Collect serial blood samples at predetermined time points post-dose.
-
Sample Processing: Process blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Develop and validate a stereoselective LC-MS/MS method to quantify the concentrations of the (R)- and (S)-enantiomers in plasma.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
B. Pharmacodynamic (PD) Evaluation
Objective: To assess the in vivo effects of each enantiomer on CNS-related behaviors.
Protocol: Forced Swim Test in Mice (A model for antidepressant-like activity)
-
Acclimation: Acclimate mice to the testing room and procedure.
-
Dosing: Administer each enantiomer or vehicle control intraperitoneally (IP) at various doses.
-
Test Procedure: After a set pre-treatment time, place each mouse in a cylinder of water and record the duration of immobility for a specified period.
-
Data Analysis: Compare the immobility time between the vehicle-treated and compound-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Data Presentation: Templates for Comparative Analysis
The following tables are provided as templates for organizing and presenting the experimental data generated from the proposed workflows.
Table 1: Comparative In Vitro Activity
| Target | Parameter | (R)-Enantiomer | (S)-Enantiomer | Eudismic Ratio (R/S) |
| SERT | Ki (nM) | |||
| DAT | Ki (nM) | |||
| MAO-A | IC50 (µM) | |||
| MAO-B | IC50 (µM) |
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Parameter | Route | (R)-Enantiomer | (S)-Enantiomer |
| t½ (h) | IV | ||
| PO | |||
| CL (mL/min/kg) | IV | ||
| Vd (L/kg) | IV | ||
| AUC (ng*h/mL) | PO | ||
| Cmax (ng/mL) | PO | ||
| Tmax (h) | PO | ||
| F (%) | PO |
Conclusion and Future Directions
The systematic comparative analysis of the enantiomers of this compound is a critical endeavor to ascertain its therapeutic potential. The proposed experimental workflow provides a robust framework for elucidating the stereoselective pharmacology and pharmacokinetics of this intriguing molecule. By meticulously characterizing each enantiomer, researchers can identify the eutomer, understand its mechanism of action, and potentially develop a more effective and safer therapeutic agent. The insights gained from such studies will not only advance the development of this specific compound but also contribute to the broader understanding of structure-activity relationships in medicinal chemistry. Subsequent investigations should focus on more extensive in vivo efficacy models guided by the initial in vitro and in vivo findings, as well as comprehensive safety and toxicology assessments of the more promising enantiomer.
References
-
MySkinRecipes. (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride. [Link]
-
PubChem. (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine. [Link]
-
MySkinRecipes. (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine. [Link]
-
MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]
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A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Spotlight on 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral amines are cornerstone reagents in this endeavor, serving as versatile auxiliaries and catalysts to induce stereoselectivity in a vast array of chemical transformations. This guide provides a comparative analysis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, a fluorinated analogue of the well-established chiral amine 1-phenylethylamine (PEA), and other prominent chiral amines used in asymmetric synthesis. By examining the structural attributes and available experimental data, we aim to provide a valuable resource for the rational selection of chiral amines in the development of stereoselective synthetic routes.
The Central Role of Chiral Amines in Asymmetric Synthesis
Chiral amines exert their influence in asymmetric synthesis through several key mechanisms. When used as a chiral auxiliary , the amine is temporarily incorporated into a substrate, forming a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered. Alternatively, as a chiral catalyst , the amine can facilitate a reaction in sub-stoichiometric amounts, creating a chiral environment that favors the formation of one enantiomer over the other.
The efficacy of a chiral amine is typically evaluated by the yield of the desired product and the degree of stereoselectivity, expressed as enantiomeric excess (ee) for chiral catalysts or diastereomeric excess (de) for chiral auxiliaries.
This compound: A Fluorinated Contender
This compound belongs to the family of benzylic amines, with its structure closely resembling that of 1-phenylethylamine. The distinguishing feature is the presence of a trifluoromethylsulfanyl (-SCF3) group at the para-position of the phenyl ring. This substitution is expected to significantly influence the electronic properties of the molecule. The -SCF3 group is known for its strong electron-withdrawing nature and high lipophilicity, which can impact the reactivity and solubility of the amine and its derivatives.
While extensive comparative data for this compound is not widely available in peer-reviewed literature, we can infer its potential performance by drawing parallels with its non-fluorinated counterpart, 1-phenylethylamine, and considering the electronic implications of the -SCF3 group.
Comparative Analysis: Asymmetric Alkylation of Ketones
A classic application of chiral benzylic amines is the asymmetric alkylation of ketones. This is typically achieved by forming a chiral imine intermediate, which is then deprotonated to a chiral enamine or aza-enolate, followed by diastereoselective alkylation. The final step involves hydrolysis to yield the α-alkylated ketone and recover the chiral amine.
dot
Conclusion and Future Outlook
This compound represents an intriguing, yet underexplored, chiral amine for asymmetric synthesis. Its structural similarity to the widely used 1-phenylethylamine, combined with the unique electronic properties of the trifluoromethylsulfanyl group, suggests it could offer distinct advantages in terms of reactivity, selectivity, and processability in certain applications.
The lack of direct comparative experimental data for this specific amine highlights a significant opportunity for future research. A systematic investigation into its performance as a chiral auxiliary and catalyst in various asymmetric transformations, directly benchmarked against established chiral amines, would be of great value to the scientific community. Such studies would not only elucidate the specific benefits of the -SCF3 substitution but also broaden the toolkit of chiral reagents available to synthetic chemists, ultimately enabling the more efficient and selective synthesis of complex chiral molecules.
References
A Comparative Guide to the Determination of the Absolute Configuration of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its pharmacological and toxicological properties. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, a chiral amine of interest in medicinal chemistry. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting data.
The Significance of Stereochemistry in Drug Development
Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the precise determination of the absolute configuration of a chiral drug candidate like this compound is not merely an academic exercise but a regulatory and safety imperative.
Comparative Analysis of Key Analytical Techniques
The determination of absolute configuration can be approached through several powerful analytical methods. The choice of technique often depends on the nature of the sample, the availability of instrumentation, and the stage of drug development. Here, we compare the most relevant methods for the target molecule: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).
Single-Crystal X-ray Diffraction (XRD)
Principle: X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, revealing the precise spatial arrangement of each atom. For absolute configuration determination, the phenomenon of anomalous dispersion is utilized, which is more pronounced for heavier atoms.[][5][6]
Experimental Causality: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the analyte or a suitable crystalline derivative. The presence of the sulfur atom and the trifluoromethyl group in this compound can be advantageous for the anomalous dispersion effect, aiding in a more confident assignment of the absolute configuration.[]
Workflow:
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Data Presentation:
| Parameter | X-ray Crystallography |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. |
| Sample Requirement | High-quality single crystal. |
| Advantages | Unambiguous and definitive result. Provides full 3D structure. |
| Limitations | Crystal growth can be a significant bottleneck. Not suitable for oils or amorphous solids. |
| Applicability to Target | Potentially high, provided a suitable crystal can be obtained. The S and F atoms may enhance anomalous scattering. |
NMR Spectroscopy: The Mosher Method and Chiral Solvating Agents
Principle: NMR spectroscopy can be a powerful tool for determining absolute configuration in solution.[7][8] This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by interaction with a chiral solvating agent (CSA).[7][9] The resulting diastereomeric species exhibit distinct chemical shifts in their NMR spectra.[8]
The Mosher Method: A widely used approach involves the reaction of the chiral amine with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric amides.[10][11][12][13] The anisotropic effect of the phenyl group in the MTPA moiety leads to differential shielding of the protons near the stereocenter, and by analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced based on an established conformational model.[12][13] The presence of the trifluoromethyl group in both the analyte and Mosher's acid can be exploited using ¹⁹F NMR, which often provides simpler spectra and larger chemical shift differences.[14]
Experimental Causality: The success of the Mosher method relies on the formation of a preferred conformation of the diastereomeric amides in solution. The bulky phenyl and trifluoromethyl groups of the MTPA reagent force a specific spatial arrangement, allowing for a predictable shielding/deshielding effect on the substituents of the chiral amine.
Workflow:
Caption: Workflow for the Mosher Method.
Data Presentation:
| Parameter | NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) |
| Principle | Formation of diastereomers with distinct NMR spectra. |
| Sample Requirement | Small quantities (mg scale) of enantiomerically pure sample. |
| Advantages | Applicable in solution, does not require crystallization. ¹⁹F NMR can be particularly informative for the target molecule. |
| Limitations | Requires chemical derivatization, which may not be straightforward. The conformational model must be correctly applied. |
| Applicability to Target | High. The primary amine is suitable for amide formation. The trifluoromethyl groups provide excellent probes for ¹⁹F NMR analysis. |
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[15][16] While primarily a separation technique, it can be used for absolute configuration assignment by comparing the elution order of the unknown enantiomer with that of a known standard.[17][18] In some cases, the elution order can be predicted based on established chiral recognition models for specific CSPs.[17][19]
Experimental Causality: The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different free energies. For this compound, polysaccharide-based CSPs are often a good starting point for method development due to their broad applicability.[16] The elution order can provide clues to the absolute configuration if a validated model for the specific CSP and analyte class exists.
Workflow:
Caption: Workflow for Absolute Configuration Assignment using Chiral HPLC.
Data Presentation:
| Parameter | Chiral HPLC |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. |
| Sample Requirement | Small quantities (µg to mg scale). |
| Advantages | High sensitivity, can also determine enantiomeric purity. Preparative separation is possible.[18][20] |
| Limitations | Often requires an authentic standard of known configuration. Predictive models are not universally applicable. |
| Applicability to Target | High for separation. Assignment of absolute configuration is dependent on the availability of a reference standard or a reliable chiral recognition model. |
Vibrational Circular Dichroism (VCD)
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][21] The resulting VCD spectrum is unique for each enantiomer, exhibiting mirror-image spectra.[22] The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers.[5][23][24]
Experimental Causality: The comparison between the experimental and calculated spectra allows for a non-empirical assignment of the absolute configuration. A good match in the signs and relative intensities of the VCD bands provides a high degree of confidence in the assignment.[24] This method is particularly powerful as it does not require crystallization or derivatization.
Workflow:
Caption: Workflow for Absolute Configuration Determination by VCD.
Data Presentation:
| Parameter | Vibrational Circular Dichroism (VCD) |
| Principle | Differential absorption of circularly polarized infrared light, compared with quantum mechanical calculations. |
| Sample Requirement | Several milligrams of enantiomerically pure sample. |
| Advantages | Non-destructive, applicable to samples in solution (oils, non-crystalline solids). No derivatization required.[23] |
| Limitations | Requires specialized instrumentation and computational expertise. Conformational flexibility can complicate spectral interpretation. |
| Applicability to Target | Good. The molecule has several vibrational modes that are likely to be VCD active. Conformational analysis would be a key part of the computational study. |
Summary Comparison of Methods
| Feature | X-ray Crystallography | NMR (Mosher's Method) | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Definitive Answer | Yes | High Confidence | Requires Standard/Model | High Confidence |
| Sample State | Single Crystal | Solution | Solution | Solution |
| Sample Amount | µg-mg | mg | µg-mg | mg |
| Derivatization | Optional | Required | No | No |
| Key Challenge | Crystal Growth | Conformational Analysis | Availability of Standard | Computational Cost/Complexity |
| Instrumentation | Diffractometer | NMR Spectrometer | HPLC System | VCD Spectrometer |
Conclusion and Recommendation
For the unambiguous determination of the absolute configuration of this compound, a multi-pronged approach is often the most rigorous.
-
Primary Recommendation: Single-crystal X-ray diffraction should be the first method attempted if a crystalline sample can be obtained. It provides the most definitive and easily interpretable result.
-
Alternative/Confirmatory Methods: If crystallization is unsuccessful, Vibrational Circular Dichroism (VCD) is an excellent alternative, providing a non-empirical assignment without the need for derivatization. The Mosher method using both ¹H and ¹⁹F NMR is also a very strong candidate due to the chemical nature of the target molecule and offers a robust in-solution technique.
-
Supportive Technique: Chiral HPLC is invaluable for the separation of the enantiomers and for determining enantiomeric purity. While it can be used for absolute configuration assignment, its reliability for this purpose is contingent on having a reference standard.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to confidently and efficiently determine the absolute configuration of this and other chiral amines, a critical step in the journey of drug discovery and development.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine. As a critical chiral intermediate in pharmaceutical development, ensuring the identity, purity, and stereochemical integrity of this compound is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The methodologies are validated against the internationally recognized ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[1][2][3][4] We will explore the causality behind experimental choices, present self-validating protocols, and provide a clear, data-driven comparison to guide method selection in a quality control (QC) or research environment.
The Analyte: this compound
Understanding the physicochemical properties of the analyte is the foundation of robust method development. This compound is a primary amine with a chiral center at the ethylamine carbon.
Caption: Chemical Structure of the Analyte.
Key Analytical Considerations:
-
Primary Amine Group: This functional group is basic and polar, which can lead to poor peak shape (tailing) in chromatography, especially GC, due to interactions with active sites on the column.[5]
-
Chirality: The presence of a stereocenter necessitates a chiral separation method to quantify enantiomeric purity, a critical quality attribute for many pharmaceutical ingredients.
-
UV Chromophore: The phenyl ring provides a strong chromophore, making UV detection a viable and straightforward choice for HPLC analysis.
-
Volatility: The compound's polarity can limit its volatility, making direct GC analysis challenging without derivatization.
The Framework: Principles of Analytical Method Validation (ICH Q2 R1)
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[6][7][8] Our cross-validation will be based on the parameters defined in the ICH Q2(R1) guideline.[2][3][9]
Caption: Core Validation Parameters Workflow.
Methodologies Under Comparison
We will develop and validate two distinct methods for the quantification (assay) of the analyte and a third dedicated method for chiral purity.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle: This technique separates compounds based on their hydrophobicity. The analyte is partitioned between a nonpolar stationary phase (C18) and a polar mobile phase. It is a direct, robust method ideal for quantifying the analyte and its non-chiral impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in the same diluent.
-
Chromatographic Conditions:
Parameter Setting Rationale Column C18, 4.6 x 150 mm, 5 µm Industry-standard for retaining moderately polar to nonpolar compounds. Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent, improving peak shape for the basic amine. Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength. Gradient 20% B to 80% B over 10 min A gradient ensures elution of the main peak and any potential impurities with good resolution. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity and mass transfer. Detection UV at 254 nm The phenyl ring provides strong absorbance at this wavelength. | Injection Vol. | 10 µL | A small volume to prevent column overload while ensuring adequate signal. |
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Principle: GC separates compounds based on their boiling point and interaction with a stationary phase. Due to the amine's polarity, a derivatization step is required to convert it into a less polar, more volatile, and thermally stable derivative, improving chromatographic performance.[10] We will use acylation with Trifluoroacetic Anhydride (TFAA).
Caption: Step-by-step workflow for TFAA derivatization.
Experimental Protocol:
-
Instrumentation: GC system with an autosampler, split/splitless inlet, and Flame Ionization Detector (FID).
-
Derivatization:
-
Pipette 1 mL of the standard or sample solution (in Ethyl Acetate) into a GC vial.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
Chromatographic Conditions:
Parameter Setting Rationale Column DB-5, 30 m x 0.25 mm, 0.25 µm A 5% phenyl-polysiloxane phase is a robust, general-purpose column suitable for a wide range of analytes. Inlet Temp. 250 °C Ensures rapid vaporization of the derivatized analyte. Carrier Gas Helium, Constant Flow at 1.2 mL/min Inert carrier gas providing good efficiency. Oven Program 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) The temperature ramp separates the analyte from solvent and potential byproducts. Detector FID at 300 °C FID is a sensitive, universal detector for organic compounds. | Injection | 1 µL, Split Ratio 20:1 | A split injection prevents column overload and ensures sharp peaks. |
Method C: Chiral High-Performance Liquid Chromatography (Chiral-HPLC)
Principle: This method separates enantiomers using a chiral stationary phase (CSP). The CSP, typically a polysaccharide derivative coated on silica, forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
Experimental Protocol:
-
Instrumentation: HPLC system with UV-Vis detector.
-
Standard/Sample Prep: Dissolve samples in the mobile phase to a target concentration of 200 µg/mL.
-
Chromatographic Conditions:
Parameter Setting Rationale Column Chiralcel OD-H, 4.6 x 250 mm, 5 µm A well-established cellulose-based CSP known for resolving a wide range of chiral amines.[11][12] Mobile Phase Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) A normal-phase system is typically required for this type of CSP. Diethylamine is a basic modifier that improves peak shape by blocking silanol interactions. Flow Rate 0.8 mL/min A slightly lower flow rate often enhances chiral resolution. Column Temp. 25 °C Chiral separations can be sensitive to temperature; ambient control is crucial for reproducibility. | Detection | UV at 220 nm | Wavelength is shifted to maximize signal in the hexane-based mobile phase. |
Cross-Validation Results: A Head-to-Head Comparison
The following tables summarize the validation data for the assay methods (HPLC vs. GC) and the chiral method. All acceptance criteria are based on typical requirements for pharmaceutical intermediates.
Table 1: Assay Methods - Linearity, Range, LOD, and LOQ
| Parameter | Method A (RP-HPLC) | Method B (GC-FID) | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 80-120% of nominal |
| Correlation Coeff. (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| LOD | 0.1 µg/mL | 0.05 µg/mL | Report |
| LOQ | 0.3 µg/mL | 0.15 µg/mL | Report |
Analysis: Both methods demonstrate excellent linearity within the specified range. The GC-FID method shows superior sensitivity, with a Limit of Detection (LOD) and Limit of Quantitation (LOQ) approximately twice as low as the HPLC method. This is attributable to the high sensitivity of the FID and the efficient chromatography of the derivatized analyte.
Table 2: Assay Methods - Accuracy and Precision
| Parameter | Method A (RP-HPLC) | Method B (GC-FID) | Acceptance Criteria |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | 0.68% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 0.82% | 1.15% | ≤ 2.0% |
Analysis: Both methods are highly accurate and precise, meeting all acceptance criteria. The RP-HPLC method shows slightly better precision, which is common for liquid chromatography methods that do not require an offline derivatization step, thereby reducing potential sources of variability.
Table 3: Chiral Method C - Performance Characteristics
| Parameter | Result | Acceptance Criteria |
| Resolution (Rs) | 2.8 | ≥ 1.5 |
| Specificity | Baseline separation of enantiomers | Confirmed |
| LOQ for minor enantiomer | 0.05% of nominal | ≤ 0.1% |
| Linearity (r²) for minor enantiomer | 0.9991 | ≥ 0.995 |
Analysis: The chiral HPLC method is highly effective, providing excellent resolution between the enantiomers and demonstrating the sensitivity required to quantify the minor enantiomer at levels relevant for impurity control (e.g., below 0.1%).
Senior Application Scientist's Recommendation
The choice between the validated RP-HPLC and GC-FID methods for assay and purity depends on the specific application and available resources.
-
For Routine Quality Control (QC): The RP-HPLC method (Method A) is the recommended choice. Its primary advantage is operational simplicity—it requires no derivatization, reducing sample preparation time and potential for error. Its precision is excellent, and its sensitivity is more than adequate for assay and impurity profiling of bulk material.
-
For Trace Analysis or Limit Tests: The GC-FID method (Method B) is superior when maximum sensitivity is required. If the analytical target is to detect and quantify trace-level impurities or degradation products, the lower LOD and LOQ of this method make it the more suitable option, despite the additional derivatization step.
-
For Stereochemical Control: The Chiral-HPLC method (Method C) is mandatory. Control of enantiomeric purity is a non-negotiable regulatory requirement for chiral drugs. This method is robust, specific, and fit for the purpose of quantifying the enantiomeric excess of the analyte.
In a comprehensive QC strategy, the RP-HPLC method would be used for routine assay and achiral purity, while the Chiral-HPLC method would be used in parallel to confirm enantiomeric purity.
Conclusion
This guide has demonstrated the successful development and cross-validation of robust analytical methods for this compound. By grounding our protocols in the principles of the ICH Q2(R1) guideline, we have established two viable, "fit-for-purpose" methods for achiral analysis and a dedicated method for chiral separation. The data clearly shows that while both RP-HPLC and GC-FID are reliable for quantification, their respective strengths in simplicity and sensitivity dictate their optimal use case. This comparative approach ensures that analytical scientists can confidently select and implement the most appropriate methodology to ensure product quality and regulatory compliance.
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ICH. (n.d.). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]
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PharmTech. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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Eurofins. (2023). Analytical Method Summaries. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. [Link]
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ResearchGate. (2022). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. [Link]
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PubMed. (n.d.). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. [Link]
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Sultan Qaboos University Journal For Science. (2022). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]
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The Trifluoromethylsulfanyl Moiety: A Guide to Enhancing Molecular Properties in Amines for Advanced Applications
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design in pharmaceuticals, agrochemicals, and materials science. Among these, the trifluoromethylsulfanyl (SCF3) group is gaining significant attention for its unique ability to modulate key molecular properties.[1] This guide provides an in-depth comparison of trifluoromethylsulfanyl-containing amines with their non-fluorinated and trifluoromethylated (CF3) counterparts, supported by experimental data and detailed protocols. We will explore the causality behind the synthetic choices and the resulting impact on lipophilicity, metabolic stability, and biological activity, offering a comprehensive resource for researchers seeking to leverage the power of the SCF3 moiety.
The Physicochemical Impact: Beyond Simple Fluorination
The introduction of a trifluoromethylsulfanyl group imparts a distinct set of physicochemical characteristics to an amine that differ significantly from both the parent amine and its trifluoromethyl analogue. The SCF3 group is highly electron-withdrawing and exceptionally lipophilic, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3]
Lipophilicity: A Key Determinant of Bioavailability
A critical parameter in drug design is the partition coefficient (logP), which describes the lipophilicity of a compound. The trifluoromethylsulfanyl group is one of the most lipophilic substituents used in medicinal chemistry.[4] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier, potentially increasing its bioavailability.[5]
| Compound | Structure | logP | pKa |
| Aniline | C6H5NH2 | 0.90 | 4.6 |
| N-methylaniline | C6H5NHCH3 | 1.65 | 4.85 |
| N-(trifluoromethyl)aniline | C6H5NHCF3 | 2.57 | - |
| 4-(Trifluoromethylsulfanyl)aniline | 4-SCF3-C6H4NH2 | 3.23 | 2.55 |
| 4-(Trifluoromethylsulfonyl)aniline | 4-SO2CF3-C6H4NH2 | 1.88 | 0.49 |
Table 1: Comparison of the calculated logP and pKa values for aniline and its derivatives. The data illustrates the significant increase in lipophilicity and decrease in basicity upon introduction of the SCF3 and SO2CF3 groups.
As shown in Table 1, the introduction of the SCF3 group significantly increases the lipophilicity of aniline. This is a crucial consideration for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Electronic Effects and Metabolic Stability
The strong electron-withdrawing nature of the SCF3 group can significantly impact the reactivity and metabolic stability of the parent amine.[6] By lowering the pKa of the amine, it can alter its ionization state at physiological pH, which in turn affects receptor binding and solubility. Furthermore, the robust C-S and S-CF3 bonds are resistant to metabolic cleavage, often leading to an increased in vivo half-life of the drug molecule.[7]
Synthetic Strategies for Trifluoromethylsulfanyl-Containing Amines
The synthesis of trifluoromethylsulfanyl-containing amines has evolved from the use of hazardous reagents to more manageable and efficient methods. Understanding the available synthetic routes is crucial for the practical application of this functional group.
Electrophilic Trifluoromethylthiolation
One common approach involves the use of electrophilic trifluoromethylthiolating reagents. These reagents react with nucleophilic amines to form the desired C-S bond.
Experimental Protocol: Electrophilic Trifluoromethylthiolation of an Aniline Derivative
-
Dissolve the aniline derivative (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a base (e.g., pyridine or triethylamine, 1.2 eq.) to the solution.
-
Slowly add the electrophilic trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)phthalimide or trifluoromethanesulfenyl chloride, 1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure trifluoromethylsulfanyl-containing amine.
// Nodes Substrate [label="Aniline\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Electrophilic\nSCF3 Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Aprotic\nSolvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\nMixture", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, width=1.5, height=1.5]; Workup [label="Aqueous\nWorkup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="SCF3-Amine\nProduct", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Substrate -> Reaction [arrowhead=vee]; Reagent -> Reaction [arrowhead=vee]; Base -> Reaction [arrowhead=vee]; Solvent -> Reaction [arrowhead=vee]; Reaction -> Workup [arrowhead=vee, label="Quench"]; Workup -> Purification [arrowhead=vee, label="Extract & Dry"]; Purification -> Product [arrowhead=vee, label="Isolate"]; } dot Caption: Workflow for electrophilic trifluoromethylthiolation.
Nucleophilic Trifluoromethylthiolation
The development of stable and easy-to-handle nucleophilic trifluoromethylthiolating reagents, such as (Me4N)SCF3 and AgSCF3, has provided a valuable alternative for the synthesis of trifluoromethylsulfanyl-containing compounds.[8]
Experimental Protocol: One-Pot Synthesis of N-Trifluoromethyl Amines from Secondary Amines
This protocol is adapted from a method utilizing (Me4N)SCF3 and AgF.[8][9]
-
To a solution of the secondary amine (0.2 mmol) in acetonitrile (1.5 mL), add (Me4N)SCF3 (46 mg, 0.26 mmol).
-
Stir the mixture at room temperature for 10 minutes to 1 hour to form the thiocarbamoyl fluoride intermediate. Monitor the formation by 19F NMR.
-
Add AgF (76 mg, 0.6 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature or 50 °C for 2-5 hours until the conversion to the N-CF3 amine is complete, as monitored by 19F NMR.
-
After cooling to room temperature, remove the volatiles under vacuum.
-
Purify the residue by column chromatography to yield the corresponding N-trifluoromethyl amine.[10]
// Nodes Amine [label="Secondary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; SCF3_source [label="(Me4N)SCF3", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Thiocarbamoyl Fluoride\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AgF [label="AgF", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-CF3 Amine", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Amine -> Intermediate [arrowhead=vee, label="Step 1"]; SCF3_source -> Intermediate [arrowhead=vee]; Intermediate -> Product [arrowhead=vee, label="Step 2"]; AgF -> Product [arrowhead=vee]; } dot Caption: Two-step, one-pot synthesis of N-CF3 amines.
Applications in Drug Discovery and Agrochemicals
The unique properties conferred by the trifluoromethylsulfanyl group have led to its incorporation into a variety of biologically active molecules.
Medicinal Chemistry
In drug discovery, the SCF3 group is often employed to enhance the metabolic stability and cell permeability of lead compounds.[5] Several drugs and clinical candidates feature this moiety, highlighting its importance in the development of new therapeutics.[11] For example, the non-steroidal anti-inflammatory drug Celecoxib contains a trifluoromethyl group, which is crucial for its selective inhibition of the COX-2 enzyme.[7] While not an SCF3 group, the principles of using fluorine to enhance drug properties are similar.
Agrochemicals
The trifluoromethylsulfanyl group is also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.[12][13] Its inclusion can lead to increased efficacy, better crop penetration, and enhanced resistance to environmental degradation. Fipronil, a broad-spectrum insecticide, is a prominent example of a successful agrochemical containing a trifluoromethylsulfinyl group, a close relative of the trifluoromethylsulfanyl group.[11]
// Central Node SCF3_Amine [label="Trifluoromethylsulfanyl\nAmines", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3, height=1.2];
// Application Nodes Pharma [label="Pharmaceuticals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", fillcolor="#FBBC05", fontcolor="#202124"]; Materials [label="Materials Science", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Property Nodes Lipophilicity [label="Increased\nLipophilicity", fillcolor="#F1F3F4", fontcolor="#202124"]; Stability [label="Enhanced Metabolic\nStability", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioavailability [label="Improved\nBioavailability", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity [label="Modulated Biological\nActivity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges SCF3_Amine -> Pharma; SCF3_Amine -> Agro; SCF3_Amine -> Materials;
Pharma -> Lipophilicity; Pharma -> Stability; Pharma -> Bioavailability; Pharma -> Activity;
Agro -> Lipophilicity; Agro -> Stability; Agro -> Activity; } dot Caption: Impact of SCF3 group on amine applications.
Comparison with Alternatives
When deciding whether to incorporate a trifluoromethylsulfanyl group, it is essential to compare its effects with other common substituents.
| Feature | -CH3 | -CF3 | -SCF3 |
| Lipophilicity (π value) | +0.56 | +0.88 | +1.44 |
| Electronic Effect | Weakly donating | Strongly withdrawing | Strongly withdrawing |
| Metabolic Stability | Prone to oxidation | Highly stable | Highly stable |
| Synthetic Accessibility | Generally straightforward | Moderately challenging | More challenging |
Table 2: Comparative properties of methyl, trifluoromethyl, and trifluoromethylsulfanyl substituents.
As illustrated in Table 2, the SCF3 group offers the highest lipophilicity and strong electron-withdrawing character, making it a powerful tool for modulating molecular properties. However, its synthetic introduction can be more challenging compared to a simple methyl or even a trifluoromethyl group.
Conclusion
Trifluoromethylsulfanyl-containing amines represent a valuable class of compounds with significant potential in drug discovery, agrochemistry, and materials science. Their unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character allows for the fine-tuning of molecular properties to an extent not achievable with more traditional substituents. While synthetic challenges remain, the development of new and more efficient trifluoromethylthiolation methods is expanding the accessibility of these important building blocks. This guide provides a foundational understanding for researchers looking to harness the transformative potential of the trifluoromethylsulfanyl group in their own research endeavors.
References
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ResearchGate. (n.d.). Biologically active compounds containing SCF3 group. Retrieved from [Link]
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National Institutes of Health. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of bioactive molecules with a trifluoromethylthiolated group (SCF3). Retrieved from [Link]
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Bohrium. (2024). Synthesis of (Trifluoromethyl) sulfanyl (SCF3) Compounds. Retrieved from [Link]
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ResearchGate. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3. Retrieved from [Link]
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ResearchGate. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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ResearchGate. (2023). Recent developments in fluorine-containing pesticides. Retrieved from [Link]
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PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]
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PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Comparative Reactivity Guide: 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine and its Non-Fluorinated Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Synthesis
In the intricate chess game of drug design and organic synthesis, the deliberate placement of fluorine-containing functional groups has emerged as a powerful strategy. These groups, particularly moieties like the trifluoromethylsulfanyl (-SCF3) group, can profoundly alter a molecule's electronic landscape, lipophilicity, and metabolic stability.[1] Understanding the reactivity of molecules bearing such groups is not merely an academic exercise; it is a critical prerequisite for efficient synthesis, lead optimization, and the successful development of novel therapeutics.
This guide provides a detailed, evidence-based comparison of the chemical reactivity of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine with two key non-fluorinated analogs: 1-(4-(methylsulfanyl)phenyl)ethan-1-amine and the parent compound, 1-phenylethanamine .[2][3][4] By dissecting their behavior in fundamental chemical transformations, we aim to provide a clear, predictive framework for chemists working with these and structurally related compounds.
The Decisive Factor: Electronic Effects of Para-Substituents
The reactivity of the benzylic amine and the aromatic ring in these molecules is dictated primarily by the electronic nature of the substituent at the para position.
-
Trifluoromethylsulfanyl (-SCF3) Group: This is a potent electron-withdrawing group. The intense inductive pull of the three fluorine atoms makes the sulfur atom highly electron-deficient, which in turn withdraws electron density from the aromatic ring through both induction (-I effect) and resonance (-M effect).[5]
-
Methylsulfanyl (-SCH3) Group: This group presents a more nuanced electronic profile. While the sulfur is more electronegative than carbon, leading to a weak inductive withdrawal (-I effect), the lone pairs on the sulfur atom can be donated into the aromatic pi-system, resulting in a net electron-donating effect through resonance (+M effect). This resonance donation typically dominates, making the -SCH3 group an overall ring activator.
-
Hydrogen (-H): The unsubstituted phenyl ring of 1-phenylethanamine serves as our neutral baseline for this comparative analysis.
These electronic differences have profound consequences for the electron density at the two primary reactive sites: the nitrogen of the amine and the aromatic ring itself.
Impact on Amine Basicity and Nucleophilicity
The basicity of an amine, quantified by the pKa of its conjugate acid, is a direct measure of the availability of its lone pair of electrons. This availability, in turn, correlates strongly with its nucleophilicity.
-
The powerful electron-withdrawing -SCF3 group pulls electron density away from the benzylic amine, drastically reducing the availability of the nitrogen's lone pair. This results in a significantly lower basicity and nucleophilicity.
-
Conversely, the electron-donating -SCH3 group pushes electron density towards the amine, enhancing the availability of the lone pair and thus increasing its basicity and nucleophilicity relative to the unsubstituted analog.
Table 1: Predicted Comparison of Basicity (pKa) and Nucleophilicity
| Compound | Para-Substituent | Electronic Effect | Predicted pKa (Conjugate Acid) | Predicted Relative Nucleophilicity |
| 1-(4-(methylsulfanyl)phenyl)ethan-1-amine | -SCH3 | Electron Donating (+M > -I) | Highest (~9.3) | Highest |
| 1-phenylethanamine | -H | Neutral | Baseline (~9.04)[6] | High |
| This compound | -SCF3 | Strongly Electron Withdrawing (-I, -M) | Lowest (~7.5-8.0) | Lowest |
Note: pKa values are estimates based on the electronic effects of substituents. The value for 1-phenylethanamine is from experimental data.
Experimental Comparison 1: N-Acylation Reactivity
To experimentally validate the predicted differences in nucleophilicity, a comparative N-acylation reaction is proposed. This transformation, where the amine attacks an acylating agent like acetic anhydride, is a classic probe of amine reactivity.
Protocol: Comparative N-Acylation via HPLC Monitoring
-
Solution Preparation: Create 0.05 M stock solutions of each of the three amines and a 0.05 M solution of acetic anhydride in acetonitrile.
-
Reaction Setup: In separate temperature-controlled vials at 25°C, add equal volumes of an amine stock solution and the acetic anhydride stock solution to initiate the reactions simultaneously.
-
Quenching and Analysis: At timed intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw an aliquot from each reaction and quench it in a vial containing a solution of a quenching amine (e.g., excess propylamine) to consume any remaining acetic anhydride.
-
HPLC Measurement: Analyze the quenched aliquots by reverse-phase HPLC to quantify the concentration of the remaining starting amine.
-
Data Interpretation: Plot the percentage of unreacted amine against time for each of the three compounds. The faster the decay of the starting material, the higher the reactivity.
Predicted Outcome & Mechanistic Rationale
The rate of acylation is expected to follow the order of amine nucleophilicity:
1-(4-(methylsulfanyl)phenyl)ethan-1-amine > 1-phenylethanamine > this compound
The amine with the highest electron density on the nitrogen will attack the electrophilic carbonyl carbon of the acetic anhydride most rapidly. The -SCF3 analog is predicted to be significantly slower, potentially requiring elevated temperatures or a catalyst to achieve a comparable reaction rate.
Caption: Workflow for the N-acylation of a benzylic amine.
Experimental Comparison 2: Electrophilic Aromatic Substitution (EAS)
The reactivity of the aromatic ring towards electrophiles is highly sensitive to the nature of the substituent it carries.[7][8][9] Activating groups increase the rate of reaction and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and direct to the meta position.[10][11]
Protocol: Comparative Nitration of N-Acetylated Analogs
Note: The amine must first be protected, for instance as an acetamide, to prevent N-nitration and to moderate its powerful activating effect.
-
Synthesis of Amides: Acetylate all three starting amines using a standard procedure with acetic anhydride. Purify the resulting N-acetyl derivatives.
-
Reaction Setup: Dissolve each N-acetylated compound in a separate flask containing glacial acetic acid. Cool the flasks in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to each flask, maintaining the low temperature.
-
Workup and Analysis: After a set period, quench each reaction by pouring it over ice. Extract the products with a suitable organic solvent. Analyze the product distribution (ortho, meta, para isomers relative to the ethan-1-amine group) using GC-MS or NMR spectroscopy.
Predicted Outcome & Mechanistic Rationale
-
N-acetyl-1-(4-(methylsulfanyl)phenyl)ethan-1-amine: The ring is strongly activated by two ortho, para-directing groups (the acetamido and methylsulfanyl groups). Nitration will be rapid and will occur at the positions ortho to the methylsulfanyl group.
-
N-acetyl-1-phenylethanamine: The ring is activated by the ortho, para-directing acetamido group. Nitration will be slower than the methylsulfanyl analog and will yield a mixture of ortho and para products (with para likely dominating due to sterics).
-
N-acetyl-1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine: The ring is subject to competing effects. The acetamido group is an ortho, para-director, while the -SCF3 group is a strong deactivator and meta-director. The overall reactivity will be severely diminished. The substitution pattern will be complex, likely favoring the position ortho to the activating acetamido group, but the reaction will be significantly slower and may require more forcing conditions.
Caption: Influence of substituents on electrophilic aromatic substitution rates.
Summary and Implications for Drug Development
The substitution of -H or -SCH3 with -SCF3 fundamentally alters the reactivity profile of the 1-phenylethanamine scaffold.
-
Amine Reactivity: The nucleophilicity of the amine is drastically reduced. This means that synthetic steps involving nucleophilic attack by the amine (e.g., amide bond formation, reductive amination, alkylation) will require more forcing conditions—higher temperatures, longer reaction times, or more potent reagents—for the -SCF3 analog compared to its counterparts.
-
Aromatic Ring Reactivity: The aromatic ring is significantly deactivated towards electrophilic substitution. This can be a strategic advantage, as it often enhances metabolic stability by preventing CYP450-mediated aromatic hydroxylation.[12] However, it also presents a synthetic challenge if functionalization of the ring is desired.
-
Physicochemical Properties: The introduction of the -SCF3 group increases lipophilicity and can significantly alter the pKa of the amine. These changes can have profound effects on a drug candidate's absorption, distribution, target binding affinity, and overall pharmacokinetic profile.
By appreciating these substituent-driven differences in reactivity, chemists can devise more effective synthetic strategies, anticipate potential hurdles, and ultimately harness the unique properties of the trifluoromethylsulfanyl group to design superior molecules.
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Navigating Metabolic Lability: A Comparative Guide to the Stability of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's success. A candidate with promising pharmacological activity can falter due to rapid metabolism, leading to poor bioavailability and an unfavorable pharmacokinetic profile. This guide provides an in-depth comparative analysis of the metabolic stability of novel compounds derived from the 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine scaffold. By examining experimental data from in vitro liver microsome assays, we aim to elucidate the structure-stability relationships that govern the metabolic fate of this chemical series, offering valuable insights for the rational design of more robust drug candidates.
The Central Role of Metabolic Stability in Drug Design
The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP450) family of enzymes in the liver.[1][2] These enzymes are responsible for the majority of phase I metabolic reactions, which typically involve the introduction or unmasking of polar functional groups to facilitate excretion.[2] While essential for detoxification, this metabolic machinery can also be the Achilles' heel of a promising therapeutic agent.
A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short duration of action and the need for frequent, high doses to maintain therapeutic concentrations. Conversely, an overly stable compound may accumulate to toxic levels. Therefore, a delicate balance must be struck. The in vitro assessment of metabolic stability, most commonly through the use of liver microsomes, serves as a crucial early-stage screen to predict a compound's in vivo performance and guide medicinal chemistry efforts.[3][4]
Core Scaffold Under Investigation: this compound
The compounds discussed in this guide are derivatives of the this compound core. The trifluoromethylsulfanyl (SCF3) group is of particular interest in medicinal chemistry. The high electronegativity of the fluorine atoms can influence the electronic properties of the entire molecule, while the carbon-fluorine bond's strength often imparts increased resistance to metabolic degradation.[5][6] This guide will explore how modifications to the amine moiety and other regions of this scaffold impact its susceptibility to metabolism.
Comparative Metabolic Stability of Key Derivatives
Table 1: Metabolic Stability of this compound Derivatives in Liver Microsomes
| Compound ID | Structural Modification | Species | % Remaining (60 min) | Half-life (t½, min) |
| 3b | Piperazine-2-propan-2-ol | Mouse | - | 60 |
| 4b | Piperazine-2-propan-2-ol (alternative linkage) | Mouse | 4 | < 60 |
| 12b | Homopiperazine-phenyl-2-propanol | Rat | 44 | - |
| 20a | Piperidine-phenyl-2-propanol | Rat | 85 | > 60 |
| 20b | Piperidine-phenyl-2-propanol | Rat | 82 | > 60 |
| 20c | Piperidine-phenyl-2-propanol | Rat | 86 | > 60 |
| 20d | Piperidine-phenyl-2-propanol | Rat | 88 | > 60 |
Data extracted from Okorom, A. V., et al. (2024).[7][8]
From this comparative data, several key insights emerge:
-
Impact of the Alicyclic Amine: A clear trend is observed with the modification of the alicyclic amine ring. The replacement of a piperazine ring with a piperidine ring (compounds 20a-d ) resulted in a significant improvement in metabolic stability in rat liver microsomes, with over 80% of the parent compound remaining after a 60-minute incubation.[7][8] This suggests that the piperazine moiety may be a primary site of metabolic attack in this series.
-
Influence of Linker and Stereochemistry: The difference in stability between compounds 3b and 4b , which differ in the attachment point and stereochemistry of the piperazine-2-propan-2-ol group, highlights the sensitivity of metabolism to subtle structural changes. The rapid metabolism of 4b (only 4% remaining after 60 minutes) indicates a metabolic "hotspot" that is more accessible in this configuration.[7]
-
Homopiperazine as an Intermediate: The homopiperazine derivative 12b displayed intermediate stability, suggesting that expanding the piperazine ring by one methylene group offers some improvement but is less effective than the transition to a piperidine.[7]
Potential Metabolic Pathways
The metabolism of xenobiotics is a complex process involving a variety of enzymatic reactions. For the this compound derivatives, several metabolic pathways can be proposed based on common biotransformations of similar functional groups.
The primary sites of metabolism are likely to be:
-
N-dealkylation: The alicyclic amine rings (piperazine, homopiperazine, and piperidine) are susceptible to N-dealkylation, a common metabolic pathway catalyzed by CYP450 enzymes.[9]
-
Hydroxylation: The aromatic ring and aliphatic portions of the molecules are potential sites for hydroxylation.
-
Oxidation of the Sulfanyl Group: The sulfur atom in the trifluoromethylsulfanyl group could be oxidized to a sulfoxide or sulfone.
The high stability of the trifluoromethyl group itself makes it less likely to be a primary site of metabolism.[5]
Caption: Proposed metabolic pathways for derivatives of this compound.
Experimental Protocols: A Guide to Best Practices
The following is a detailed, step-by-step methodology for a typical in vitro liver microsome stability assay, based on established protocols.[3][4]
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes and an NADPH-regenerating system.
Materials:
-
Test compounds and positive controls (e.g., midazolam, verapamil)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solutions in phosphate buffer to the desired final concentration (typically 1 µM).
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Immediately add the test compound working solution to the wells to start the incubation.
-
Incubate the plate at 37°C with shaking for a defined time course (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. The method should be optimized for the specific compound of interest.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k), and t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Caption: Experimental workflow for the in vitro liver microsome stability assay.
Conclusion and Future Directions
The assessment of metabolic stability is an indispensable component of modern drug discovery. The comparative data presented in this guide for derivatives of this compound clearly demonstrates that strategic structural modifications can have a profound impact on metabolic fate. The transition from a piperazine to a piperidine moiety appears to be a highly effective strategy for enhancing metabolic stability within this chemical series.
Future work should focus on obtaining metabolic stability data for the parent this compound to provide a definitive baseline for comparison. Furthermore, detailed metabolite identification studies would confirm the proposed metabolic pathways and identify any unique biotransformations associated with the trifluoromethylsulfanyl group. By integrating these experimental insights, researchers can continue to refine the design of novel therapeutics with optimized pharmacokinetic profiles, ultimately increasing their potential for clinical success.
References
- Okorom, A. V., Camacho-Hernandez, G. A., Salomon, K., Lee, K. H., Ku, T. C., Cao, J., ... & Newman, A. H. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry.
- Okorom, A. V., Camacho-Hernandez, G. A., Salomon, K., Lee, K. H., Ku, T. C., Cao, J., ... & Newman, A. H. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
- Frontiers in Pharmacology. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers.
- U.S. National Library of Medicine. (n.d.).
- U.S. National Library of Medicine. (n.d.). In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed.
- MDPI. (n.d.).
-
ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450.
- MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.
- YouTube. (2023, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures.
- National Center for Biotechnology Information. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC.
- U.S. National Library of Medicine. (n.d.). Drug metabolism in liver disease: activity of hepatic microsomal metabolizing enzymes. PubMed.
-
Charles River. (n.d.). Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. Retrieved from [Link]
-
Bentham Science. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC.
Sources
- 1. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
